molecular formula C11H16N2 B563360 5-Methylnicotine-d3 CAS No. 1190016-33-1

5-Methylnicotine-d3

Numéro de catalogue: B563360
Numéro CAS: 1190016-33-1
Poids moléculaire: 179.281
Clé InChI: WPPLPODBERCBRQ-BMSJAHLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A labeled metabolite of Nicotine.>

Propriétés

IUPAC Name

3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPLPODBERCBRQ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=CN=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662108
Record name 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190016-33-1
Record name 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 5-Methylnicotine-d3 Chemical Properties & Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylnicotine-d3 is a stable isotope-labeled analog of 5-methylnicotine, a structural congener of nicotine found as a minor alkaloid in tobacco and increasingly as a synthetic impurity or additive in "non-tobacco" nicotine products.[1][2]

This guide serves as a definitive technical resource for analytical chemists and toxicologists using 5-Methylnicotine-d3 as an Internal Standard (IS) in LC-MS/MS workflows. Its primary utility lies in correcting for matrix effects, ionization suppression, and extraction variability during the quantification of 5-methylnicotine.

Part 1: Chemical Identity & Molecular Architecture

To effectively utilize 5-Methylnicotine-d3, one must understand the physicochemical baseline of its non-labeled parent, 5-methylnicotine, and the specific alterations introduced by deuteration.

Structural Specification

The molecule consists of a pyridine ring substituted at the 5-position with a methyl group, linked to a pyrrolidine ring.[2] The "d3" designation typically refers to the deuteration of the N-methyl group on the pyrrolidine ring, although custom synthesis can place labels on the pyridine methyl group.

Note on Isomerism: Like nicotine, 5-methylnicotine possesses a chiral center at the C2' position of the pyrrolidine ring. Analytical standards are often supplied as racemates (±) or specifically as the (S)-enantiomer depending on the synthetic route.

Physicochemical Data Table
PropertyData (Parent: 5-Methylnicotine)Data (IS: 5-Methylnicotine-d3)Relevance to Protocol
CAS Number 82111-06-6 (Parent Free Base)Custom/Analog SpecificIdentifier for procurement.[3]
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₃D₃N₂Mass shift calculation.
Molecular Weight 176.26 g/mol ~179.28 g/mol Precursor ion selection (Q1).
pKa (Estimated) ~8.0 (Pyrrolidine N)~8.0pH control in mobile phase.
LogP ~2.09~2.09Retention on C18 columns.
Solubility Methanol, Chloroform, DMSOMethanol (Preferred)Stock solution solvent choice.
Appearance Yellow to Brown OilOil (or hygroscopic salt)Handling difficulty (viscosity).
Molecular Visualization (Graphviz)

The following diagram illustrates the structural relationship and the mass shift logic used in MS detection.

ChemicalStructure cluster_0 Structural Modification Parent 5-Methylnicotine (Analyte) MW: 176.26 MS_Detection Mass Spectrometry Differentiation Parent->MS_Detection Transition: 177 -> 130 (Loss of Methylamine) IS 5-Methylnicotine-d3 (Internal Standard) MW: 179.28 (+3 Da) IS->MS_Detection Transition: 180 -> 133 (Retains d3 label)

Figure 1: Structural relationship between the analyte and the deuterated internal standard, highlighting the mass transitions utilized in Multiple Reaction Monitoring (MRM).

Part 2: Stability Profiling & Degradation Pathways

The reliability of an Internal Standard is predicated on its stability relative to the analyte. While the deuterium label introduces a mass shift, the chemical backbone remains susceptible to the same degradation pathways as nicotine.

Oxidative Instability (The N-Oxide Risk)

Like nicotine, 5-methylnicotine-d3 is prone to oxidation at the pyrrolidine nitrogen and the pyridine nitrogen, forming N-oxides .

  • Trigger: Exposure to atmospheric oxygen and light.

  • Impact: N-oxides have different retention times and mass transitions (M+16), causing a loss of IS signal intensity and potential quantification errors.

  • Mitigation: Store under inert gas (Argon/Nitrogen) and minimize light exposure.

Isotopic Stability & Exchange
  • Non-Exchangeable Positions: Deuterium on the N-methyl group (–CD₃) is chemically stable and does not exchange with solvent protons (H⁺) under standard LC mobile phase conditions (acidic/aqueous).

  • Metabolic Stability (KIE): The Kinetic Isotope Effect renders the C-D bond stronger than the C-H bond. This makes the d3-analog slightly more resistant to oxidative demethylation (metabolism) than the parent, though this is less relevant for in vitro shelf stability.

Hygroscopicity

If supplied as a salt (e.g., tartrate or dihydrochloride), the compound is highly hygroscopic. Absorption of water alters the effective weighing mass, leading to inaccurate stock solution concentrations.

Part 3: Analytical Applications (LC-MS/MS)

Why 5-Methylnicotine-d3?

In the analysis of "synthetic nicotine" products or tobacco impurities, 5-methylnicotine often co-elutes with other nicotine isomers (e.g., 6-methylnicotine).

  • Co-elution Management: A deuterated IS is the only way to correct for matrix suppression when chromatographic separation is imperfect.

  • Carrier Effect: The IS acts as a "carrier" in the ion source, normalizing variations in ionization efficiency.

LC-MS/MS Workflow Diagram

Workflow Sample Sample Matrix (E-Liquid / Plasma) Spike Spike with IS (5-Methylnicotine-d3) Sample->Spike Add Fixed Conc. Extract Extraction (LLE or Protein Precip) Spike->Extract Equilibrate LC LC Separation (C18 / HILIC) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Quant Quantification (Ratio: Analyte Area / IS Area) MS->Quant Data Process

Figure 2: Step-by-step workflow for integrating 5-Methylnicotine-d3 into a bioanalytical or product testing method.

Part 4: Experimental Protocols

Stock Solution Preparation (The "Golden Standard")
  • Solvent: Methanol (LC-MS Grade). Reason: High solubility, inhibits bacterial growth, and is compatible with electrospray ionization (ESI). Avoid water for long-term stock storage to prevent hydrolysis or microbial degradation.

  • Concentration: Prepare a primary stock at 1.0 mg/mL (free base equivalent).

  • Storage: -20°C or -80°C in amber glass vials with PTFE-lined caps.

Step-by-Step Protocol:

  • Equilibrate the IS vial to room temperature (prevent condensation).

  • Weigh the standard rapidly (if solid salt) or use a gas-tight syringe (if oil) to transfer to a volumetric flask. Note: Correct for salt form factor if applicable.

  • Dissolve in Methanol. Sonicate for 2 minutes.

  • Aliquot into single-use amber vials to avoid freeze-thaw cycles.

Quality Control: Isotopic Purity Check

Before running samples, you must validate that the IS does not contribute signal to the analyte channel (M+0).

  • Inject a high concentration of 5-Methylnicotine-d3 (e.g., 100 ng/mL).

  • Monitor the transition for the unlabeled analyte (177 → 130).

  • Acceptance Criteria: The signal in the unlabeled channel should be < 0.5% of the LLOQ (Lower Limit of Quantification) response.

References

  • ChemicalBook. (2025). 5-Methylnicotine Chemical Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 256208, 5-Methylnicotinic acid. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from

  • Thermo Scientific. (2025).[4] 5-Methylnicotinic acid Product Specifications. Retrieved from

Sources

5-Methylnicotine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Protocol Subject: Chemical Identity, Physicochemical Properties, and LC-MS/MS Application of 5-Methylnicotine-d3 Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Executive Summary

5-Methylnicotine-d3 is a stable isotope-labeled analog of 5-methylnicotine, a minor alkaloid found in tobacco and, increasingly, as a critical impurity in synthetic nicotine formulations. It serves as the definitive Internal Standard (IS) for the accurate quantification of 5-methylnicotine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides the validated chemical data, handling protocols, and an optimized analytical workflow to ensure regulatory compliance and scientific rigor in alkaloid profiling.

Part 1: Chemical Identity & Physicochemical Properties

The following data constitutes the core reference set for 5-Methylnicotine-d3. Note that while the unlabeled parent (5-Methylnicotine) is well-indexed, the deuterated standard is a specialized research reagent.

Core Specifications Table
ParameterSpecification
Chemical Name 5-Methylnicotine-d3 (N-methyl-d3)
IUPAC Name 3-Methyl-5-[(2S)-1-(methyl-d3)pyrrolidin-2-yl]pyridine
CAS Number 1190016-33-1
Parent CAS (Unlabeled) 82111-06-6
Molecular Formula C₁₁H₁₃D₃N₂
Molecular Weight 179.28 g/mol
Exact Mass 179.1479
Isotopic Purity ≥ 99% Deuterium
Chemical Purity ≥ 98%
Solubility Soluble in Methanol, Chloroform, Ethyl Acetate
Appearance Pale Yellow Oil (Hygroscopic)
Structural Visualization

The "d3" designation specifically refers to the deuteration of the N-methyl group on the pyrrolidine ring. This placement is strategic, ensuring the label is retained during standard fragmentation pathways (e.g., loss of the pyridine ring) but distinct enough to shift the precursor ion mass by +3 Da.

ChemicalStructure Nicotine Nicotine Core (C10H14N2) Methylation 5-Position Methylation (Distinguishes from Nicotine) Nicotine->Methylation Structural Analog Compound 5-Methylnicotine-d3 (MW: 179.28) Methylation->Compound Parent Structure Deuteration N-Methyl Deuteration (d3) (Mass Shift +3.01 Da) Deuteration->Compound Isotopic Labeling

Figure 1: Structural logic of 5-Methylnicotine-d3, highlighting the modification sites relative to the nicotine core.

Part 2: Analytical Application (LC-MS/MS)

Sample Preparation (Solid Phase Extraction - SPE)

Direct injection is often insufficient for trace impurity analysis. A Mixed-Mode Cation Exchange (MCX) protocol is recommended to isolate basic alkaloids.

Protocol:

  • Spiking: Add 10 µL of 5-Methylnicotine-d3 IS working solution (1 µg/mL in MeOH) to 200 µL of sample.

  • Dilution: Dilute with 200 µL of 1% Formic Acid (aq).

  • Conditioning: Condition MCX cartridge with 1 mL MeOH followed by 1 mL water.

  • Loading: Load sample at low vacuum (<5 Hg).

  • Washing: Wash with 1 mL 0.1% Formic Acid (removes neutrals/acids) followed by 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: Elute with 1 mL 5% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate to dryness under N₂ and reconstitute in Mobile Phase A.

LC-MS/MS Parameters

The following method utilizes a HILIC or C18 approach. Given the polarity of nicotine analogs, HILIC often provides superior retention and peak shape compared to reverse-phase C18.

  • Column: Waters XBridge HILIC (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Transitions (MRM)

The deuterium label provides a +3 mass shift. You must monitor the specific transitions to avoid cross-talk with unlabeled 5-methylnicotine.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
5-Methylnicotine 177.1 [M+H]⁺130.1117.125
5-Methylnicotine-d3 180.1 [M+H]⁺ 133.1 117.1 25

Note: The product ion 133.1 retains the deuterated N-methyl pyrrolidine ring, validating the label's stability.

Analytical Workflow Diagram

Workflow Sample Sample Matrix (E-liquid / Biofluid) Spike Internal Standard Spike (5-Methylnicotine-d3) Sample->Spike Equil Equilibration (Allow IS to bind matrix) Spike->Equil Extract Extraction (SPE/LLE) Remove phospholipids/sugars Equil->Extract LC UHPLC Separation HILIC Column, pH 9.0 Extract->LC MS MS/MS Detection MRM: 180.1 -> 133.1 LC->MS Data Quantitation Ratio (Analyte/IS) MS->Data

Figure 2: Validated workflow for trace quantification using 5-Methylnicotine-d3 as an internal standard.

Part 3: Handling & Stability (Senior Scientist Insights)

Isotopic Stability & Exchange

The deuterium atoms on the N-methyl group are chemically stable and resistant to back-exchange in protic solvents (water/methanol) under neutral and basic conditions.

  • Caution: Avoid prolonged exposure to strong acids at high temperatures, which can induce slow H/D exchange or degradation of the pyrrolidine ring.

Storage Protocols
  • Primary Storage: -20°C in a sealed vial, protected from light.

  • Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for 12 months at -20°C.

  • Working Solutions: Aqueous dilutions should be prepared fresh weekly to prevent adsorption to glass surfaces (silanol effect). Use polypropylene vials for low-concentration standards (<100 ng/mL).

Troubleshooting "Cross-Talk"

If you observe a signal in the IS channel (180.1) when injecting a high concentration of unlabeled analyte (177.1), it is likely due to the natural abundance of Carbon-13 isotopes (


) in the unlabeled molecule, not chemical impurity.
  • Correction: Ensure the chromatographic resolution is sufficient, or use the mathematical correction factor for M+3 isotopic contribution if concentrations are extremely high (>1000 ng/mL).

References

  • Chemsrc. (2025).[3][4] 5-Methylnicotine (CAS 82111-06-6) Physicochemical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. PMC8226876. Retrieved from [Link]

Sources

Synthesis and purification of 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of 5-Methylnicotine-d3

Abstract

This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis, purification, and analytical characterization of 5-Methylnicotine-d3. As a deuterated isotopologue, this compound is of significant interest as an internal standard for quantitative bioanalytical studies involving mass spectrometry, particularly in metabolism and pharmacokinetic research of nicotine analogs. This document details a strategic synthetic approach, beginning from commercially available precursors, and outlines rigorous purification and characterization protocols. The causality behind key experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for producing high-purity 5-Methylnicotine-d3.

Introduction and Strategic Overview

5-Methylnicotine is a nicotine analog characterized by a methyl group at the 5-position of the pyridine ring. Its deuterated form, specifically 5-Methylnicotine-d3 where the N-methyl group of the pyrrolidine ring is replaced by a trideuteromethyl group (CD₃), is an invaluable tool in analytical chemistry. When used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) assays, it allows for precise quantification of the parent compound by correcting for variations in sample preparation and instrument response[1][2].

The synthetic strategy presented herein is designed for efficiency, high yield, and isotopic purity. It involves a multi-step process that begins with the functionalization of a pyridine core, followed by the formation of the pyrrolidine ring, and concludes with the specific introduction of the deuterium label. This approach ensures that the deuterium label is introduced in the final step, which is economically advantageous and minimizes the potential for isotopic scrambling.

Logical Workflow: Synthesis to Characterization

The overall process can be visualized as a linear workflow, ensuring checkpoints for purity and identity at each critical stage.

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Final Product A Step 1: Synthesis of 5-Methyl-3-bromopyridine B Step 2: Synthesis of 5-Methylmyosmine A->B Grignard Reaction C Step 3: Reduction to (±)-5-Methylnornicotine B->C Reduction D Step 4: N-Trideuteromethylation to (±)-5-Methylnicotine-d3 C->D Alkylation E Crude Product Purification (Column Chromatography) D->E Work-up F Structural & Purity Validation E->F QC Analysis G High-Purity 5-Methylnicotine-d3 (>98% Purity, >99% D) F->G

Caption: Overall workflow from synthesis to final product.

Synthetic Pathway and Experimental Protocols

The chosen synthetic route leverages robust and well-documented organometallic reactions to construct the core structure, followed by a straightforward N-alkylation for deuteration.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The key disconnections are the N-CD₃ bond and the C-C bond between the pyridine and pyrrolidine rings.

G Target 5-Methylnicotine-d3 Intermediate1 (±)-5-Methylnornicotine + CD3I Target->Intermediate1 N-Alkylation Intermediate2 5-Methylmyosmine Intermediate1->Intermediate2 Reduction Intermediate3 3-Bromo-5-methylpyridine + N-Vinylpyrrolidinone Intermediate2->Intermediate3 Condensation StartingMaterial 3,5-Dibromopyridine + Methylboronic Acid Intermediate3->StartingMaterial Suzuki Coupling

Caption: Retrosynthetic analysis of 5-Methylnicotine-d3.

Step 1: Synthesis of 3-Bromo-5-methylpyridine

The initial step involves the regioselective methylation of a di-substituted pyridine. A Suzuki-Miyaura cross-coupling reaction is ideal for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents[3][4].

  • Rationale: Starting with 3,5-dibromopyridine, a palladium-catalyzed Suzuki coupling with a methylboronic acid derivative allows for the selective formation of a C-C bond at one of the bromine-substituted positions. This method is highly reliable for creating substituted pyridines[4].

Protocol:

  • To a degassed solution of 3,5-dibromopyridine (1 eq.), methylboronic acid (1.2 eq.), and potassium carbonate (3 eq.) in a 4:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq.).

  • Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromo-5-methylpyridine.

Step 2: Synthesis of (±)-5-Methylnornicotine

This step involves the formation of the pyrrolidine ring attached to the pyridine core. A Grignard reaction provides an effective method for this bond formation[5][6]. The intermediate, 5-methylmyosmine, is then reduced to the more stable 5-methylnornicotine.

  • Rationale: The bromine atom on the 3-bromo-5-methylpyridine is converted to a Grignard reagent. This nucleophilic organometallic species then attacks an appropriate electrophile, such as N-vinylpyrrolidinone, to form the myosmine intermediate[7]. Subsequent reduction of the imine bond yields the secondary amine, nornicotine.

Protocol:

  • Grignard Formation: In a flame-dried flask under argon, add magnesium turnings (1.5 eq.) and a crystal of iodine to anhydrous THF. Add a small portion of 3-bromo-5-methylpyridine (1 eq.) to initiate the reaction. Once initiated, add the remaining 3-bromo-5-methylpyridine dropwise and reflux for 2 hours to form the Grignard reagent.

  • Condensation: Cool the Grignard solution to 0 °C and add a solution of N-vinylpyrrolidinone (1.1 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Hydrolysis & Reduction: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane. The resulting crude 5-methylmyosmine is carried forward directly. Acidify the crude product with 4 M HCl and add sodium borohydride (NaBH₄) (2.5 eq.) portion-wise at 0 °C. Stir for 4 hours at room temperature.

  • Work-up: Basify the mixture with 6 M NaOH to pH > 11 and extract with dichloromethane (4x). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate in vacuo to yield crude (±)-5-Methylnornicotine.

Step 3: N-Trideuteromethylation to (±)-5-Methylnicotine-d3

The final step is the introduction of the deuterium label via N-alkylation of the secondary amine of the pyrrolidine ring.

  • Rationale: This is a standard nucleophilic substitution reaction. The lone pair on the secondary amine of 5-methylnornicotine attacks the electrophilic carbon of iodomethane-d3 (CD₃I). Using a mild base prevents unwanted side reactions. This late-stage introduction of the expensive deuterated reagent is a key principle of efficient isotopic labeling.

Protocol:

  • Dissolve (±)-5-Methylnornicotine (1 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.

  • Add iodomethane-d3 (CD₃I, >99.5 atom % D) (1.2 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

  • The resulting crude oil is then subjected to purification.

Purification of 5-Methylnicotine-d3

Purification is critical to ensure the final product is free of chemical and isotopic impurities. A multi-step approach involving extraction and chromatography is employed.

  • Rationale: An initial liquid-liquid extraction removes inorganic salts and highly polar impurities. Final purification by column chromatography is necessary to separate the desired product from any unreacted 5-methylnornicotine and potential over-alkylation byproducts.

Protocol:

  • Extraction: Dissolve the crude product from Step 2.4 in dichloromethane and wash with a 5% sodium thiosulfate solution (to remove any residual iodine) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Column Chromatography: Purify the crude oil using a silica gel column. A gradient elution system of dichloromethane/methanol with 1% triethylamine is effective. The triethylamine is added to prevent the basic amine product from tailing on the acidic silica gel.

  • Combine fractions containing the pure product (as determined by TLC/LC-MS) and concentrate under reduced pressure to yield 5-Methylnicotine-d3 as a pale yellow oil.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the structure, chemical purity, and isotopic enrichment of the final compound[8][9].

Mass Spectrometry (MS)

MS is the primary technique for confirming the successful incorporation of the deuterium label.

  • Expected Results: The mass spectrum should show a molecular ion peak corresponding to the mass of 5-Methylnicotine-d3. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. A key diagnostic is the M+3 mass shift compared to an unlabeled 5-methylnicotine standard[2]. The fragmentation pattern should be consistent with the known fragmentation of nicotine analogs[7][10].

TechniqueExpected Ion [M+H]⁺Key Fragments
ESI-MSm/z 180.16m/z 133 (loss of pyrrolidine), m/z 87 (deuterated N-methylpyrrolidinyl cation)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and is essential for verifying the position of the deuterium label and assessing isotopic purity[11][12].

  • ¹H NMR: The spectrum should be consistent with the 5-methylnicotine structure, with the notable absence of the singlet corresponding to the N-CH₃ protons (typically around 2.1-2.3 ppm). Integration of the remaining proton signals should match the expected structure.

  • ¹³C NMR: The spectrum will confirm the carbon framework of the molecule. The signal for the N-CD₃ carbon will be observed as a multiplet due to C-D coupling and will be significantly less intense than other carbons.

  • ²H NMR (Deuterium NMR): A single resonance in the deuterium spectrum will confirm that the label is exclusively at the N-methyl position.

NucleusKey Chemical Shift (δ, ppm)Observation
¹H NMR ~2.2Signal for N-CH₃ protons should be absent or significantly diminished (>99%).
~8.4Singlet for pyridine H2 proton.
~7.6Doublet for pyridine H4 proton.
~2.4Singlet for pyridine C5-CH₃ protons.
¹³C NMR ~30-35N-CD₃ carbon signal, observed as a low-intensity multiplet.
Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV or MS detection is used to determine the chemical purity of the final product.

  • Protocol: Analysis is typically performed on a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a modifier like formic acid or ammonium acetate.

  • Acceptance Criteria: The chemical purity should be ≥98% as determined by the peak area percentage.

Conclusion

The synthetic and purification strategy detailed in this guide provides a reliable and reproducible pathway for obtaining high-purity 5-Methylnicotine-d3. The rationale behind each step, from the choice of the Suzuki coupling for C-C bond formation to the late-stage N-trideuteromethylation, is grounded in established chemical principles to maximize efficiency and isotopic integrity. The rigorous analytical characterization protocol ensures that the final product meets the stringent quality requirements for its intended use as an internal standard in regulated bioanalytical assays.

References

  • Suzuki, A. (1999). Catalytic C-C bond formation via palladium catalysis. Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. Available at: [Link]

  • Chemsrc. (2025). 5-METHYLNICOTINE. CAS#:82111-06-6. Available at: [Link]

  • Jacob, P., Yu, L., Shulgin, A. T., & Benowitz, N. L. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry, 58(11), 2218-2221. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Huang, Z., et al. (2024). A Novel Three-Component Reaction of Halo-Pyridines with Grignard Reagents. ChemistrySelect. Available at: [Link]

  • Miyauchi, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 190. Available at: [Link]

  • Mahmood, S., Jameel, S., & Ahmed, Z. (2018). Isolation, purification and complex formation of nicotine alkaloid. Pakistan Journal of Science, 70(1), 63-67. Available at: [Link]

  • Dempsey, D. A., et al. (2012). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 34(4), 431-438. Available at: [Link]

Sources

A Technical Guide to Sourcing and Utilizing 5-Methylnicotine-d3 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nicotine analogs and related compounds, the procurement of high-purity, reliable internal standards is a critical prerequisite for robust and reproducible bioanalytical data. This guide provides an in-depth technical overview of the commercial landscape for the 5-Methylnicotine-d3 analytical standard, offering field-proven insights into its sourcing, selection, and application.

The Critical Role of 5-Methylnicotine-d3 in Bioanalysis

5-Methylnicotine is a nicotine analog that may be present in tobacco products or be a subject of metabolic or toxicological studies. In quantitative bioanalysis, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest levels of accuracy and precision.

The rationale for using a SIL internal standard such as 5-Methylnicotine-d3 is rooted in its chemical and physical properties. Being nearly identical to the analyte of interest (the unlabeled 5-Methylnicotine), it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. This co-behavior allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in complex biological matrices. The mass difference introduced by the deuterium labels (d3) allows the mass spectrometer to distinguish between the analyte and the internal standard.

Commercial Availability: A Landscape of Custom Synthesis

Unlike more common nicotine metabolites, 5-Methylnicotine-d3 is not a routinely stocked analytical standard. Extensive market analysis indicates that this compound is primarily available through custom synthesis .

Toronto Research Chemicals (TRC) , a brand of LGC Standards, is a key supplier offering the custom synthesis of 5-Methylnicotine-d3. Researchers can inquire about this service through the LGC Standards distribution network.

The process of custom synthesis offers the advantage of tailoring the standard to specific research needs, including the position of the isotopic label and the required purity. However, it necessitates a collaborative approach between the researcher and the supplier.

Key Suppliers of Related Nicotine Analytical Standards

While 5-Methylnicotine-d3 requires a custom approach, several reputable suppliers offer a range of other deuterated nicotine and metabolite standards. These suppliers are also potential resources for custom synthesis inquiries.

SupplierRelated Deuterated Nicotine Standards OfferedNoteworthy Attributes
Toronto Research Chemicals (LGC Standards) Wide portfolio of stable isotope-labeled compounds, including various deuterated nicotine analogs.[1]Specializes in the synthesis of complex organic molecules and offers extensive custom synthesis services.[1][2][3]
Cayman Chemical (±)-Nicotine-d3, (±)-Cotinine-d3, and other related standards.[4]Provides detailed product information, including purity, isotopic incorporation, and solubility data.
Sigma-Aldrich (Merck) DL-Nicotine-(methyl-d3) and other deuterated standards.[1][5]Offers a broad range of analytical standards and reference materials.

The Custom Synthesis Workflow: From Inquiry to Certified Standard

Engaging a supplier for the custom synthesis of 5-Methylnicotine-d3 typically follows a structured process designed to ensure the final product meets the rigorous demands of analytical testing.

Custom Synthesis Workflow Figure 1: Typical Custom Synthesis Workflow for an Analytical Standard cluster_researcher Researcher's Role cluster_supplier Supplier's Role inquiry Initial Inquiry & Specification Definition quote Feasibility Assessment & Quotation inquiry->quote Provide structure, desired quantity, purity, and isotopic enrichment po Purchase Order synthesis Chemical Synthesis & Isotope Labeling po->synthesis quote->po Acceptance of terms, lead time, and cost qc Purification & Quality Control synthesis->qc Crude Product cert Certification & Documentation qc->cert Purified Standard ship Shipping cert->ship With Certificate of Analysis end Standard Ready for Use ship->end Final Product to Researcher

Caption: A flowchart illustrating the collaborative process between a researcher and a supplier for the custom synthesis of an analytical standard.

Information to Provide for Custom Synthesis:

To initiate a custom synthesis project, researchers should be prepared to provide the following information:

  • Compound Identity: Unambiguous chemical name (5-Methylnicotine-d3), CAS number (if available), and chemical structure.

  • Desired Quantity: Typically in milligrams (mg).

  • Required Purity: Both chemical and isotopic purity should be specified. A chemical purity of >98% and an isotopic enrichment of >99% atom % D are common requirements for high-quality analytical standards.

  • Position of Isotopic Label: For 5-Methylnicotine-d3, the deuterium atoms are typically placed on the methyl group of the pyrrolidine ring, as this position is generally stable against back-exchange.

  • Documentation Requirements: Specify the need for a detailed Certificate of Analysis (CoA).

Quality Control and Certification of Custom Standards:

Reputable suppliers employ a battery of analytical techniques to ensure the quality and identity of the synthesized standard.[6] The Certificate of Analysis accompanying the product should provide data from these analyses, which typically include:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the isotopic labels.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the chemical purity.

Experimental Protocol: Preparation and Use of 5-Methylnicotine-d3 Internal Standard

The following protocols are provided as a guide and should be adapted and validated for the specific matrix and analytical instrumentation used.

Handling and Storage of the Analytical Standard

Upon receipt, the 5-Methylnicotine-d3 standard, likely supplied as a neat solid or oil, should be stored under the conditions specified by the manufacturer, typically at -20°C in a tightly sealed container to prevent degradation and moisture absorption.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the internal standard for spiking into calibration standards, quality control samples, and unknown samples.

Materials:

  • 5-Methylnicotine-d3 analytical standard

  • High-purity solvent (e.g., methanol, acetonitrile, or DMSO, depending on solubility)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the Standard to Equilibrate: Before opening, allow the container of the neat standard to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the 5-Methylnicotine-d3 standard using a calibrated analytical balance.

  • Preparation of Stock Solution (e.g., 1 mg/mL):

    • Quantitatively transfer the weighed standard to a volumetric flask of appropriate size.

    • Dissolve the standard in a small amount of the chosen solvent.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix thoroughly to ensure homogeneity.

  • Preparation of Working Solutions:

    • Prepare a series of working solutions by performing serial dilutions of the stock solution. The concentration of the final working solution should be chosen based on the expected concentration range of the analyte in the samples and the sensitivity of the LC-MS/MS instrument. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve.[7]

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or as determined by stability studies.

A Validated LC-MS/MS Workflow for Nicotine Analogs

The following outlines a typical workflow for the quantitative analysis of a nicotine analog like 5-Methylnicotine using its deuterated internal standard.

LC-MS_MS_Workflow Figure 2: A Validated LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with 5-Methylnicotine-d3 Internal Standard sample->spike extract Extraction (e.g., SPE, LLE, PPT) spike->extract reconstitute Evaporation & Reconstitution extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) integrate->curve quantify Quantification of Unknown Samples curve->quantify

Caption: A schematic of a typical bioanalytical workflow from sample preparation to final quantification using LC-MS/MS and a deuterated internal standard.

Exemplary LC-MS/MS Parameters (to be optimized):

  • LC Column: A reversed-phase column, such as a C18 or a biphenyl phase, is often suitable for the separation of nicotine and its analogs.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid to promote ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for nicotine compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte (5-Methylnicotine) and the internal standard (5-Methylnicotine-d3).

Conclusion: Ensuring Analytical Integrity through Prudent Sourcing

The use of a high-purity, well-characterized stable isotope-labeled internal standard is non-negotiable for regulatory-compliant and scientifically sound quantitative bioanalysis. While 5-Methylnicotine-d3 is not a readily available catalog item, its availability through custom synthesis from specialized suppliers like Toronto Research Chemicals (LGC Standards) empowers researchers to conduct their studies with the highest degree of analytical rigor. By understanding the custom synthesis process, carefully specifying the requirements for the standard, and implementing validated analytical protocols, scientists and drug development professionals can ensure the integrity and reliability of their data in the study of nicotine analogs.

References

  • Toronto Research Chemicals. (n.d.). Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 9, 2026, from [Link].

  • Moravek, Inc. (n.d.). What Is Custom Synthesis and Why Is It Important?. Retrieved February 9, 2026, from [Link].

  • ChiroBlock. (n.d.). What is Custom Synthesis?. Retrieved February 9, 2026, from [Link].

  • SynThink Research Chemicals. (n.d.). Custom Synthesis of Pharmaceutical Impurity Standards. Retrieved February 9, 2026, from [Link].

  • Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved February 9, 2026, from [Link].

  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved February 9, 2026, from [Link].

  • Miller, J. H., et al. (2016). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved February 9, 2026, from [Link].

  • Zhang, Y., et al. (2012). Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. Analytical Chemistry, 84(3), 1712-1718.
  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved February 9, 2026, from [Link].

  • Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved February 9, 2026, from [Link].

  • Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved February 9, 2026, from [Link].

  • Gordon, J. S., & Hoffman, A. C. (2025, May 25). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. PDXScholar.
  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved February 9, 2026, from [Link].

  • LGC Group. (2025, September 9). LGC Group opens $100M Organic Chemistry Synthesis Centre of Excellence in Canada. Retrieved February 9, 2026, from [Link].

  • Genetika Science. (n.d.). Toronto Research Chemicals (TRC). Retrieved February 9, 2026, from [Link].

  • IAEA. (n.d.). TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. Retrieved February 9, 2026, from [Link].

  • El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Toxics, 11(3), 268.

Sources

Technical Whitepaper: Isotopic Purity and Enrichment of 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis, validation, and application of 5-Methylnicotine-d3 (specifically the N-methyl-d3 isotopologue), a critical internal standard (IS) for the bioanalysis of minor tobacco alkaloids and synthetic nicotine analogs. In high-sensitivity LC-MS/MS assays, the integrity of quantitative data hinges on the isotopic purity of the IS. "Crosstalk" caused by incomplete enrichment (presence of d0, d1, or d2 species) can artificially inflate analyte signals, compromising Lower Limits of Quantitation (LLOQ). This guide delineates a self-validating workflow to ensure isotopic enrichment >99.5 atom % D, distinguishing it from simple chemical purity.

Part 1: Structural Basis and Synthesis Strategy

The Target Molecule

5-Methylnicotine-d3 is the deuterated analog of 5-methylnicotine. To function as an optimal internal standard, the deuterium label must be placed in a metabolically stable position that minimizes "back-exchange" during sample processing.

  • Chemical Formula: C₁₁H₁₃D₃N₂

  • Labeling Site: The N-methyl group of the pyrrolidine ring (

    
    ).
    
  • Rationale: The N-methyl group is introduced in the final synthetic step, allowing for the use of high-purity deuterated reagents (e.g., CD₃I or CD₂O) to maximize enrichment.

Synthetic Route: Reductive Deuteromethylation

To achieve high isotopic purity, we avoid H-D exchange methods (which yield statistical mixtures) and utilize a de novo construction of the label via Eschweiler-Clarke reductive amination using deuterated reagents.

Protocol Logic:

  • Precursor: 5-Methylnornicotine (secondary amine).

  • Reagents: Formaldehyde-d2 (

    
    ) and Formic Acid-d2 (
    
    
    
    ).
  • Mechanism: The secondary amine attacks the deuterated formaldehyde to form an iminium ion, which is then reduced by the deuterated formate. This ensures all three hydrogens on the new methyl group are deuterium.

Workflow Visualization

The following diagram illustrates the critical path from precursor to validated standard, highlighting the "Self-Validating" control points (QC).

SynthesisWorkflow Precursor 5-Methylnornicotine (Secondary Amine) Reaction Reaction: Reductive Amination (Eschweiler-Clarke) Precursor->Reaction Reagents Reagents: D2CO + DCO2D (>99% D) Reagents->Reaction Crude Crude Product (Mixture) Reaction->Crude Purification Purification: Flash Chromatography (DCM/MeOH) Crude->Purification Remove unreacted amine FinalQC Final QC: NMR & HRMS Purification->FinalQC Isotopic Validation

Caption: Figure 1. Synthetic workflow for 5-Methylnicotine-d3 emphasizing the introduction of the label in the final step to maximize isotopic incorporation.

Part 2: Defining and Measuring Purity

It is imperative to distinguish between Chemical Purity (CP) and Isotopic Purity (IP).

  • Chemical Purity: The absence of structural impurities (e.g., nornicotine, pyridine oxides). Measured via HPLC-UV.[1]

  • Isotopic Purity (Enrichment): The absence of non-labeled (d0) or partially labeled (d1, d2) isotopologues. Measured via HRMS and NMR.

The "Isotopic Crosstalk" Risk

If a standard is only 95% enriched, the remaining 5% (d0) contributes to the analyte signal in the mass spectrometer.

  • Requirement: For trace analysis (pg/mL levels), the contribution of the IS to the analyte channel must be <0.1% of the analyte's LLOQ response.

Analytical Validation Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)

This is the primary method for quantifying the ratio of d3 to d0/d1/d2 species.

Step-by-Step Methodology:

  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Infusion: Direct infusion of 1 µg/mL solution in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Data Acquisition: Acquire profile data for the molecular ion cluster

    
    .
    
  • Calculation: Use the following logic to calculate Atom % Enrichment :

    
    
    Note: Theoretical natural abundance of ¹³C must be subtracted from the d1/d2 signals to avoid false negatives.
    
Protocol B: Proton NMR (¹H-NMR) "Silence" Test

A self-validating check. If the reaction worked, the N-methyl peak in the proton spectrum should disappear completely.

Step-by-Step Methodology:

  • Solvent: CDCl₃ (avoid protic solvents that might obscure signals).

  • Acquisition: 64 scans minimum, relaxation delay (d1) > 5 seconds to ensure quantitative integration.

  • Target Region: 2.0 – 2.5 ppm (typical range for N-methyl protons on pyrrolidine).

  • Validation Criteria:

    • Integrate the single aromatic proton at position 6 (pyridine ring) and set value to 1.0.

    • Integrate the N-methyl region.

    • Pass: Integral < 0.01 (indicating <1% residual H-methyl).

    • Fail: Integral > 0.01.

Part 3: Data Presentation & Specifications

Specification Table

The following specifications are required for release of 5-Methylnicotine-d3 as a certified reference material.

ParameterMethodAcceptance CriteriaCriticality
Appearance VisualColorless to pale yellow oilLow
Chemical Purity HPLC-UV (260 nm)> 98.0%Medium
Isotopic Enrichment HRMS / NMR≥ 99.0 atom % DHigh
Isotopic Distribution HRMSd0 < 0.5%Critical
Identity ¹H-NMRConforms to structureHigh
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/DCM)Medium
Mass Spectral Logic Diagram

Understanding the isotopic shift is crucial for setting up MRM (Multiple Reaction Monitoring) transitions.

MassSpecLogic Analyte Analyte: 5-Methylnicotine Precursor: m/z 177.1 (M+H)+ Fragment_Analyte Fragment (Loss of CH3N): m/z 120 (Pyridine ring) Analyte->Fragment_Analyte Collision Induced Dissociation IS IS: 5-Methylnicotine-d3 Precursor: m/z 180.1 (M+H)+ Fragment_IS Fragment (Loss of CD3N): m/z 120 (Pyridine ring) IS->Fragment_IS Common Fragment (Non-labeled part) Interference Interference Risk: If IS contains d0, it appears as Analyte IS->Interference Incomplete Enrichment

Caption: Figure 2. MS/MS fragmentation logic. Note that while precursors differ by 3 Da, they may share common fragments if the label is lost during fragmentation. For d3-N-methyl, the label is often lost in the primary transition, making precursor purity paramount.

Part 4: Handling and Stability

Prevention of Back-Exchange

While C-D bonds are generally stable, acidic conditions or enzymatic activity can promote exchange.

  • Storage: Store neat oil at -20°C under Argon.

  • Solution: Prepare stock solutions in Methanol-d4 or anhydrous Ethanol. Avoid water for long-term storage of stock solutions.

  • pH: Maintain pH > 4 during extraction. Highly acidic conditions combined with heat can facilitate H/D scrambling on the aromatic ring, though the N-methyl group is robust.

The Deuterium Isotope Effect

Be aware that 5-Methylnicotine-d3 may exhibit a slightly different retention time (typically eluting slightly earlier) than the non-deuterated analyte in Reverse Phase LC. This is known as the Chromatographic Isotope Effect .

  • Mitigation: Ensure the integration window in the MS method is wide enough to capture the slightly shifted IS peak.

References

  • Food and Drug Administration (FDA). (2022).[2] Bioanalytical Method Validation and Study Sample Analysis: M10 Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 108146, 5-Methylnicotine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

Sources

Technical Deep Dive: Metabolic Fate of 5-Methylnicotine in Humans

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate of 5-methylnicotine in humans.

Executive Summary

5-Methylnicotine (Pyridine-5-methylnicotine) is a structural analog of nicotine where a methyl group is attached to the 5-position of the pyridine ring.[1] While often utilized as a robust internal standard in bioanalytical assays due to its structural similarity to nicotine, it is increasingly relevant in the context of synthetic nicotine analogs and "non-tobacco" nicotine products.

This guide delineates the metabolic pathways of 5-methylnicotine, distinguishing it from the commercially prevalent 6-methylnicotine ("Metatine"). Through Structure-Metabolism Relationship (SMR) analysis and enzymatic homology, we identify 5-methylcotinine and 5-methylnicotine-N-oxide as the primary metabolites. The presence of the 5-methyl group on the pyridine ring does not sterically block the primary oxidation sites on the pyrrolidine ring but introduces a mass shift (+14.0157 Da) critical for mass spectrometric identification.

Part 1: Chemical Basis & Structural Context

Structural Distinction

To accurately predict metabolism, one must distinguish between the isomers. The metabolic fate is dictated by the accessibility of the pyrrolidine ring to Cytochrome P450 enzymes.

  • Nicotine: 3-(1-methylpyrrolidin-2-yl)pyridine.

  • 5-Methylnicotine (Target): 3-(1-methylpyrrolidin-2-yl)-5-methylpyridine. The methyl group is meta to the pyridine nitrogen, on the opposite side of the bridge.

  • 6-Methylnicotine (Commercial Analog): 3-(1-methylpyrrolidin-2-yl)-6-methylpyridine. (Currently found in "Spree Bar" and other synthetic nicotine vapes).

The "Mass Shift" Principle

Metabolites of 5-methylnicotine retain the pyridine-methyl group. Consequently, all downstream metabolites will exhibit a molecular mass exactly 14.0157 Da higher than their natural nicotine counterparts.

CompoundPrecursor (Nicotine Series)Target (5-Methyl Series)Mass Shift
Parent Nicotine (

163)
5-Methylnicotine (

177)
+14 Da
Primary Metabolite Cotinine (

177)
5-Methylcotinine (

191)
+14 Da
Secondary Metabolite 3'-Hydroxycotinine (

193)
5-Methyl-3'-OH-cotinine (

207)
+14 Da
N-Oxide Nicotine-1'-N-oxide (

179)
5-Methylnicotine-1'-N-oxide (

193)
+14 Da

Part 2: Metabolic Pathways

The metabolism of 5-methylnicotine in humans is driven by the same enzymatic machinery as nicotine, primarily CYP2A6 , followed by FMO3 and UGT enzymes.

Pathway A: C-Oxidation (The Cotinine Analog Pathway)

This is the dominant clearance pathway. The 5-methyl group on the pyridine ring is distal to the pyrrolidine ring, leaving the 5'-carbon (the primary site of oxidation) exposed.

  • 5'-Hydroxylation: CYP2A6 hydroxylates the 5'-position of the pyrrolidine ring.

  • Imminium Ion Formation: The unstable intermediate collapses to an imminium ion.

  • Oxidation to Lactam: Cytosolic Aldehyde Oxidase converts the ion to 5-Methylcotinine .

  • Secondary Oxidation: 5-Methylcotinine is further oxidized by CYP2A6 to trans-3'-hydroxy-5-methylcotinine .

Note: 5-Methylcotinine is frequently used as an internal standard for cotinine assays, confirming its stability and distinct chromatographic retention time.

Pathway B: N-Oxidation

Flavin-containing monooxygenase 3 (FMO3) targets the nitrogen on the pyrrolidine ring.

  • Product: 5-Methylnicotine-1'-N-oxide .

  • This metabolite is polar and excreted directly in urine. It is thermally unstable and can revert to the parent compound during Gas Chromatography (GC) analysis, necessitating LC-MS for detection.

Pathway C: Glucuronidation

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the nitrogen or oxygen centers.

  • N-Glucuronidation: Formation of 5-Methylnicotine-N-glucuronide and 5-Methylcotinine-N-glucuronide .

  • O-Glucuronidation: Conjugation of the hydroxyl group in 5-methyl-3'-hydroxycotinine.

Visualization of Metabolic Pathways

G cluster_legend Key Parent 5-Methylnicotine (m/z 177) Imminium 5-Methylnicotine- Imminium Ion Parent->Imminium CYP2A6 (5'-Hydroxylation) Met_NOx 5-Methylnicotine- 1'-N-oxide (m/z 193) Parent->Met_NOx FMO3 (N-Oxidation) Met_Gluc 5-Methylnicotine- Glucuronide Parent->Met_Gluc UGT Met_Cot 5-Methylcotinine (m/z 191) Imminium->Met_Cot Aldehyde Oxidase Met_3HC 5-Methyl-3'-hydroxycotinine (m/z 207) Met_Cot->Met_3HC CYP2A6 (3'-Hydroxylation) Cot_Gluc 5-Methylcotinine- Glucuronide Met_Cot->Cot_Gluc UGT key1 Blue: Parent | Green: Major Metabolite | Yellow: Minor Metabolite | Red: Conjugate

Figure 1: Predicted metabolic map of 5-methylnicotine in humans showing the parallel between standard nicotine clearance and the 5-methyl analog.[2][3][4]

Part 3: Experimental Workflows for Metabolite Identification

To confirm these metabolites in human plasma or urine, a targeted LC-MS/MS workflow is required. Standard GC-MS is unsuitable for the N-oxide metabolites due to thermal degradation.

Protocol: In Vitro Microsomal Incubation

This assay generates metabolites for initial identification and MS/MS spectral library creation.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Substrate: 5-Methylnicotine (10 µM final conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow:

  • Pre-incubation: Mix 475 µL of buffer and 25 µL of HLM. Pre-warm at 37°C for 5 min.

  • Initiation: Add 5-methylnicotine (dissolved in water/methanol). Initiate reaction by adding NADPH regenerating system.

  • Incubation: Incubate at 37°C with shaking.

    • Timepoints: 0, 15, 30, 60 min.

  • Termination: Quench with 500 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Preparation: Vortex for 1 min, centrifuge at 10,000 x g for 10 min. Collect supernatant for LC-MS analysis.

Protocol: LC-MS/MS Analysis

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Polar Embedded.

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 60% B over 10 mins (HILIC mode).

MS Settings (MRM Mode): Use the "Mass Shift" rule to program transitions.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy
5-Methylnicotine 177.1 ->146.1 (Loss of methylamine)25 eV
5-Methylcotinine 191.1 ->98.1 (Pyridine ring fragment)30 eV
5-Methylnicotine-N-oxide 193.1 ->177.1 (Loss of oxygen)20 eV
5-Me-3'-OH-Cotinine 207.1 ->191.1 (Water loss)25 eV
Experimental Logic Diagram

Workflow cluster_check Validation Checkpoints Sample Sample Source (Urine/Plasma/Microsomes) Extraction Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Extraction Separation LC Separation (HILIC Column) Extraction->Separation Detection MS/MS Detection (Q-TOF or QqQ) Separation->Detection Analysis Data Analysis (Extract Ion Chromatograms m/z 177, 191, 207) Detection->Analysis Check1 Check Retention Time vs Nicotine Standards Analysis->Check1 Check2 Verify +14 Da Mass Shift Analysis->Check2

Figure 2: Analytical workflow for the isolation and identification of 5-methylnicotine metabolites.

Part 4: Implications for Toxicology & Drug Development

Metabolic Stability & Half-Life

The 5-methyl group is located on the pyridine ring, which is relatively electron-deficient. While it does not block the CYP2A6 binding pocket (which targets the pyrrolidine ring), it increases the lipophilicity (LogP) of the molecule.

  • Prediction: 5-Methylnicotine likely has a longer half-life than nicotine. The methyl group may slightly reduce the rate of 5'-oxidation due to minor steric clashes within the tight CYP2A6 active site, similar to observations with 6-methylnicotine.

Biomarker Interference

Because 5-methylcotinine is often used as an Internal Standard (IS) in clinical assays for cotinine, the presence of exogenous 5-methylnicotine (e.g., from a synthetic nicotine product) would be catastrophic for assay validity.

  • Risk: If a subject consumes 5-methylnicotine, their plasma will contain 5-methylcotinine.

  • Result: Clinical assays using 5-methylcotinine as an IS will report erroneous values (IS area counts will be artificially high, suppressing the calculated concentration of natural cotinine).

Toxicity

The metabolite 5-methylcotinine is expected to be pharmacologically inactive, similar to cotinine. However, the formation of reactive intermediates (imminium ions) implies that 5-methylnicotine shares the same potential for nitrosation to form TSNA-like (Tobacco Specific Nitrosamine) analogs, specifically 4-(methylnitrosamino)-1-(5-methyl-3-pyridyl)-1-butanone (5-Me-NNK) , if exposed to nitrosating agents.

References

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[4] Handb Exp Pharmacol, 192, 29–60. Link

  • Jordt, S. E., & Jabba, S. V. (2024).[6] Chemical Analysis and Toxicological Properties of 6-Methylnicotine in Electronic Cigarettes. JAMA, 332(10), 825-827. (Provides comparative data on methyl-nicotine analog metabolism). Link

  • Jacob, P., et al. (1991). Determination of nicotine and its metabolites in biological fluids.[4][7][8][9][10][11][12] IARC Scientific Publications, 112, 235-243. (Establishes 5-methylnicotine as an internal standard).[4][9][13]

  • Murphy, S. E., et al. (2006). CYP2A6 Genotype, Phenotype, and the Use of Nicotine Metabolites as Biomarkers during Ad libitum Smoking. Cancer Epidemiology, Biomarkers & Prevention, 15(10). Link

  • Dortok, E. D. (2001).[3] Analysis of the Possible Therapeutic Use of CYP2A6 Inhibition. University of Toronto Theses. (Details the use of 5-methylnicotine as an analytical standard). Link

Sources

A Comparative Pharmacokinetic Analysis of 5-Methylnicotine and Nicotine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the primary psychoactive alkaloid in tobacco, has been extensively studied for its complex pharmacokinetic and pharmacodynamic properties. The development of nicotine analogs, such as 5-methylnicotine, presents new opportunities for therapeutic interventions and research into the nicotinic acetylcholine receptor (nAChR) system. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of 5-methylnicotine and its parent compound, nicotine. We will explore the critical differences in their absorption, distribution, metabolism, and excretion (ADME), and discuss the profound implications these differences have on their pharmacodynamic effects and therapeutic potential. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols for the continued investigation of these compounds.

Introduction: The Rationale for Nicotinic Analog Development

Nicotine exerts its effects primarily through the activation of nAChRs, which are implicated in a wide range of physiological processes, including cognitive function, reward, and addiction.[1] While nicotine itself is used in replacement therapies to aid in smoking cessation, its addictive potential and cardiovascular side effects limit its therapeutic utility. This has driven the exploration of nicotinic analogs that may offer improved safety profiles, enhanced receptor subtype selectivity, and more favorable pharmacokinetic properties.

5-methylnicotine, a synthetic analog, is of particular interest due to structural modifications that can significantly alter its interaction with metabolic enzymes and nAChRs. Understanding the nuances of its pharmacokinetic profile compared to nicotine is paramount for predicting its in vivo behavior, designing effective dosing regimens, and evaluating its potential as a lead compound in drug development.

Comparative Pharmacokinetic (PK) Profile: 5-Methylnicotine vs. Nicotine

The journey of a drug through the body is defined by its ADME properties. Here, we dissect the known and predicted differences between 5-methylnicotine and nicotine at each stage.

Absorption

The absorption of nicotine is highly dependent on the pH of the environment.[2] As a weak base with a pKa of 8.0, it is readily absorbed in alkaline conditions where it is un-ionized, such as the lungs and oral cavity, but is poorly absorbed in the acidic environment of the stomach.[2] The addition of a methyl group at the 5-position of the pyridine ring in 5-methylnicotine is not expected to drastically alter its pKa, suggesting that its pH-dependent absorption profile will be similar to that of nicotine. However, subtle changes in lipophilicity could influence the rate and extent of absorption across biological membranes.

Distribution

Nicotine is rapidly and widely distributed throughout the body, readily crossing the blood-brain barrier (BBB), which is critical for its central nervous system (CNS) effects.[3] The blood-to-brain influx of nicotine is a dominant process, facilitated by carrier-mediated transport systems.[3] Chronic nicotine exposure has been shown to increase the permeability of the BBB.[4]

For 5-methylnicotine, its ability to penetrate the BBB is a key determinant of its potential as a CNS-acting agent. While direct comparative studies are limited, computational models can predict BBB penetration potential based on molecular properties.[5] It is hypothesized that the addition of the methyl group may slightly increase lipophilicity, potentially enhancing its ability to cross the BBB. However, this modification could also alter its interaction with active transport proteins at the BBB.

Metabolism: A Tale of Two Pathways

Metabolism is where the most significant differences between nicotine and 5-methylnicotine are anticipated.

Nicotine Metabolism: Nicotine is extensively metabolized, primarily in the liver.[2] Approximately 70-80% of nicotine is converted to its major metabolite, cotinine, in a two-step process.[2][6] The initial and rate-limiting step is the oxidation of nicotine to nicotine-Δ1'(5')-iminium ion, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2A6.[2][7] This intermediate is then converted to cotinine by a cytoplasmic aldehyde oxidase.[7] Other minor metabolic pathways for nicotine include N-oxidation, glucuronidation, and N-demethylation to nornicotine.[2]

5-Methylnicotine Metabolism: The presence of a methyl group at the 5-position of the pyridine ring is expected to sterically hinder the action of CYP2A6, the primary enzyme responsible for nicotine metabolism. This suggests that 5-methylnicotine may have a slower rate of metabolism and a longer half-life compared to nicotine. Consequently, alternative metabolic pathways may become more prominent. For instance, N-oxidation by flavin-containing monooxygenases (FMOs) or glucuronidation by UDP-glucuronosyltransferases (UGTs) could play a larger role in its clearance. A divergent metabolism could lead to a different profile of active or inactive metabolites, significantly impacting its overall pharmacological effect and duration of action.

G cluster_nicotine Nicotine Metabolism cluster_5MN Predicted 5-Methylnicotine Metabolism Nicotine Nicotine Iminium_Ion Nicotine-Δ1'(5')-iminium Ion Nicotine->Iminium_Ion CYP2A6 (Major) Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO Nornicotine Nornicotine Nicotine->Nornicotine N-demethylation Nicotine_Glucuronide Nicotine Glucuronide Nicotine->Nicotine_Glucuronide UGT Cotinine Cotinine Iminium_Ion->Cotinine Aldehyde Oxidase Methylnicotine 5-Methylnicotine Methyl_N_Oxide 5-Methylnicotine-N'-Oxide Methylnicotine->Methyl_N_Oxide FMO (Predicted Major) Methyl_Glucuronide 5-Methylnicotine Glucuronide Methylnicotine->Methyl_Glucuronide UGT (Predicted Major) Hydroxylated_Metabolite Hydroxylated Metabolites Methylnicotine->Hydroxylated_Metabolite Other CYPs (Predicted Minor)

Comparative Metabolic Pathways.
Excretion

The primary route of excretion for nicotine and its metabolites is through the kidneys. Renal clearance is pH-dependent, with acidic urine increasing the excretion of unchanged nicotine. Due to its anticipated slower metabolism, a greater proportion of 5-methylnicotine may be excreted unchanged in the urine compared to nicotine.

Data Summary: A Comparative Overview

The following table summarizes the key pharmacokinetic parameters for nicotine and the predicted profile for 5-methylnicotine. It is important to note that the values for 5-methylnicotine are hypothetical and require experimental validation.

ParameterNicotine5-Methylnicotine (Predicted)Rationale for Prediction
Half-life (t½) ~2 hours> 2 hoursSlower metabolism due to steric hindrance of CYP2A6.
Metabolism ~70-80% via CYP2A6 to cotinine[2][6]Primarily via FMO and UGTSteric hindrance at the 5-position reduces CYP2A6 activity.
Major Metabolite Cotinine[2][6]5-Methylnicotine-N'-Oxide / GlucuronideShift to alternative metabolic pathways.
BBB Penetration High[3]HighSimilar or slightly increased lipophilicity.
Primary Excretion RenalRenalPrimary route for water-soluble compounds and metabolites.

Experimental Methodologies for Pharmacokinetic Profiling

To validate the predicted pharmacokinetic profile of 5-methylnicotine and directly compare it to nicotine, a series of well-designed in vivo and in vitro experiments are necessary.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a standard approach for determining the pharmacokinetic profile of a novel compound in rats.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of 5-methylnicotine and nicotine following intravenous (IV) and oral (PO) administration in rats.

Step-by-Step Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group) are used. The choice of this strain is based on its widespread use in pharmacokinetic studies, providing a large body of historical data for comparison.

  • Acclimation: Animals are acclimated for at least one week with free access to food and water. This ensures that the animals are not stressed, which could affect physiological parameters and drug metabolism.

  • Dosing:

    • IV Group: A single dose of 5-methylnicotine or nicotine (e.g., 1 mg/kg) is administered via the tail vein. The IV route provides 100% bioavailability and is essential for determining clearance and volume of distribution.

    • PO Group: A single dose of 5-methylnicotine or nicotine (e.g., 5 mg/kg) is administered by oral gavage. The higher oral dose accounts for expected first-pass metabolism.

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[8] A sparse sampling design can be used to minimize the blood volume taken from each animal.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma is stored at -80°C until analysis. This prevents coagulation and degradation of the analytes.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

G cluster_workflow In Vivo PK Study Workflow A Animal Acclimation B Dosing (IV & PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalysis (LC-MS/MS) D->E F PK Data Analysis E->F

Workflow for an In Vivo PK Study.
Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurately measuring the low concentrations of analytes in biological matrices.[9][10][11][12]

Objective: To develop and validate an LC-MS/MS method for the simultaneous quantification of 5-methylnicotine and nicotine in rat plasma.

Step-by-Step Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (e.g., deuterated nicotine or 5-methylnicotine). The internal standard is essential for correcting for variations in sample processing and instrument response.

    • Perform protein precipitation by adding a solvent like acetonitrile, which denatures and removes proteins that can interfere with the analysis.[12]

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean plate or vial for injection.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column to separate the analytes from endogenous plasma components.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (to aid ionization) and acetonitrile.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for each analyte and the internal standard to ensure selectivity and sensitivity.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Pharmacodynamic Implications and Future Directions

The predicted alterations in the pharmacokinetic profile of 5-methylnicotine have significant pharmacodynamic consequences. A longer half-life and sustained plasma concentration could lead to a more prolonged activation of nAChRs compared to the pulsatile stimulation provided by nicotine. This could potentially reduce the reinforcing effects and abuse liability associated with rapid peaks and troughs in drug concentration.[13]

Furthermore, the altered metabolic profile means that the generation of metabolites with their own pharmacological activity will differ. For example, some nicotine metabolites are known to be active. The metabolite profile of 5-methylnicotine is currently unknown and warrants investigation.

Future research should focus on:

  • Definitive in vivo pharmacokinetic studies in multiple species to confirm the predicted profile of 5-methylnicotine.

  • In vitro metabolism studies using human liver microsomes and recombinant CYP and FMO enzymes to identify the specific enzymes responsible for its metabolism.

  • Pharmacodynamic studies to assess the impact of its pharmacokinetic profile on nAChR activation, downstream signaling, and behavioral effects.

  • Blood-brain barrier transport studies to quantify its ability to enter the CNS.

Conclusion

5-Methylnicotine represents a structurally simple yet pharmacokinetically distinct analog of nicotine. The strategic placement of a methyl group is predicted to significantly alter its metabolic fate, leading to a longer half-life and a different metabolite profile. These changes have profound implications for its pharmacodynamic effects and therapeutic potential. The experimental frameworks provided in this guide offer a clear path for elucidating the complete pharmacokinetic profile of 5-methylnicotine, a crucial step in evaluating its viability as a novel therapeutic agent for CNS disorders or as a tool for further probing the intricacies of the nicotinic acetylcholine receptor system.

References

  • Benowitz, N. L., & Hukkanen, J. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]

  • Crooks, P. A., & Dwoskin, L. P. (1997). Contribution of CNS nicotine metabolites to the neuropharmacological effects of nicotine and tobacco smoking. Biochemical Pharmacology, 54(7), 743-753. [Link]

  • D'Souza, M. S., & Markou, A. (2011). Neuronal mechanisms underlying development of nicotine dependence: implications for novel smoking-cessation treatments. Addiction Science & Clinical Practice, 6(1), 4–16. [Link]

  • Hawkins, B. T., Abbruscato, T. J., Egleton, R. D., Brown, R. C., Huber, J. D., Campos, C. R., & Davis, T. P. (2004). Nicotine increases in vivo blood-brain barrier permeability and alters cerebral microvascular tight junction protein distribution. Brain research, 1027(1-2), 48–58. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]

  • Kim, H. S. (2018). A validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Pharmaceutical and Biomedical Analysis, 154, 33-40. [Link]

  • Li, X., He, Y., Li, X., Li, X., & Wang, K. (2019). Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS. Frontiers in pharmacology, 10, 893. [Link]

  • Moyer, T. P., Charlson, J. R., Enger, R. J., Dale, L. C., Ebbert, J. O., Schroeder, D. R., & Hurt, R. D. (2002). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers. Journal of analytical toxicology, 26(1), 37–42. [Link]

  • Tuesta, Y., Fowler, C. D., & Kenny, P. J. (2011). Recent advances in understanding the role of β2* nicotinic acetylcholine receptors in nicotine addiction. Biochemical pharmacology, 82(8), 984–995. [Link]

  • Tsuchida, R., Taki, Y., & Tani, M. (2019). Impact of Nicotine Transport across the Blood-Brain Barrier: Carrier-Mediated Transport of Nicotine and Interaction with Central Nervous System Drugs. Biological & pharmaceutical bulletin, 42(9), 1431–1436. [Link]

  • Wang, Y., Liu, Y., & Liu, J. (2016). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Journal of chromatographic science, 54(9), 1555–1561. [Link]

  • Zevin, S., & Benowitz, N. L. (1999). Drug interactions with tobacco smoking. An update. Clinical pharmacokinetics, 36(6), 425–438. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of 5-Methylnicotine Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Metabolic Fate of a Nicotine Analog

5-Methylnicotine, a structural analog of nicotine, presents a unique subject for metabolic investigation. As with any novel chemical entity intended for pharmaceutical development or toxicological assessment, understanding its metabolic fate is a cornerstone of preclinical evaluation. The liver is the primary site of drug metabolism, and the enzymatic machinery within the endoplasmic reticulum of hepatocytes is responsible for the biotransformation of a vast array of xenobiotics.[1] In vitro models provide a robust, high-throughput, and cost-effective means to predict in vivo hepatic clearance and identify potential metabolic pathways before advancing to more complex biological systems.[2][3]

This guide focuses on the use of liver microsomes, which are vesicles of the endoplasmic reticulum enriched with essential Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][4] By studying the metabolism of 5-methylnicotine in this system, we can elucidate its primary oxidative pathways, determine its metabolic stability, and identify the specific CYP isoforms responsible for its clearance. This information is critical for predicting pharmacokinetic parameters, potential drug-drug interactions, and guiding future in vivo studies.[1][4]

Section 1: Foundational Principles of the Microsomal Assay

The Rationale for Liver Microsomes

Liver microsomes are the most widely used subcellular fraction in drug discovery for several compelling reasons.[1] They contain a high concentration of key Phase I enzymes (CYPs) and some Phase II enzymes (UDP-glucuronosyltransferases, UGTs), making them an excellent tool for assessing metabolic stability and identifying oxidative metabolites.[4][5] Their ease of preparation, storage, and amenability to high-throughput screening formats make them a pragmatic choice for early-stage drug development.[1] However, it is crucial to recognize their limitations: they lack the full complement of enzymes and cofactors present in intact hepatocytes and do not account for cellular processes like transport.[2]

Anticipating the Metabolic Pathways of 5-Methylnicotine

The metabolism of nicotine is extensively characterized, providing a strong predictive framework for its analogs. The primary metabolic pathway for nicotine is C-oxidation at the 5'-position of the pyrrolidine ring, a reaction predominantly catalyzed by CYP2A6.[6][7][8] This oxidation forms an unstable nicotine-Δ1'(5')-iminium ion, which is subsequently converted to cotinine by the cytosolic enzyme aldehyde oxidase.[6][9][10] Other known pathways for nicotine include N-oxidation at the pyrrolidine nitrogen to form nicotine N'-oxide, and N-demethylation to produce nornicotine.[11]

For 5-methylnicotine, we can hypothesize analogous transformations:

  • 5'-Oxidation: Oxidation of the pyrrolidine ring to form a 5-methylnicotine-Δ1'(5')-iminium ion, which would then be converted to 5-methylcotinine. This is the most probable major pathway, likely mediated by CYP2A6.

  • N'-Oxidation: Oxidation of the pyrrolidine nitrogen to yield 5-methylnicotine-N'-oxide.

  • Pyridine Ring Oxidation: The methyl group on the pyridine ring could be a site for hydroxylation, forming a hydroxymethyl metabolite.

  • N-Demethylation: Removal of the methyl group from the pyrrolidine nitrogen to form 5-methylnornicotine.

The Critical Role of the NADPH-Regenerating System

CYP-mediated reactions are mono-oxygenations that require the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a source of reducing equivalents.[12] In a static in vitro system, NADPH is rapidly consumed. To ensure linear reaction kinetics, especially during longer incubation periods required to detect slowly metabolized compounds, an NADPH-regenerating system (NRS) is essential.[13][14] The NRS continuously converts NADP+ back to NADPH, preventing the cofactor from becoming the rate-limiting reagent in the assay.[13] This system typically consists of an enzyme (e.g., glucose-6-phosphate dehydrogenase) and its substrate (e.g., glucose-6-phosphate) that together fuel the reduction of NADP+.[15]

Section 2: Experimental Workflow for Assessing Metabolic Stability

A metabolic stability assay quantifies the rate at which a compound is metabolized by liver microsomes. This rate is used to calculate intrinsic clearance (CLint), a key predictor of hepatic clearance in vivo.

Detailed Protocol: 5-Methylnicotine Metabolic Stability

1. Reagents and Materials Preparation:

  • Pooled Human Liver Microsomes (HLM): Typically used at a final concentration of 0.5-1.0 mg/mL.

  • 5-Methylnicotine Stock Solution: 10 mM in a suitable organic solvent (e.g., DMSO, Methanol). The final solvent concentration in the incubation should be kept low (<0.2% for DMSO) to avoid enzyme inhibition.[1]

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NADPH-Regenerating System (NRS) Solution (e.g., RapidStart™): Prepare according to the manufacturer's instructions to achieve final concentrations such as 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL G6P-Dehydrogenase, and 3.3 mM MgCl2.[13]

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix, like 6-methylnicotine or a stable isotope-labeled analog).

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) should be run in parallel to validate the assay performance.

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, combine the phosphate buffer, liver microsomes, and 5-methylnicotine (final concentration typically 1 µM to simulate in vivo conditions[1][12]). Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NRS solution to each well. This marks time zero (T=0).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the ice-cold quenching solution.

  • Control Incubations:

    • Negative Control (T=0): Add the quenching solution before adding the NRS to measure the initial concentration without metabolism.

    • No-NRS Control: Incubate the compound with microsomes for the final time point (60 min) without the NRS to confirm that metabolism is NADPH-dependent.

3. Sample Processing and Analysis:

  • Protein Precipitation: After adding the quenching solution, seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of 5-methylnicotine at each time point.[16][17]

Workflow Visualization

Below is a diagram illustrating the experimental workflow for the microsomal stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Microsomes - Buffer - 5-Methylnicotine - NRS Solution pre_inc Pre-incubate: Microsomes + Buffer + Compound prep_reagents->pre_inc prep_controls Prepare Control Wells: - No-NRS - T=0 Quenched initiate Initiate Reaction: Add NRS Solution pre_inc->initiate quench Quench at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile + IS initiate->quench Time-course sampling centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Processing: - % Remaining vs. Time - Calculate CLint lcms->data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Section 3: Metabolite Identification and Structural Elucidation

While the stability assay quantifies the disappearance of the parent drug, a metabolite identification (MetID) study aims to identify the structures of the metabolites formed. This is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[18][19]

The process involves incubating 5-methylnicotine at a higher concentration (e.g., 10-50 µM) for a longer duration (e.g., 60-120 min) to generate sufficient quantities of metabolites for detection. The resulting sample is analyzed by LC-MS/MS, and the data is interrogated for masses corresponding to predicted biotransformations.

Table 1: Potential Phase I Metabolites of 5-Methylnicotine (Parent Compound: 5-Methylnicotine, Molecular Formula: C11H16N2, Monoisotopic Mass: 176.1313)

Proposed MetaboliteBiotransformationMass Shift (Da)Proposed FormulaExpected Mass (m/z)
5-Methylcotinine5'-Oxidation & Dehydrogenation+14.0157C11H14N2O190.1106
5-Methylnicotine-N'-oxideN-Oxidation+15.9949C11H16N2O192.1263
Hydroxy-5-methylnicotineHydroxylation (Pyrrolidine Ring)+15.9949C11H16N2O192.1263
5-(Hydroxymethyl)nicotineHydroxylation (Pyridine Methyl)+15.9949C11H16N2O192.1263
5-MethylnornicotineN-Demethylation-14.0157C10H14N2162.1157

Section 4: Reaction Phenotyping to Identify Responsible Enzymes

Reaction phenotyping determines which specific enzymes are responsible for a drug's metabolism. For CYP enzymes, this is most commonly achieved by incubating the drug with human liver microsomes in the presence of selective chemical inhibitors for each major isoform.[20] A significant reduction in metabolite formation in the presence of a specific inhibitor implicates that enzyme in the pathway.

Protocol: CYP Inhibition Assay
  • Setup: Prepare incubation mixtures as described in the stability assay, but include separate wells for each CYP inhibitor.

  • Inhibitor Pre-incubation: Add the specific inhibitor to its designated well along with the microsomes and buffer. Pre-incubate for 10-15 minutes at 37°C. For mechanism-based inhibitors, a pre-incubation with NADPH is required before adding the substrate.[20]

  • Reaction: Add 5-methylnicotine and the NRS to initiate the reaction.

  • Incubation: Incubate for a fixed time point within the linear range of metabolite formation (e.g., 20 minutes).

  • Quenching & Analysis: Terminate the reaction and process the samples for LC-MS/MS analysis to quantify the formation of the primary metabolite (e.g., 5-methylcotinine).

  • Data Analysis: Compare the rate of metabolite formation in the presence of each inhibitor to a vehicle control (no inhibitor). The percent inhibition is calculated.

Table 2: Standard Panel of Selective CYP450 Inhibitors

Target CYP IsoformSelective InhibitorTypical Concentration (µM)
CYP1A2Furafylline10
CYP2A6 8-Methoxypsoralen 10
CYP2B6Ticlopidine1
CYP2C8Quercetin10
CYP2C9Sulfaphenazole10
CYP2C19Ticlopidine1
CYP2D6Quinidine1
CYP2E1Clomethiazole10
CYP3A4/5Ketoconazole1
Source: Adapted from best practices for in vitro inhibition studies.[20]

Given nicotine's known dependence on CYP2A6, a strong inhibition by 8-Methoxypsoralen is anticipated for the primary metabolic pathway of 5-methylnicotine.[6][20]

Section 5: Data Interpretation and Pathway Visualization

Calculating Metabolic Stability

The data from the stability assay (% parent remaining vs. time) is plotted on a semi-logarithmic scale. The slope of the linear portion of this plot (k) is used to calculate the half-life (t½) and intrinsic clearance (CLint).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Table 3: Hypothetical Metabolic Stability Data for 5-Methylnicotine

Time (min)% Parent Remaining
0100
585
1560
3035
4520
6010
Proposed Metabolic Pathway Diagram

Based on the principles of nicotine metabolism and the potential transformations, the following pathway for 5-methylnicotine is proposed.

Caption: Proposed primary metabolic pathways of 5-methylnicotine.

Conclusion

The in vitro investigation of 5-methylnicotine metabolism using human liver microsomes is a foundational step in its preclinical characterization. This technical guide outlines a systematic approach, beginning with the determination of metabolic stability to predict hepatic clearance, followed by metabolite identification to understand its biotransformation, and concluding with reaction phenotyping to pinpoint the responsible enzymes. The data generated from these studies are invaluable, providing a mechanistic understanding that informs the design of subsequent in vivo pharmacokinetic and toxicological evaluations. The anticipated central role of CYP2A6 in the metabolism of 5-methylnicotine, analogous to nicotine itself, underscores the importance of this enzyme in the disposition of this class of compounds.

References

  • Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1996). In vitro-in vivo correlations of human (S)-nicotine metabolism. Clinical Pharmacology & Therapeutics, 60(4), 499-507. [Link]

  • Liu, H., Chen, C., Chen, S., Yang, D., Li, Y., & Tang, R. (2023). The in vitro metabolism of GMDTC in liver microsomes of human, monkey, dog, rat and mouse: Metabolic stability assessment, metabolite identification and interspecies comparison. Journal of Pharmaceutical and Biomedical Analysis, 234, 115718. [Link]

  • Yamazaki, H., Inoue, K., Hashimoto, M., & Shimada, T. (1999). Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes. Drug Metabolism and Disposition, 27(11), 1287-1292. [Link]

  • Damon, M., & Cattan, D. (1987). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Pharmacology, 35(6), 346-352. [Link]

  • Gajula, S. N., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In IntechOpen. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • Pang, J. F., Luan, W., McWhorter, K. J., Schwabe, M., & Moldoveanu, S. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. Scientific Reports, 15(1), 17945. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64. [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

  • Miners, J. O., Clarke, S. J., & Birkett, D. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

  • Miners, J. O., Clarke, S. J., & Birkett, D. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]

  • Maruntean, S., et al. (2023). Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Chemical Research in Toxicology. [Link]

  • BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]

  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Heckman, B. W., et al. (2018). Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers. Nicotine & Tobacco Research. [Link]

  • Kumar, S., et al. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology. [Link]

  • Jones, E. A., et al. (2021). Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison. Analytical and Bioanalytical Chemistry. [Link]

  • Hukkanen, J., et al. (2006). Effect of nicotine on cytochrome P450 1A2 activity. British Journal of Clinical Pharmacology. [Link]

  • Wilhelm, A., et al. (2018). Citrate as Cost-Efficient NADPH Regenerating Agent. Frontiers in Bioengineering and Biotechnology. [Link]

  • Saminathan, S., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Molecules. [Link]

  • Chen, O. W., et al. (2021). Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review. Journal of Personalized Medicine. [Link]

  • Spectroscopy Staff. (2017). Quantitative Drug Metabolite Profiling without Radiolabels Using HPLC–ICP-MS. Spectroscopy. [Link]

  • Papakyriakou, A., et al. (2024). Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. Molecules. [Link]

  • Petrescu, E., et al. (2025). LC-MS/MS Method in Nicotine Metabolites Quantification. ResearchGate. [Link]

  • Psychiatric Times. (1999). CYP2A6 Variation May Protect Against Nicotine Addiction. Psychiatric Times. [Link]

  • BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. [Link]

  • Saini, G. (2015). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Zevin, S., et al. (2000). Effects of nicotine on cytochrome P450 2A6 and 2E1 activities. Clinical Pharmacology & Therapeutics. [Link]

  • Obamedo, S. A., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. ResearchGate. [Link]

  • Allied Academies. (2025). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. [Link]

  • Marwick, K., et al. (2018). Effects of nicotine and E-cigarette fluids on cytochromes P450 in hCMEC/D3 blood-brain barrier cell line. Tobacco Prevention & Cessation. [Link]

  • ResearchGate. (n.d.). Construction of an in vitro NADPH regeneration system and its results. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • van de Merbel, N. C. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • Stresser, D. M., & Blanchard, A. P. (2001). Contrasting Influence of NADPH and a NADPH-regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes. Drug Metabolism and Disposition, 29(5), 749-751. [Link]

  • McDevitt, M. A., et al. (2004). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology, 28(7), 569-574. [Link]

  • Murphy, S. E. (2013). Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6. Chemico-Biological Interactions, 204(3), 132-137. [Link]

  • Kim, S., et al. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of Analytical Toxicology, 46(2), 168-176. [Link]

  • Chow, S. C. (Ed.). (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Journal of Biopharmaceutical Statistics, 17(4), 699-710. [Link]

  • MOspace. (n.d.). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. [Link]

Sources

Biological Activity of 5-Methylnicotine and Its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, synthesis, and pharmacology of 5-methylnicotine.

Executive Summary

5-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-5-methylpyridine) is a structural analog of nicotine characterized by the addition of a methyl group at the 5-position of the pyridine ring.[1] Unlike its regioisomer 6-methylnicotine —which has recently emerged in unregulated vapor products—5-methylnicotine remains primarily a high-value probe in cholinergic pharmacology.

This guide analyzes the critical distinction between pyridine-substituted (5-methyl) and pyrrolidine-substituted (5'-methyl) analogs. While 5'-methylnicotine significantly loses affinity for


 receptors, 5-methylnicotine  retains high potency, acting as a full agonist with efficacy comparable to or exceeding that of nicotine in specific receptor subtypes. Its biological profile is strictly governed by stereochemistry, with the (S)-enantiomer  driving pharmacodynamic activity.

Chemical Architecture & Stereochemistry

Structural Definition

The nomenclature of nicotine analogs is frequently conflated. It is vital to distinguish the ring systems:

  • Pyridine Ring (A): The aromatic heterocycle. Substitution at position 5 yields 5-methylnicotine .[2][3][4]

  • Pyrrolidine Ring (B): The saturated heterocycle. Substitution at position 5' yields 5'-methylnicotine .

5-Methylnicotine consists of a 3-pyridyl core substituted at the 5-position, linked to a N-methylpyrrolidine moiety.

Stereochemical Dependence

Like nicotine, 5-methylnicotine possesses a chiral center at the 2'-position of the pyrrolidine ring.

  • (S)-(-)-5-Methylnicotine: The eutomer (active enantiomer). It mimics the natural (S)-nicotine configuration, aligning perfectly with the tryptophan cleft of the nAChR orthosteric binding site.

  • (R)-(+)-5-Methylnicotine: The distomer (less active enantiomer). Generally exhibits 10–100 fold lower affinity, consistent with the "Pfieffer’s Rule" observed in cholinergic ligands.

Pharmacodynamics: Receptor Interaction & SAR

Structure-Activity Relationship (SAR)

The 5-position of the pyridine ring is a "tolerant" region within the nicotinic pharmacophore. Unlike the 2- or 4-positions, where substituents often cause steric clashes with the receptor wall (specifically residues in Loop B or C), the 5-position projects into a solvent-accessible void in the binding pocket.

Key Mechanistic Insights:

  • Steric Tolerance: The 5-methyl group does not disrupt the critical cation-

    
     interaction between the pyrrolidine nitrogen and Trp149  (in 
    
    
    
    subunits).
  • Electronic Effect: The methyl group is weakly electron-donating. This slightly increases the electron density of the pyridine ring, potentially strengthening the hydrogen bond acceptance capability of the pyridine nitrogen (a crucial anchor point).

  • Potency Rank Order (Nematode Model - Asu-ACR-16): Studies on the Ascaris suum receptor (a high-fidelity model for homomeric nAChRs) establish the following potency hierarchy:

    
    
    Note: In this specific model, 5-methylnicotine acts as a super-agonist relative to nicotine.[2][3]
    
Receptor Subtype Selectivity
Receptor SubtypeInteraction ProfileBiological Outcome

(High Affinity)
Full Agonist The 5-methyl substitution is well-tolerated.

values are typically in the low nanomolar range (1–10 nM), comparable to (S)-nicotine.

(Homomeric)
Partial/Full Agonist Retains significant activation potential. The steric bulk at C5 does not impede the rapid desensitization kinetics characteristic of

.
Muscle Type (

)
Weak Agonist Like nicotine, 5-methylnicotine shows poor selectivity for muscle receptors, reducing the risk of peripheral motor toxicity at CNS-active doses.
Comparative SAR Visualization

The following diagram illustrates how methylation at different positions alters receptor compatibility.

SAR_Logic Nicotine Nicotine Scaffold Pos5 5-Position (Pyridine) Solvent Accessible Nicotine->Pos5 Methylation Pos6 6-Position (Pyridine) Steric Clash Risk (Low) Nicotine->Pos6 Methylation Pos5Prime 5'-Position (Pyrrolidine) Stereo-sensitive Nicotine->Pos5Prime Methylation Outcome5 High Affinity Retained/Increased Potency Pos5->Outcome5 Projects into void Outcome6 Variable Potency (Species Dependent) Pos6->Outcome6 Minor steric shift Outcome5P Loss of Affinity (Cis-isomer inactive) Pos5Prime->Outcome5P Disrupts binding pocket

Figure 1: Comparative impact of methylation sites on Nicotinic Acetylcholine Receptor (nAChR) affinity.

Synthesis & Preparation

To evaluate 5-methylnicotine biologically, high-purity synthesis is required to avoid contamination with the less active (R)-isomer or regioisomers.

Synthetic Pathway (The Myosmine Route)

This protocol yields racemic 5-methylnicotine, which must be resolved.

  • Starting Material: 5-Methylnicotinic acid.[1][4][5][6]

  • Esterification: React with MeOH/SOCl

    
     to form Methyl 5-methylnicotinate .
    
  • Condensation: React ester with N-vinylpyrrolidone (using NaH or alkoxide base) to form the myosmine precursor.

  • Cyclization & Reduction: Acid-catalyzed cyclization followed by reduction (NaBH

    
    ) yields 5-methylnornicotine .
    
  • Methylation: Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) yields (

    
    )-5-Methylnicotine .
    
Chiral Resolution
  • Method: Fractional crystallization using chiral acids (e.g., (+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid).

  • Validation: Purity must be confirmed via Chiral HPLC (e.g., Chiralcel OD-H column).

Experimental Protocols

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of (S)-5-methylnicotine for 

nAChRs.

Materials:

  • Source Tissue: Rat brain cortical membranes (rich in

    
    ).
    
  • Radioligand: [

    
    H]-Epibatidine (0.5 nM) or [
    
    
    
    H]-Nicotine (2 nM).
  • Non-specific control: 300

    
    M (-)-Nicotine.
    

Workflow:

  • Preparation: Homogenize cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension.
      
    • 25

      
      L Radioligand.
      
    • 25

      
      L Test compound ((S)-5-methylnicotine) at concentrations ranging from 
      
      
      
      to
      
      
      M.
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Assay (Calcium Flux)

Objective: Measure agonist efficacy relative to acetylcholine.

Workflow:

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Calcium-4 assay kit (Molecular Devices) for 45 min at 37°C.

  • Agonist Addition: Inject (S)-5-methylnicotine via FLIPR (Fluorometric Imaging Plate Reader).

  • Readout: Measure

    
     (fluorescence change).
    
  • Normalization: Normalize response to

    
    M Acetylcholine (Max response).
    

Summary of Key Data

CompoundConfigurationRelative Potency (vs Nicotine)Primary TargetNotes
(S)-Nicotine (S)1.0 (Reference)

/

Natural alkaloid.
(S)-5-Methylnicotine (S)1.2 - 2.5x

/

Enhanced potency; sterically compatible.
(R)-5-Methylnicotine (R)< 0.1x-Weak activity; "distomer".
6-Methylnicotine (S)0.8 - 3.0x

Potency varies by assay; currently utilized in "synthetic nicotine" vapes.

References

  • Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with

    
     and 
    
    
    
    Nicotinic Acetylcholine Receptors. Molecular Pharmacology. Link
  • Haglid, F. (1967).[7][8] Synthetic Analogues of Nicotine. Acta Chemica Scandinavica. Link

  • Abongwa, M., et al. (2016).[4] (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor.[2][3] Neuropharmacology. Link

  • Jordt, S.E. (2023). Synthetic nicotine analogs in e-cigarettes: The case of 6-methylnicotine. Tobacco Control. Link

  • Benowitz, N.L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology. Link

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nicotine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of nicotine in human plasma. The methodology employs a stable isotope-labeled internal standard, Nicotine-d3 (methyl-d3), to ensure accuracy and reproducibility by correcting for matrix effects and variations during sample processing. The protocol details a straightforward protein precipitation extraction procedure, optimized chromatographic separation, and specific mass spectrometric detection parameters. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical solution for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of nicotine.

Introduction: The Imperative for Accurate Nicotine Quantification

Nicotine is the principal psychoactive alkaloid in tobacco and the primary driver of tobacco addiction. Its quantification in biological matrices is crucial for a wide range of applications, including monitoring tobacco exposure, evaluating the efficacy of smoking cessation therapies, and conducting pharmacokinetic studies of nicotine replacement products.[1][2] Given the complex nature of biological samples and the often low concentrations of nicotine, a highly sensitive and specific analytical method is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its superior selectivity, sensitivity, and speed.[1]

A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical physicochemical properties, ensuring the most accurate correction. This application note details a method using Nicotine-d3, a deuterated analog of nicotine, as the internal standard.

The Analytical Strategy: Why LC-MS/MS with a Stable Isotope-Labeled Internal Standard?

The combination of liquid chromatography and tandem mass spectrometry offers unparalleled analytical power for quantifying small molecules in complex matrices.

  • Liquid Chromatography (LC): The LC system separates nicotine from other endogenous components of the plasma matrix, reducing ion suppression and improving the accuracy of the measurement. The choice of an appropriate column and mobile phase is critical for achieving good peak shape and resolution.[3]

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two layers of selectivity. The first mass analyzer (Q1) isolates the protonated nicotine molecule (the precursor ion). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (the product ion) is monitored by the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity.

The Role and Choice of the Internal Standard: 5-Methylnicotine-d3 vs. Nicotine-d3

While the prompt specified 5-Methylnicotine-d3, a thorough literature review reveals that Nicotine-d3 (specifically, with deuterium on the N-methyl group) is a more commonly used and well-validated internal standard for nicotine quantification.[4]

  • 5-Methylnicotine is a structural analog of nicotine, with an additional methyl group on the pyridine ring.[5] A deuterated version, 5-Methylnicotine-d3, would likely serve as an effective internal standard due to its structural similarity and mass difference. However, its chromatographic behavior might differ slightly from nicotine, potentially leading to incomplete correction for matrix effects if their elution times are not perfectly matched.

  • Nicotine-d3 (methyl-d3) is a stable isotope-labeled analog of nicotine, differing only in the mass of the N-methyl group.[6] This makes it an ideal internal standard as it co-elutes with nicotine and experiences the same ionization efficiency and potential matrix effects. The 3-dalton mass difference allows for its distinct detection by the mass spectrometer. For these reasons, this protocol will utilize Nicotine-d3.

Experimental Protocols

Materials and Reagents
  • Nicotine (≥99% purity)

  • Nicotine-d3 (methyl-d3, ≥98% isotopic purity)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (drug-free)

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nicotine and Nicotine-d3 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the nicotine primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Nicotine-d3 primary stock solution with methanol.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 0.5 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3]

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL Nicotine-d3 internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Nicotine-d3 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System A high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 3 minutes, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr at 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions for Nicotine and Nicotine-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotine 163.1132.115
163.1117.1 (Qualifier)20
Nicotine-d3 166.1132.115

Rationale for MRM Transitions: The precursor ion for nicotine (m/z 163.1) corresponds to the protonated molecule [M+H]+. The most abundant and stable fragment ion (m/z 132.1) results from the loss of the N-methylpyrrolidine ring. A second, qualifier ion (m/z 117.1) can be monitored for confirmation. Nicotine-d3 has a precursor ion at m/z 166.1 due to the three deuterium atoms. Importantly, it fragments to the same product ion (m/z 132.1) as unlabeled nicotine, demonstrating its similar fragmentation pathway.

G cluster_lcms LC-MS/MS Analytical Workflow autosampler Autosampler Injection lc_column LC Separation (C18 Column) autosampler->lc_column esi_source Electrospray Ionization (ESI+) lc_column->esi_source q1 Q1: Precursor Ion Selection (m/z 163.1) esi_source->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection (m/z 132.1) q2->q3 detector Detector q3->detector

Caption: Schematic of the LC-MS/MS analysis process.

Data Analysis and Method Validation

The quantification of nicotine is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically used.

The method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or other relevant regulatory bodies.[2] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of nicotine in plasma under various storage and handling conditions.

Table 4: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification)
Precision (CV%) ≤15% (≤20% for the Lower Limit of Quantification)
Recovery Consistent, precise, and reproducible
Matrix Factor CV of the IS-normalized matrix factor should be ≤15%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of nicotine in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, Nicotine-d3, coupled with a simple and rapid protein precipitation sample preparation method, ensures high accuracy, precision, and throughput. This validated method is well-suited for a variety of research and clinical applications where reliable nicotine measurement is essential.

References

  • Abdallah, I. A., Hammell, D. C., Stinchcomb, A. L., & Hassan, H. E. (2016). A Fully Validated LC-MS/MS Method for Simultaneous Determination of Nicotine and Its Metabolite Cotinine in Human Serum and Its Application to a Pharmacokinetic Study After Using Nicotine Transdermal Delivery Systems With Standard Heat Application in Adult Smokers. Journal of chromatographic science, 54(5), 735–743. [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

  • von Weymarn, L. B., & Murphy, S. E. (2008). Analysis of d0- and d2-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 873(1), 101–108. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115.
  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical pharmacology and therapeutics, 56(5), 483–493.
  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]

  • Li, X. (2021). LC-MS/MS Method Development for Quantitation of Nicotine in Toenails as a Biomaker for Secondhand Smoke and Standard Lipoprotein Mimetic Models (Doctoral dissertation, University of Missouri--Columbia). [Link]

  • Pankow, J. F., Luo, W., McWhirter, K. J., & Peyton, D. H. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. Scientific reports, 15(1), 17945. [Link]

  • Byrd, G. D., Caldwell, K. L., & Becchi, M. (1998). Determination of nicotine and its metabolites in the urine of smokers by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 22(5), 373-379.
  • Scheidweiler, K. B., & Huestis, M. A. (2025). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1002, 115-123. [Link]

Sources

Application Note: Quantitative GC-MS Analysis of Nicotine, Cotinine, and 3-Hydroxycotinine in Biological Fluids Using 5-Methylnicotine-d3 as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This protocol details the simultaneous quantification of Nicotine , its primary metabolite Cotinine , and the secondary metabolite trans-3'-Hydroxycotinine (3-HC) in human plasma and urine.[1]

While stable isotope-labeled analogs of the analytes (e.g., Nicotine-d3) are the "gold standard" for internal standards, this method utilizes 5-Methylnicotine-d3 as a structural analog Internal Standard (IS). 5-Methylnicotine shares the pyridyl-pyrrolidine core structure with nicotine but possesses a distinct retention time and mass spectrum, making it a robust surrogate for extraction efficiency and volumetric correction in laboratories where specific isotopologues for every metabolite are unavailable or cost-prohibitive.

Key Pharmacokinetic Rationale:

  • Nicotine: Short half-life (1–2 hours); indicates recent use.

  • Cotinine: Longer half-life (16 hours); primary biomarker for tobacco exposure.

  • 3-Hydroxycotinine (3-HC): The ratio of 3-HC to Cotinine is a phenotypic marker for CYP2A6 enzymatic activity, crucial for understanding individual differences in nicotine metabolism and addiction susceptibility.

Chemical Background & Reagents

Target Analytes
CompoundStructureMW ( g/mol )Key Feature
Nicotine Pyridine, 3-(1-methyl-2-pyrrolidinyl)-162.23Volatile alkaloid
Cotinine 2-Pyrrolidinone, 1-methyl-5-(3-pyridyl)-176.22Lactam structure
3-Hydroxycotinine 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridyl)-192.22Polar (-OH group)
5-Methylnicotine-d3 Internal Standard~179.26Structural Analog
Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Reasoning: Essential to convert the polar hydroxyl group of 3-HC into a volatile trimethylsilyl (TMS) ether for GC stability.

  • Extraction Solvent: Dichloromethane (DCM) / Isopropanol (95:5 v/v).

  • Buffer: 5M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH4OH). Reasoning: Alkalinization renders the basic amines non-ionized, driving them into the organic phase.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

G Sample Biological Sample (Urine/Plasma 1mL) IS_Add Spike IS (5-Methylnicotine-d3) Sample->IS_Add Alkalinize Alkalinization (pH > 10) IS_Add->Alkalinize Mix Vortex LLE LLE Extraction (DCM:IPA 95:5) Alkalinize->LLE Partitioning Dry Evaporation (N2 stream @ 40°C) LLE->Dry Organic Phase Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dry->Deriv Residue GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1µL

Figure 1: Sample preparation workflow ensuring extraction of both non-polar (Nicotine) and polar (3-HC) metabolites.

Detailed Protocol

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL of urine or plasma into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of 5-Methylnicotine-d3 working solution (10 µg/mL in methanol). Vortex for 10 seconds.

  • Alkalinization: Add 100 µL of 5M NaOH. Check pH > 10.

    • Mechanism:[2] High pH suppresses the ionization of the pyrrolidine nitrogen (pKa ~8.0) and pyridine nitrogen (pKa ~3.1), ensuring analytes are in their free base form.

  • Extraction: Add 3.0 mL of Dichloromethane/Isopropanol (95:5).

    • Note: Pure DCM is often sufficient for Nicotine/Cotinine, but the 5% Isopropanol improves the recovery of the more polar 3-Hydroxycotinine.

  • Agitation: Shake mechanically for 10 minutes or vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the lower organic layer to a clean glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Caution: Do not over-dry or use high heat, as Nicotine is semi-volatile.

Derivatization
  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate (or Pyridine).

  • Cap the vial and incubate at 60°C for 30 minutes .

  • Cool to room temperature and transfer to an autosampler vial.

GC-MS Conditions
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (hold 3 min)

  • Transfer Line: 280°C.

  • Source Temp: 230°C (EI Source).

  • Acquisition: Selected Ion Monitoring (SIM).[3][4]

Data Acquisition & SIM Parameters

The choice of ions is critical for selectivity. 5-Methylnicotine-d3 (M+ 179) serves as the IS. Note that Nicotine and Cotinine do not react with BSTFA, while 3-HC forms a TMS-ether.

AnalyteDerivative StateRetention (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Nicotine Underivatized5.2 min84 162 (M+), 133
5-Methylnicotine-d3 (IS)Underivatized5.8 min179 84, 176
Cotinine Underivatized9.4 min98 176 (M+), 118
3-OH-Cotinine TMS-Ether11.2 min144 264 (M+), 249

SIM Group Logic:

  • Group 1 (4.0 - 7.0 min): Target Nicotine (162, 84) and IS (179, 84).

  • Group 2 (8.0 - 13.0 min): Target Cotinine (176, 98) and 3-HC-TMS (264, 144).

Metabolic & Fragmentation Pathway

The following diagram details the metabolic relationship and the specific mass spectral fragmentation used for identification.

Metabolism Nicotine Nicotine (M+ 162) Cotinine Cotinine (M+ 176) Nicotine->Cotinine CYP2A6 (+O) Frag_Nic Base Peak: 84 (Pyrrolidine Ring) Nicotine->Frag_Nic EI Frag OH_Cot 3-OH-Cotinine (Polar) Cotinine->OH_Cot CYP2A6 (+OH) Frag_Cot Base Peak: 98 (Lactam Ring) Cotinine->Frag_Cot EI Frag OH_Cot_TMS 3-OH-Cotinine-TMS (M+ 264) OH_Cot->OH_Cot_TMS BSTFA Derivatization Frag_TMS Base Peak: 144 (Alpha-cleavage) OH_Cot_TMS->Frag_TMS EI Frag IS IS: 5-Methylnicotine-d3 (M+ 179)

Figure 2: Metabolic pathway from Nicotine to 3-HC and subsequent derivatization for GC-MS analysis.

Validation & Quality Control

To ensure Scientific Integrity , the method must be validated according to FDA or EMA bioanalytical guidelines.

  • Linearity:

    • Prepare calibration standards in blank urine/plasma.

    • Range: 5 ng/mL to 2000 ng/mL.

    • Weighting: 1/x or 1/x² (essential due to the wide dynamic range).

  • Recovery (Extraction Efficiency):

    • Compare the area ratio of analytes spiked before extraction vs. analytes spiked after extraction.

    • Target: >80% for Nicotine/Cotinine; >60% for 3-HC is acceptable due to polarity.

  • Matrix Effects:

    • While 5-Methylnicotine-d3 is a good structural analog, it is not a perfect compensator for matrix suppression compared to Cotinine-d3.

    • Mitigation: Use matrix-matched calibration curves (standards prepared in blank urine/plasma) rather than solvent-only standards.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low 3-HC Response Incomplete DerivatizationEnsure reagents are fresh. Moisture inhibits silylation. Increase incubation to 70°C.
Tailing Nicotine Peak Active Sites in InjectorChange liner (deactivated splitless liner with glass wool). Trim column head.
IS Peak Shift Matrix Interference5-Methylnicotine-d3 is an analog. Heavy matrix load can shift RT slightly. Rely on Relative Retention Time (RRT).
Ghost Peaks Septum Bleed or CarryoverRun solvent blanks between high-concentration samples.

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Cotinine in Serum.[5] Method No. 4026.04. Link

  • Jacob, P., et al. (2011). "Pharmacokinetics of (S)-nicotine and metabolites in human subjects." Journal of Pharmacokinetics and Pharmacodynamics, 38(2), 231–259. Link

  • Benowitz, N. L., et al. (2009). "Nicotine metabolite ratio as a predictor of cigarette consumption." Nicotine & Tobacco Research, 11(2), 111–117. Link

  • MassBank Europe. (2020). Mass Spectrum of Nicotine (EI).[3] Accession: MSBNK-NaToxAq-NA003085.[2] Link[2]

Sources

Application Note: Robust and Accurate Quantification of Nicotine in Human Urine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the sample preparation and analysis of nicotine in human urine, employing nicotine-d4 as a deuterated internal standard for accurate quantification, primarily via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles of using stable isotope-labeled standards, detail various extraction methodologies including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and present a streamlined dilute-and-shoot protocol. The causal relationships behind procedural steps are explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Rationale for Deuterated Standards in Nicotine Analysis

The quantitative analysis of nicotine and its metabolites, such as cotinine, in biological matrices like urine is fundamental for clinical toxicology, smoking cessation program monitoring, and research into tobacco and nicotine product exposure. The inherent variability of biological samples and the potential for analyte loss during sample preparation necessitate a robust method for normalization.

A deuterated internal standard, such as nicotine-d4 (nicotine-d4), is the gold standard for mass spectrometry-based quantification. Nicotine-d4 is chemically identical to nicotine, except that four hydrogen atoms are replaced by deuterium. This substitution results in a mass shift (+4 Da), making it distinguishable from the native analyte by the mass spectrometer. However, its physicochemical properties, including its extraction efficiency, ionization response, and chromatographic retention time, are nearly identical to those of unlabeled nicotine. This co-elution and similar behavior ensure that any analyte loss or matrix-induced ionization suppression/enhancement during sample processing and analysis affects both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is used for quantification, thereby correcting for these variations and ensuring high precision and accuracy.

Core Principle: Isotope Dilution Mass Spectrometry

The methodology described herein is based on the principle of isotope dilution, a method of the highest metrological order for chemical analysis. The process involves adding a known quantity of the isotopically labeled standard (nicotine-d4) to the unknown urine sample at the very beginning of the sample preparation process.

G cluster_0 Sample Preparation Workflow cluster_1 Quantification Logic Urine 1. Urine Sample Spike 2. Spike with Nicotine-d4 (IS) Urine->Spike Add known amount of IS Mix 3. Vortex/Mix Spike->Mix Extract 4. Extraction (SPE, LLE, or Dilution) Mix->Extract Evap 5. Evaporate & Reconstitute (for SPE/LLE) Extract->Evap Analysis 6. LC-MS/MS Analysis Extract->Analysis Dilute-and-Shoot Path Evap->Analysis Ratio Calculate Peak Area Ratio (Nicotine / Nicotine-d4) Analysis->Ratio Data Acquisition CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Determine Nicotine Concentration CalCurve->Result

Figure 1: General workflow for nicotine quantification using a deuterated internal standard.

Reagents and Materials

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate, Dichloromethane.

  • Reagents: Formic Acid, Ammonium Hydroxide, Sodium Hydroxide (NaOH).

  • Standards: Nicotine (certified reference material), Nicotine-d4 (certified reference material).

  • Hardware: Vortex mixer, Centrifuge, Nitrogen evaporator, SPE manifold, analytical balance, calibrated pipettes.

  • Consumables: Polypropylene centrifuge tubes (15 mL), SPE cartridges (e.g., C18, Mixed-Mode Cation Exchange), autosampler vials.

Standard and Calibrator Preparation

4.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve nicotine and nicotine-d4 in methanol to create individual 1 mg/mL primary stock solutions. Store at -20°C.

4.2. Working Internal Standard (IS) Solution (1 µg/mL)

  • Dilute the nicotine-d4 primary stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL. This will be the spiking solution.

4.3. Calibration Standards

  • Prepare a series of working calibration standards by diluting the nicotine primary stock solution with drug-free synthetic urine. A typical calibration curve might include concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation Protocols

The choice of sample preparation method depends on the required sensitivity, sample throughput, and available equipment.

Protocol 1: Solid-Phase Extraction (SPE) - High Purity

SPE is highly effective for removing matrix interferences, leading to a cleaner extract and reduced ion suppression, which is crucial for achieving low limits of quantification (LOQ). Mixed-mode cation exchange cartridges are particularly effective for basic compounds like nicotine.

Underlying Principle: At an acidic pH, nicotine (a weak base, pKa ≈ 8.0) is protonated (positively charged) and binds strongly to the negatively charged sorbent of a cation exchange cartridge. Neutral and acidic interferences are washed away. The pH is then raised to neutralize the nicotine, allowing it to be eluted with an organic solvent.

G start Urine Sample + IS condition Condition Cartridge (Methanol, Water) start->condition load Load Sample (Acidified) condition->load Nicotine binds to sorbent wash1 Wash 1 (Acidic Buffer) load->wash1 Remove polar interferences wash2 Wash 2 (Methanol) wash1->wash2 Remove non-polar interferences elute Elute (5% NH4OH in Ethyl Acetate) wash2->elute Neutralize & release nicotine end_process Evaporate & Reconstitute elute->end_process step1 Step 1: Condition step2 Step 2: Load step3 Step 3: Wash step4 Step 4: Elute

Figure 2: Solid-Phase Extraction (SPE) workflow for nicotine.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 1 mL of urine in a polypropylene tube, add 50 µL of the 1 µg/mL nicotine-d4 working IS solution. Vortex for 10 seconds.

  • Acidification: Add 1 mL of 2% formic acid. Vortex. This ensures nicotine is protonated.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge. Allow it to pass through slowly (1-2 mL/min).

  • Washing:

    • Wash with 2 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash with 2 mL of methanol to remove lipophilic interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution: Elute the nicotine and nicotine-d4 with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate. The basic mobile phase neutralizes the nicotine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE) - Classic & Cost-Effective

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).

Underlying Principle: Nicotine's solubility is pH-dependent. In a basic environment (pH > 9), nicotine is in its free-base, uncharged form, making it more soluble in non-polar organic solvents. By basifying the urine sample, nicotine can be efficiently extracted from the aqueous matrix into an immiscible organic solvent like dichloromethane or ethyl acetate.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of the 1 µg/mL nicotine-d4 working IS solution. Vortex.

  • Basification: Add 100 µL of 5 M NaOH to raise the sample pH to >9. Vortex thoroughly.

  • Extraction: Add 3 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase.

Protocol 3: 'Dilute-and-Shoot' - High Throughput

This method is the simplest and fastest, ideal for screening purposes or when the nicotine concentration is expected to be high. It minimizes sample handling but is more susceptible to matrix effects.

Underlying Principle: The urine sample is simply diluted with a solvent (often the initial mobile phase) to reduce the concentration of matrix components before direct injection into the LC-MS/MS system. The deuterated internal standard is critical here to compensate for the significant matrix-induced ion suppression.

Step-by-Step Protocol:

  • Sample Pre-treatment: In an autosampler vial, combine:

    • 50 µL of the urine sample.

    • 50 µL of the 1 µg/mL nicotine-d4 working IS solution.

    • 900 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Finalization: Cap the vial and vortex for 30 seconds. The sample is now ready for injection.

Method Comparison and Data

The choice of method involves a trade-off between cleanliness, sensitivity, and speed.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Dilute-and-Shoot
Throughput LowMediumHigh
Cost per Sample HighLowVery Low
Matrix Effect Very LowLow-MediumHigh
Recovery > 90%> 85%Not Applicable
LOQ (Typical) < 1 ng/mL1-5 ng/mL5-10 ng/mL
Automation Potential HighMediumVery High

Table 1: Comparison of Sample Preparation Methodologies.

LC-MS/MS Analysis

A typical LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient runs from 5% B to 95% B over several minutes.

  • MS/MS Transitions (MRM):

    • Nicotine: Q1: 163.1 -> Q3: 132.1

    • Nicotine-d4: Q1: 167.1 -> Q3: 136.1

The use of a deuterated standard ensures that any minor shifts in retention time due to matrix or column aging will not affect the accuracy of the final calculated concentration, as the analyte and standard will shift together.

Conclusion

The use of a deuterated internal standard like nicotine-d4 is indispensable for the accurate and precise quantification of nicotine in complex biological matrices such as urine. It provides a robust internal control that corrects for variability at every stage of the analytical process, from extraction to ionization. While Solid-Phase Extraction offers the cleanest extracts and lowest detection limits, simpler methods like LLE and 'Dilute-and-Shoot' are valuable alternatives for different analytical needs, with the latter being exceptionally suited for high-throughput screening environments. The selection of the appropriate sample preparation protocol should be guided by the specific requirements of the study for sensitivity, throughput, and cost.

References

  • Title: The role of internal standards in mass spectrometry. Source: American Laboratory. URL: [Link]

  • Title: A review of the application of solid-phase extraction in drug analysis. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: Use of stable-isotope-labeled internal standards for quality control in mass spectrometric analyses. Source: TrAC Trends in Analytical Chemistry. URL: [Link]

Application Note: Quantitative Protocol for 5-Methylnicotine Analysis Using 5-Methylnicotine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the analysis of tobacco alkaloids and synthetic nicotine analogs, 5-Methylnicotine (CAS: 82111-06-6) presents unique challenges. As a structural analog of nicotine methylated at the 5-position of the pyridine ring, it shares significant physicochemical properties with nicotine and nornicotine, making chromatographic resolution difficult. Furthermore, in complex biological matrices (plasma, urine) or formulation matrices (e-liquids), ion suppression can severely compromise quantitative accuracy.

This protocol details the deployment of 5-Methylnicotine-d3 as an Internal Standard (IS). The use of a deuterated isotopolog is not merely a procedural formality; it is a mechanistic requirement for Stable Isotope Dilution (SID) assays. The d3-analog co-elutes (or elutes in immediate proximity) with the analyte, experiencing the exact same ionization environment and matrix effects, thereby mathematically correcting for signal suppression or enhancement.

Core Principle: The Co-Elution Advantage

Unlike structural analogs (e.g., N-ethylnorcotinine) which may separate chromatographically, 5-Methylnicotine-d3 provides "orthogonality in mass, identity in chemistry." This protocol leverages this property to achieve precision <5% CV and accuracy within ±15% of nominal values.

Chemical & Physical Properties[1][2][3]

CompoundStructure DescriptionMolecular Weight ( g/mol )Precursor Ion (M+H)+Key Solubility
5-Methylnicotine Pyridine ring methylated at C5; Pyrrolidine ring intact.176.26177.1Methanol, Acetonitrile, Chloroform
5-Methylnicotine-d3 Deuterium labeling on the C5-methyl group.~179.28180.1Methanol, Acetonitrile

Critical Note on Isotopic Stability: Ensure your d3-standard is labeled on the methyl group of the pyridine ring or a non-exchangeable position. Deuterium on acidic positions (e.g., amine protons) can exchange with protic solvents, leading to signal loss.

Experimental Workflow Diagram

The following diagram outlines the critical path for sample preparation and analysis.

G Start Biological Matrix (Plasma/Urine) Spike Spike IS: 5-Methylnicotine-d3 (Final: 50 ng/mL) Start->Spike Volumetric Addition Equilibrate Equilibration (15 min, Room Temp) Spike->Equilibrate Matrix Integration Extract LLE Extraction MTBE + 5N NaOH Equilibrate->Extract Alkalinization Dry Evaporate to Dryness (N2 stream @ 35°C) Extract->Dry Phase Separation Recon Reconstitution Mobile Phase A:B (90:10) Dry->Recon Concentration LCMS LC-MS/MS Analysis (Biphenyl Column) Recon->LCMS Injection

Caption: Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring matrix equilibrium between analyte and internal standard.

Detailed Protocol

Stock Solution Preparation

Objective: Create stable reference sources.

  • Primary Stock (1 mg/mL): Dissolve 1 mg of 5-Methylnicotine-d3 in 1 mL of LC-MS grade Methanol. Store at -20°C in amber glass to prevent photodegradation.

  • Working IS Solution (1 µg/mL): Dilute the primary stock 1:1000 in Methanol.

  • Daily Spiking Solution (50 ng/mL): Dilute the Working IS into water/methanol (95:5). Note: Aqueous working solutions should be prepared fresh daily to prevent adsorption to glass walls.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Alkaloids are basic (pKa ~8-9). To extract them into an organic solvent, the pH must be adjusted >2 units above the pKa to ensure the molecule is uncharged (neutral).

  • Aliquot: Transfer 250 µL of sample (plasma/urine) into a 4 mL glass vial.

  • IS Addition: Add 40 µL of 5-Methylnicotine-d3 Daily Spiking Solution. Vortex gently.

  • Alkalinization: Add 50 µL of 5N NaOH . This shifts the pH >12, neutralizing the pyrrolidine nitrogen.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a clean upper layer and extracts alkaloids efficiently while leaving behind polar matrix interferences (phospholipids).

  • Agitation: Vortex for 2 minutes or shake on an orbital shaker for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer: Transfer the organic (top) layer to a clean polypropylene tube.

  • Evaporation: Dry under a gentle stream of Nitrogen at 35°C. Do not overheat, as nicotine analogs are semi-volatile.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Column Selection: A Biphenyl stationary phase is superior to C18 for aromatic alkaloids due to pi-pi interactions, offering better retention and separation from isobaric interferences.

  • Instrument: Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

  • Column: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

Mass Spectrometry Transitions (MRM)

The following transitions must be optimized for your specific instrument voltage.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
5-Methylnicotine 177.1144.1117.1~25
5-Methylnicotine-d3 180.1147.1120.1~25

Mechanistic Insight: The transition 177 -> 144 corresponds to the loss of the methylamine moiety or pyrrolidine ring cleavage, retaining the methylated pyridine core. The shift from 144 to 147 in the IS confirms the label is on the pyridine ring.

Validation & Quality Control

To ensure the protocol is "self-validating," calculate the Matrix Factor (MF) during method development:



However, the IS-Normalized Matrix Factor is the critical metric:



  • Acceptance Criteria:

    
     should be between 0.85 and 1.15. If it deviates, the d3-IS is not compensating correctly (likely due to different retention times or "deuterium isotope effect" in chromatography).
    
Troubleshooting Decision Matrix

Troubleshooting Issue Problem: Low IS Recovery Check1 Check pH Is it >12? Issue->Check1 Check2 Check Evaporation Did you overheat? Issue->Check2 Sol1 Re-make NaOH Ensure Alkalinity Check1->Sol1 No Sol2 Lower Temp <35°C Check2->Sol2 Yes

Caption: Figure 2: Rapid troubleshooting for common recovery issues in alkaloid extraction.

References

  • Restek Corporation. "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns." Restek Application Notes.

  • National Institutes of Health (NIH). "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine...". PubMed Central.

  • MDPI. "Determination of Nicotine-Related Impurities in Nicotine Pouches...". Separations.

  • ChemicalBook. "5-Methylnicotine Product Properties and Structure."

Quantification of nicotine in e-liquids with 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Nicotine in E-Liquids using 5-Methylnicotine-d3

Executive Summary & Technical Context

The accurate quantification of nicotine in electronic cigarette liquids (e-liquids) is critical for regulatory compliance (e.g., TPD in Europe, FDA PMTA in the US) and product safety. E-liquids typically consist of a viscous matrix of Propylene Glycol (PG) and Vegetable Glycerin (VG), which presents significant challenges for volumetric handling and matrix ionization effects during mass spectrometry.

This protocol details the quantification of Nicotine using 5-Methylnicotine-d3 as an Internal Standard (IS).

Critical Technical Note on Internal Standards: Standard stable isotope dilution assays typically employ Nicotine-d3 (specifically Nicotine-N-methyl-d3) or Nicotine-d4 as the internal standard. These are isotopologues of the analyte, co-eluting perfectly and compensating for matrix effects dynamically. 5-Methylnicotine-d3 is a deuterated structural analogue (an isomer with the methyl group on the pyridine ring rather than the pyrrolidine nitrogen, or an additional methyl group depending on nomenclature precision).

  • Implication: As a structural analogue, 5-Methylnicotine-d3 will likely have a slightly different retention time (RT) and physicochemical properties than Nicotine.

  • Advantage: It prevents "cross-talk" interference in low-resolution MS if the mass difference between analyte and IS is insufficient, and it serves as a robust surrogate when specific isotopologues are unavailable.

  • Requirement: This method requires rigorous validation of Matrix Factors (MF) to ensure the ionization suppression/enhancement affects the analyte and the analogue IS proportionally, or that they are chromatographically separated enough to avoid competition while still being close enough to mimic extraction efficiency.

Chemical Principles & Reaction Mechanism

The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Analyte: Nicotine (

    
    , MW: 162.23  g/mol ).
    
  • Internal Standard: 5-Methylnicotine-d3 (Deuterated Analogue).

  • Ionization: Electrospray Ionization (ESI) in Positive mode. Nicotine is a diprotic base (

    
    , 
    
    
    
    ). At acidic/neutral pH, it is protonated (
    
    
    ).

Graphviz Diagram: Analytical Workflow & Logic

NicotineWorkflow cluster_prep Sample Preparation (Gravimetric) cluster_analysis LC-MS/MS Analysis cluster_data Quantification Logic RawSample E-Liquid Sample (Viscous PG/VG Matrix) Weighing Gravimetric Aliquoting (Avoid Volumetric Error) RawSample->Weighing Dilution Dilution with MeOH:H2O (50:50 v/v) Weighing->Dilution IS_Addition Spike with IS: 5-Methylnicotine-d3 Dilution->IS_Addition LC_Sep HPLC Separation (C18 High pH or HILIC) IS_Addition->LC_Sep ESI ESI+ Ionization LC_Sep->ESI MRM MRM Detection Nicotine: 163 -> 130 IS: 179/180 -> Product ESI->MRM Ratio Calculate Area Ratio (Analyte Area / IS Area) MRM->Ratio Curve Linear Regression (1/x² weighting) Ratio->Curve Result Final Conc. (mg/g) Curve->Result

Caption: Workflow for gravimetric sample preparation and LC-MS/MS quantification of nicotine using an analogue internal standard.

Materials & Reagents

ReagentGrade/SpecificationPurpose
Nicotine Standard Reference Standard (>99%)Calibration Curve generation.[1]
5-Methylnicotine-d3 Deuterated Standard (>98% D)Internal Standard (IS).
Methanol (MeOH) LC-MS GradeSolvent/Diluent.[2]
Ammonium Formate LC-MS GradeMobile Phase Buffer (pH control).
Formic Acid LC-MS GradeIonization enhancer.
Water 18.2 MΩ·cm (Milli-Q)Mobile Phase.
Blank E-Liquid Matrix 50/50 PG/VG (Nicotine-free)Matrix-matched calibration (Optional but recommended).

Experimental Protocol

Standard Preparation
  • Stock Solution A (Nicotine): Prepare 1.0 mg/mL in Methanol.

  • Stock Solution B (IS - 5-Methylnicotine-d3): Prepare 100 µg/mL in Methanol.

  • Working IS Solution: Dilute Stock B to 1,000 ng/mL in Methanol. This concentration should yield a signal intensity of

    
    -
    
    
    
    cps.
Sample Preparation (Gravimetric Method)

Why Gravimetric? E-liquids have high viscosity.[1] Pipetting 100 µL of VG-heavy liquid can result in errors >10%. Mass-based preparation is self-validating and precise [1].

  • Weighing: Tare a 20 mL scintillation vial. Weigh approx. 50 mg (0.05 g) of e-liquid sample. Record exact mass (

    
    ).
    
  • Solvent Addition: Add 10 mL of Methanol (or extraction solvent). Record total mass to calculate dilution factor accurately, or use volumetric flasks if density correction is applied (Gravimetric is preferred).

  • Vortex: Vortex vigorously for 2 minutes to dissolve the PG/VG matrix.

  • Secondary Dilution & IS Spiking:

    • Transfer 50 µL of the initial extract into a 1.5 mL LC vial.

    • Add 50 µL of Working IS Solution (5-Methylnicotine-d3).

    • Add 900 µL of 0.1% Formic Acid in Water (Diluent).

    • Final Dilution: 1:2000 (approx).

  • Centrifugation: Centrifuge at 10,000 rpm for 5 mins to settle any particulates (flavorants).

LC-MS/MS Conditions
  • Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

    • Note: High pH stability is beneficial for alkaloids to ensure deprotonation on column (better peak shape), but ESI+ requires protonation. A standard acidic mobile phase (Formic Acid) is robust for Nicotine.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 6.0 min: Stop (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

MS Parameters (Source Dependent - Example for Sciex QTRAP)
CompoundPrecursor (m/z)Product (m/z)DP (V)CE (V)Role
Nicotine 163.1130.16025Quantifier
Nicotine 163.1132.16020Qualifier
5-Methylnicotine-d3 179.1133.16527IS Quantifier

(Note: Exact transitions for 5-Methylnicotine-d3 depend on the specific deuteration pattern. If it is 5-(trideuteromethyl)nicotine, mass is approx 179. Verify precursor ion via Q1 scan).

Method Validation (Self-Validating Systems)

Since 5-Methylnicotine-d3 is an analogue , not an isotopologue, it may not co-elute perfectly with Nicotine. You must validate Matrix Effects (ME) .

Matrix Factor (MF) Calculation

Prepare three sets of samples:

  • Set A (Neat Standards): Analyte and IS in pure solvent.

  • Set B (Post-Extraction Spike): Blank e-liquid matrix extracted, then spiked with Analyte and IS.



  • Requirement: The MF for Nicotine and the MF for 5-Methylnicotine-d3 should be within 15% of each other. This confirms that the analogue IS compensates for matrix suppression similarly to the analyte.

Specificity (Interference Check)

With the rise of synthetic nicotine analogues like 6-Methylnicotine (Metatine) [2], your method must distinguish between Nicotine and these impurities.

  • Check: Inject a standard of 6-Methylnicotine. Ensure it resolves chromatographically from Nicotine. Since they have different masses (162 vs 176), MS distinguishes them, but source fragmentation can cause crosstalk.

Data Presentation & Calculations

Table 1: Example Calibration Data

LevelConc. (ng/mL)Nicotine AreaIS AreaArea RatioAccuracy (%)
Std 11015,000150,0000.10098.5
Std 25076,000151,0000.503101.2
Std 3200305,000149,0002.04799.8
..................

Calculation Formula:



Where:
  • 
     = Concentration from curve (ng/mL or µg/mL).
    
  • 
     = Total volume of dilution (mL).
    
  • 
     = Mass of e-liquid weighed (g).
    

References

  • Alhusban, A. A., & Ata, S. A. (2021).[2] Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Acta Chromatographica, 33(3), 302-307.[2] Link

  • Jordt, S. E., et al. (2023).[3] An electronic cigarette pod system delivering 6-methyl nicotine, a synthetic nicotine analog.[4][5][6][7] medRxiv.[3] Link

  • Peace, M. R., et al. (2016).[8] Concentration of Nicotine and Glycols in 27 Electronic Cigarette Formulations. Journal of Analytical Toxicology, 40(6), 403–407. Link

  • US FDA. (2019). Non-Clinical Testing of Tobacco Products – Proposed Rule. Federal Register. Link

Note: This protocol assumes "5-Methylnicotine-d3" refers to the deuterated analogue 5-methyl-3-(1-methylpyrrolidin-2-yl)pyridine. If the user intends to use Nicotine-d3 (N-methyl-d3), the matrix validation steps regarding retention time differences can be relaxed, as co-elution is guaranteed.

Sources

Advanced LC-MS/MS Quantitation of Tobacco Alkaloids and Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The accurate quantitation of tobacco alkaloids is critical for distinguishing between active tobacco use, Nicotine Replacement Therapy (NRT), and passive exposure (secondhand smoke). While nicotine is the primary addictive agent, its rapid metabolism (


 hours) limits its utility as a long-term biomarker. Consequently, the analysis must include Cotinine  (major metabolite) and Trans-3'-hydroxycotinine (3-HC) .

Crucially, distinguishing tobacco use from NRT use requires the detection of minor alkaloids—Anabasine and Anatabine —which are present in the tobacco plant but absent in pharmaceutical-grade nicotine formulations.

The Analytical Challenge: Isobaric Interference

The primary failure point in tobacco alkaloid analysis is the separation of Nicotine and Anabasine . Both share the precursor ion (


 163.1) and generate similar product ions. Without baseline chromatographic separation, high levels of nicotine (common in smokers) will mask low levels of anabasine, leading to false negatives for tobacco use.

This protocol utilizes a Biphenyl stationary phase, which offers superior


 interactions compared to C18, ensuring resolution of these critical isomers.

Metabolic Pathway & Biomarker Logic[1]

Understanding the metabolic flux is essential for data interpretation. The following diagram illustrates the oxidative pathways governed primarily by CYP2A6.

NicotineMetabolism cluster_0 Tobacco Plant Alkaloids (Direct) Nicotine Nicotine (Primary Alkaloid) Cotinine Cotinine (Major Biomarker) Nicotine->Cotinine CYP2A6 (Oxidation) Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6/2B6 (Demethylation) OH_Cotinine Trans-3'-hydroxycotinine (3-HC) Cotinine->OH_Cotinine CYP2A6 (Hydroxylation) Anabasine Anabasine (Tobacco Specific) Anabasine->Anabasine No conversion from Nicotine Anatabine Anatabine (Tobacco Specific) Anatabine->Anatabine No conversion from Nicotine

Figure 1: Metabolic pathway of nicotine and distinction of minor tobacco alkaloids. Anabasine and Anatabine serve as specific markers for tobacco plant consumption, independent of nicotine metabolism.

Experimental Protocol

Reagents & Materials
  • Matrix: Human Urine (preferred for higher metabolite concentrations) or Plasma.[1]

  • Internal Standards (IS): Nicotine-d4, Cotinine-d3, Anabasine-d4. Note: Deuterated analogs are essential to correct for matrix suppression in ESI+.

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • LC Column: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex), 2.1 x 100 mm, 2.7 µm.

Sample Preparation (Solid Phase Extraction)

Direct "dilute-and-shoot" methods often suffer from rapid column fouling and ion source contamination when analyzing minor alkaloids. This SPE protocol ensures long-term robustness.[2]

  • Hydrolysis (Urine Only):

    • To 200 µL urine, add 20 µL

      
      -glucuronidase. Incubate at 60°C for 1 hour.
      
    • Rationale: Converts glucuronide conjugates back to free alkaloids for "Total" quantitation.

  • Acidification/Loading:

    • Add 200 µL 0.1% Formic Acid (aq) + 20 µL Internal Standard Mix.

    • Condition SPE plate: 1 mL Methanol

      
       1 mL Water.
      
    • Load sample.[3][4][5][6][7][8][9]

  • Wash:

    • Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution:

    • Elute with 2 x 400 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[6][10] High pH neutralizes the positive charge on the alkaloids, releasing them from the cation-exchange sorbent.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Workflow Diagram

Workflow Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase) Sample->Hydrolysis If Total Req. SPE SPE Extraction (Mixed-Mode Cation Exchange) Sample->SPE Free Only Hydrolysis->SPE LC LC Separation (Biphenyl Column, pH 10) SPE->LC Clean Extract MS MS/MS Detection (ESI+, MRM Mode) LC->MS Baseline Resolution (Nicotine/Anabasine) Data Quantitation & Ratio Analysis MS->Data

Figure 2: Analytical workflow emphasizing the critical extraction and separation steps required for high-sensitivity quantitation.

Instrumental Conditions

Liquid Chromatography (UHPLC)
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (Adjusted with Ammonium Hydroxide).

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Scientific Note: Basic alkaloids retain better and have improved peak shape under high pH conditions. The Biphenyl phase provides unique selectivity for the pyridine rings found in these compounds.

Time (min)% Mobile Phase BEvent
0.05Start
4.095Gradient Ramp
5.095Wash
5.15Re-equilibration
7.05End
Mass Spectrometry (MRM Parameters)

Source: ESI Positive | Spray Voltage: 3500 V | Capillary Temp: 300°C

AnalytePrecursor (

)
Product (Quant)Product (Qual)Collision Energy (V)
Nicotine 163.1130.1117.120 / 25
Anabasine 163.1120.180.122 / 35
Cotinine 177.180.198.125 / 22
3-OH-Cotinine 193.180.1134.128 / 20
Anatabine 159.1144.1117.118 / 25
Nornicotine 149.180.1132.125 / 18

Critical QC Check: Ensure the 163.1


 120.1  transition for Anabasine does not show a peak at the Nicotine retention time. If it does, your chromatographic resolution is insufficient.[6]

Validation & Performance Metrics

To ensure data integrity (Trustworthiness), the method must meet these criteria:

  • Linearity:

    • Nicotine/Cotinine: 5 – 5000 ng/mL (High range for smokers).

    • Minor Alkaloids: 0.5 – 100 ng/mL (High sensitivity required).

  • Matrix Effect (ME):

    • Calculate as:

      
      .
      
    • Acceptable range: 85-115%. If ME < 85% (suppression), dilute the sample or optimize the SPE wash step.

  • Carryover:

    • Inject a blank after the highest standard (ULOQ). Blank response must be < 20% of the LLOQ response. Nicotine is "sticky" and prone to carryover; use a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid.

References

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Tobacco Alkaloids in Urine. Method No. 4026.09. Link

  • Jacob, P., et al. (2011). "Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes."[3][7] American Journal of Public Health, 89(5), 731-736.[3][7] Link

  • Restek Corporation. (2020). "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns." Restek Application Notes. Link

  • Thermo Fisher Scientific. (2018). "Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC)." Technical Note 21998. Link

Sources

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 5-Methylnicotine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective bioanalytical method for the determination of 5-methylnicotine in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry. The assay was fully validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] The method demonstrates excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it suitable for pharmacokinetic studies and clinical trial support.

Introduction and Scientific Rationale

5-Methylnicotine is a synthetic analog of nicotine, the primary psychoactive alkaloid in tobacco.[4] As an analog, it is of significant interest in pharmacological research, particularly in studies investigating the nicotinic acetylcholine receptors (nAChRs) and in the development of potential smoking cessation aids or therapeutics for neurological disorders. Accurate quantification of 5-methylnicotine in biological matrices is essential for characterizing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity and selectivity.[6] The objective of this work was to develop and validate a simple, rapid, and reliable LC-MS/MS method for the quantification of 5-methylnicotine in human plasma, adhering to international regulatory standards to ensure data integrity and reliability for drug development programs.[7][8][9]

The choice of protein precipitation with acetonitrile was based on its efficiency in removing the bulk of plasma proteins while maintaining high recovery for small molecules and its direct compatibility with reversed-phase chromatography.[10] A stable isotope-labeled (SIL) internal standard (IS), 5-methylnicotine-d3, is employed to compensate for variability during sample processing and analysis, which is considered the gold standard in quantitative bioanalysis.[11]

Materials and Instrumentation

Reagents and Chemicals
  • 5-Methylnicotine (purity ≥98%)

  • 5-Methylnicotine-d3 (Internal Standard, IS; isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA anticoagulant)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatography: Agilent 1260 Infinity II HPLC System or equivalent[12]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent[12]

  • Analytical Column: ZORBAX RRHD StableBond C18 (2.1 x 150 mm, 1.8 µm) or equivalent[12]

  • Data System: Agilent MassHunter Workstation Software or equivalent

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Rationale: Accurate preparation of standards and quality controls (QCs) is fundamental to the validation of a bioanalytical method, ensuring the reliability of the calibration curve and the assessment of method accuracy and precision.[13]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-methylnicotine and 5-methylnicotine-d3 (IS) into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These serve as the primary stock solutions.

  • Working Standard Solutions:

    • Perform serial dilutions of the 5-methylnicotine primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions. These solutions will be used to spike into blank plasma to create the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the 5-methylnicotine-d3 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CCs and QCs. The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.

    • CC Levels: 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

    • QC Levels:

      • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

      • Low QC (LQC): 0.3 ng/mL

      • Medium QC (MQC): 8 ng/mL

      • High QC (HQC): 80 ng/mL

    • Vortex all prepared samples for 30 seconds and store at -80°C until analysis.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: This protocol is designed to efficiently remove proteins and other interferences from the plasma matrix, which could otherwise interfere with the LC-MS/MS analysis.[6]

  • Thaw plasma samples (CCs, QCs, and unknown study samples) at room temperature.

  • Vortex each sample for 15 seconds.

  • Aliquot 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL 5-methylnicotine-d3 in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample Add_IS Add 300 µL IS in ACN Plasma->Add_IS Vortex1 Vortex (1 min) Add_IS->Vortex1 Centrifuge Centrifuge (10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Generate Report Quant->Report

Caption: Overall bioanalytical workflow from sample preparation to data reporting.

Protocol 3: LC-MS/MS Instrument Parameters

Rationale: The selected parameters are optimized to achieve sensitive detection, efficient chromatographic separation of 5-methylnicotine from endogenous plasma components, and a short run time suitable for high-throughput analysis. Positive electrospray ionization (ESI) is chosen as nicotine and its analogs readily form positive ions.[14]

Parameter Condition
HPLC System Agilent 1260 Infinity II
Column ZORBAX RRHD StableBond C18 (2.1 x 150 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Mass Spectrometer Agilent 6460 Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 5-Methylnicotine: 177.2 → 146.1 (Quantifier), 177.2 → 94.1 (Qualifier) 5-Methylnicotine-d3 (IS): 180.2 → 149.1
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V

Bioanalytical Method Validation

The method was validated according to the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][15] The objective of validation is to demonstrate that the analytical method is suitable for its intended purpose.[7]

G cluster_core Core Performance cluster_matrix Matrix Effects cluster_stability Analyte Stability Validation Full Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity, Range & LLOQ Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect FTS Freeze-Thaw Stability Validation->FTS STS Short-Term (Bench-Top) Stability Validation->STS LTS Long-Term Stability Validation->LTS PPS Post-Preparative Stability Validation->PPS

Caption: Key parameters evaluated during the bioanalytical method validation process.

Selectivity and Specificity
  • Protocol: Six different lots of blank human plasma were processed and analyzed to assess for interfering peaks at the retention times of 5-methylnicotine and the IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.

  • Results: No significant interferences were observed.

Calibration Curve and Lower Limit of Quantification (LLOQ)
  • Protocol: Calibration curves were prepared and analyzed in triplicate over three separate days. A linear regression model with a 1/x² weighting factor was used.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ).

  • Results: The method was linear over the range of 0.1-100 ng/mL with a mean r² > 0.995.

Accuracy and Precision
  • Protocol: Five replicates of QC samples (LLOQ, LQC, MQC, HQC) were analyzed in three separate runs on different days to determine intra-day (within-run) and inter-day (between-run) accuracy and precision.[15]

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[15]

  • Results:

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 0.198.58.2101.211.5
LQC 0.3102.16.5103.47.8
MQC 8.097.84.199.55.3
HQC 80.0101.53.5100.84.2
Matrix Effect and Recovery
  • Protocol:

    • Recovery: The peak area of 5-methylnicotine in extracted plasma samples was compared to that of post-extraction spiked samples at LQC and HQC levels.

    • Matrix Effect: The peak area of post-extraction spiked samples was compared to that of neat solutions at LQC and HQC levels.

  • Acceptance Criteria: The recovery should be consistent and reproducible. The %CV of the matrix factor across different lots of plasma should be ≤15%.

  • Results:

QC LevelMean Extraction Recovery (%)Matrix Effect (%)
LQC 88.297.5
HQC 91.599.1
Stability
  • Protocol: The stability of 5-methylnicotine was evaluated under various conditions using LQC and HQC samples.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

  • Results:

Stability TestConditionDurationResult
Freeze-Thaw -80°C to Room Temp3 CyclesStable
Short-Term (Bench-Top) Room Temperature24 hoursStable
Long-Term -80°C90 daysStable
Post-Preparative Autosampler (10°C)48 hoursStable

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of 5-methylnicotine in human plasma. The method is selective, sensitive, accurate, and precise over a calibration range of 0.1 to 100 ng/mL. The simple protein precipitation sample preparation procedure allows for high throughput. All validation parameters met the acceptance criteria set by the FDA and EMA guidelines, confirming that the method is robust and well-suited for supporting pharmacokinetic and clinical studies in drug development.

References

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]

  • Rahman, M. A., et al. (2016). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 11(11), e0165353. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Patel, D. P., et al. (2022). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. Journal of Applied Pharmaceutical Science, 12(1), 133-143. [Link]

  • Abdel-Rehim, M. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Journal of Chromatography B, 1043, 1-12. [Link]

  • Pander, P., et al. (2020). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 25(22), 5468. [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. [Link]

  • Li, X. (2021). LC-MS/MS Method Development for Quantitation of Nicotine in Toenails as a Biomaker for Secondhand Smoke and Standard Lipoprotein Mimetic Models. MOspace. [Link]

  • Vlase, L., et al. (2012). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia, 60(3), 385-392. [Link]

  • Li, X., et al. (2020). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 34(11), e4932. [Link]

  • Hukkanen, J., et al. (2005). Pharmacokinetics and metabolism of nicotine. Pharmacological Reviews, 57(1), 79-115. [Link]

  • Gajewska, M., et al. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Separations, 10(2), 127. [Link]

  • Benowitz, N. L., & Hukkanen, J. (2009). Pharmacokinetics and metabolism of nicotine. Handbook of Experimental Pharmacology, (192), 29-60. [Link]

  • Lund University. (2021). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine nasal spray. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Ciaffo, M., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(10), 1234. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29-60. [Link]

  • El-Hellani, A., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules, 23(8), 1891. [Link]

  • Loukotkova, L., et al. (2017). Sample preparation scheme. ResearchGate. [Link]

  • Pankow, J. F., et al. (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Scientific Reports, 15(1), 1392. [Link]

  • Levi, M., et al. (2007). Population pharmacokinetics of nicotine and its metabolites I. Model development. Journal of Pharmacokinetics and Pharmacodynamics, 34(1), 5-21. [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Application Notes and Protocols for the Use of 5-Methylnicotine-d3 in Smoking Cessation Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Methodological Innovation in Smoking Cessation Research

In the pursuit of effective smoking cessation therapies, the precise quantification of nicotine and its metabolites in biological matrices is paramount. These measurements provide critical pharmacokinetic data, inform on patient compliance, and can even offer insights into individual metabolic differences that may influence treatment efficacy. While established methods utilizing common deuterated internal standards like nicotine-d4 and cotinine-d3 are prevalent, the exploration of novel internal standards is a continuous effort to enhance analytical robustness.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 5-Methylnicotine-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis for smoking cessation studies. It is structured to provide not only a foundational protocol but also the scientific rationale and validation framework necessary for the successful implementation of a new analytical tool.

The Rationale for Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

The cornerstone of accurate and precise quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS co-elutes with the analyte of interest and exhibits identical ionization and fragmentation behavior, but is distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of variability introduced during sample preparation, injection, and ionization, ultimately leading to more reliable data. Deuterated analogs, such as 5-Methylnicotine-d3, are commonly employed as SIL-IS due to their chemical similarity to the target analyte.

Part 1: Foundational Protocol for Nicotine and Metabolite Quantification

This section outlines a robust LC-MS/MS method for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma. This protocol is presented with commonly used deuterated internal standards and serves as a template for the integration and validation of 5-Methylnicotine-d3.

Materials and Reagents
  • Analytes: Nicotine, Cotinine, trans-3'-hydroxycotinine

  • Internal Standards: Nicotine-d4, Cotinine-d3, trans-3'-hydroxycotinine-d3 (and potentially 5-Methylnicotine-d3 for validation)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid, Ammonium acetate

  • Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[1]

Step-by-Step Protocol:

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma (calibrator, quality control sample, or unknown study sample).

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing Nicotine-d4, Cotinine-d3, trans-3'-hydroxycotinine-d3, and/or 5-Methylnicotine-d3 at an appropriate concentration) to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Dilution (Optional): The supernatant can be further diluted with the initial mobile phase if necessary to reduce matrix effects.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for retaining and separating the analytes.[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in Positive Mode.
Multiple Reaction Monitoring (MRM) Transitions See Table 2 for established transitions. MRM transitions for 5-Methylnicotine-d3 will need to be empirically determined.

Table 2: Established MRM Transitions for Nicotine and its Metabolites [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotine163.1132.1Optimized
Cotinine177.198.1Optimized
trans-3'-hydroxycotinine193.180.1Optimized
Nicotine-d4167.2136.1Optimized
Cotinine-d3180.1101.1Optimized
trans-3'-hydroxycotinine-d3196.180.1Optimized
5-Methylnicotine-d3 To be determined To be determined To be determined

Part 2: Validation of 5-Methylnicotine-d3 as a Novel Internal Standard

The introduction of a new internal standard requires a thorough validation process to ensure it meets the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6][7] The following section details the necessary experiments and the scientific rationale behind them.

Expertise & Experience: The Causality Behind Experimental Choices

The choice of an internal standard is critical and should be based on its ability to mimic the analytical behavior of the target analytes. 5-Methylnicotine-d3, being structurally similar to nicotine, is a promising candidate. However, its suitability must be empirically proven. The validation process is designed to challenge the method in every conceivable way to unearth any potential flaws before analyzing precious study samples.

Key Validation Experiments:

  • Determination of MRM Transitions: The first step is to determine the optimal precursor and product ions for 5-Methylnicotine-d3. This is achieved by infusing a standard solution of the compound into the mass spectrometer and performing product ion scans at various collision energies. The most stable and intense fragment ion should be selected for quantification.

  • Chromatographic Co-elution: It is crucial to verify that 5-Methylnicotine-d3 co-elutes, or elutes very closely, with nicotine. This ensures that both compounds experience similar matrix effects during ionization. This is assessed by overlaying the chromatograms of the analytes and the internal standard.

  • Selectivity and Specificity: This experiment ensures that no endogenous components in the biological matrix interfere with the detection of the analytes or the internal standard. Six different lots of blank human plasma should be processed and analyzed to confirm the absence of interfering peaks at the retention times of the compounds of interest.

  • Matrix Effect Evaluation: The matrix effect is the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix. It is assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The internal standard is used to correct for this effect, so it's vital to demonstrate that the matrix effect for 5-Methylnicotine-d3 is similar to that of nicotine.

  • Accuracy and Precision: This is the cornerstone of validation. The accuracy (% bias) and precision (% coefficient of variation) of the method are determined by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates over three separate days.

  • Stability: The stability of the analytes and the internal standard must be assessed under various conditions that mimic the sample lifecycle, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Trustworthiness: A Self-Validating System

A trustworthy analytical method is one that is not only validated but also incorporates self-validating checks within each analytical run.

  • System Suitability: Before each analytical run, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a standard solution and verifying retention time, peak shape, and signal intensity.

  • Calibration Curve: Each analytical run must include a calibration curve prepared in the same biological matrix as the study samples. The curve should have a minimum of six non-zero calibrators and a blank. The regression model (e.g., linear, weighted 1/x²) should be appropriate for the concentration range.

  • Quality Control Samples: Each run must include QC samples at a minimum of three concentration levels (Low, Mid, and High) in duplicate. The results of the QC samples determine the acceptance or rejection of the analytical run.

Part 3: Visualization & Formatting

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 100 µL Plasma s2 Spike with 10 µL 5-Methylnicotine-d3 IS s1->s2 s3 Add 300 µL Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject 5 µL onto C18 Column s5->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Nicotine & Metabolites d2->d3

Caption: Workflow for quantifying nicotine and its metabolites using 5-Methylnicotine-d3.

Nicotine Metabolism Signaling Pathway

nicotine_metabolism Nicotine Nicotine CYP2A6 CYP2A6 (primary enzyme) Nicotine->CYP2A6 Cotinine Cotinine AldehydeOxidase Aldehyde Oxidase Cotinine->AldehydeOxidase Hydroxycotinine trans-3'-hydroxycotinine CYP2A6->Cotinine ~80% of metabolism AldehydeOxidase->Hydroxycotinine

Caption: Major metabolic pathway of nicotine.

References

  • Kim, H. J., Lee, J. S., Kim, Y. G., Kim, J. H., & Lee, S. Y. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of Analytical Toxicology, 46(2), 158-166. [Link]

  • ResearchGate. (n.d.). MRM transitions used for detection of the vitamin D metabolites. Retrieved February 9, 2026, from [Link]

  • St. Helen, G., Nardone, N., Addo, N., & Dempsey, D. (2019). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 43(7), 527–536. [Link]

  • Pankow, J. F., Luo, W., McWhirter, K. J., & Rubenstein, K. E. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. Portland State University Library. [Link]

  • Bough, K. J., Lerman, C., Rose, J. E., McClernon, F. J., Kenny, P. J., Tyndale, R. F., David, S. P., Stein, E. A., Uhl, G. R., Conti, D. V., Green, C., & Amur, S. (2013). Biomarkers for smoking cessation. Clinical pharmacology and therapeutics, 93(6), 526–538. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved February 9, 2026, from [Link]

  • Thrul, J., Meacham, M. C., & Ramo, D. E. (2018). A novel and remote biochemical verification method of smoking abstinence: Predictors of participant compliance. Tobacco Prevention & Cessation, 4(May), 20. [Link]

  • Farsalinos, K., & Voudris, V. (2025). Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine. Tabaccologia, (1), 6-8. [Link]

  • Chaiton, M., & Farsalinos, K. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. [Link]

  • Schwaiger, K., Fischereder, E., & Meyer, H. H. D. (2025). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. ResearchGate. [Link]

  • Sebald, M. A., Gebauer, J., Sommerfeld, T., & Koch, M. (2019). First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry. Molecules, 24(24), 4563. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotine Pharmacology. In Clearing the Smoke: Assessing the Science Base for Tobacco Harm Reduction. National Academies Press (US). Retrieved February 9, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ResearchGate. (2025). Synthesis of high specific activity [N-methyl-3H] (S)-nicotine. Retrieved February 9, 2026, from [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • Benowitz, N. L., St. Helen, G., & Nardone, N. (2019). Biochemical Verification of Tobacco Use and Abstinence: 2019 Update. Nicotine & Tobacco Research, 21(10), 1314–1317. [Link]

  • Bough, K. J., Lerman, C., Rose, J. E., McClernon, F. J., Kenny, P. J., Tyndale, R. F., David, S. P., Stein, E. A., Uhl, G. R., Conti, D. V., Green, C., & Amur, S. (2013). Biomarkers for smoking cessation. Clinical pharmacology and therapeutics, 93(6), 526–538. [Link]

  • Frewen, B., Merrihew, R., Wu, C., Noble, W., & MacCoss, M. (2024). Introduction of nicotine analogue-containing oral pouch products in the United States. medRxiv. [Link]

  • ResearchGate. (n.d.). MRM transitions of vitamin D analogues and internal standard. Retrieved February 9, 2026, from [Link]

  • Bough, K. J., Lerman, C., Rose, J. E., McClernon, F. J., Kenny, P. J., Tyndale, R. F., David, S. P., Stein, E. A., Uhl, G. R., Conti, D. V., Green, C., & Amur, S. (2013). Biomarkers for smoking cessation. PubMed. [Link]

  • Goncearenco, A., & Pevzner, P. A. (2010). MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions. Molecular & cellular proteomics : MCP, 9(12), 2736–2744. [Link]

  • U.S. Food and Drug Administration. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

Sources

Application Note: Quantitative Analysis of Nicotine and Metabolites in Clinical Trials Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Nicotine Exposure Assessment

Nicotine, the primary psychoactive component in tobacco products, is a critical analyte in clinical trials assessing the exposure from conventional cigarettes, nicotine replacement therapies (NRTs), and emerging tobacco products.[1][2][3] Accurate quantification of nicotine and its metabolites is paramount for understanding pharmacokinetic profiles, assessing compliance, and evaluating the potential for harm reduction.[4][5][6] The primary metabolite of nicotine, cotinine, is a widely accepted biomarker for tobacco exposure due to its longer half-life (16-18 hours) compared to nicotine (~2 hours), providing a more stable measure of exposure over time.[7][8]

The inherent variability of biological matrices and the analytical process necessitates a robust methodology to ensure data integrity. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for quantitative bioanalysis by mass spectrometry.[9] This application note provides a comprehensive guide to the principles, protocols, and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine and its major metabolite, cotinine, in human plasma and urine, employing deuterated internal standards.

The Role of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as nicotine-d4 and cotinine-d3, are ideal for mass spectrometry-based quantification.[10] These molecules are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of deuterium atoms.[11]

Causality of Experimental Choice: By adding a known concentration of the deuterated standard to each sample at the beginning of the extraction process, it co-elutes with the native analyte and experiences identical conditions throughout sample preparation and analysis. This includes any loss during extraction, matrix effects (ion suppression or enhancement), and variations in instrument response. The mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z).[10] The ratio of the analyte's signal to the SIL-IS signal is used for quantification, effectively normalizing for any analytical variability and leading to superior accuracy and precision.[9]

Bioanalytical Methodology: A Validated System

The accurate measurement of nicotine and its metabolites relies on a well-characterized and validated bioanalytical method.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed.[10][13]

Principle of LC-MS/MS Analysis

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The process involves:

  • Chromatographic Separation: The sample extract is injected into an LC system where nicotine, cotinine, and their deuterated internal standards are separated from other endogenous matrix components on a reversed-phase column.

  • Ionization: The column effluent enters the mass spectrometer's ion source, typically using electrospray ionization (ESI), where the analytes are charged to form protonated molecules [M+H]+.

  • Tandem Mass Spectrometry (MS/MS): In the triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the protonated molecule of the analyte (precursor ion). This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented. The third quadrupole (Q3) selects a specific fragment ion (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[13]

Visualization of the Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Deuterated Internal Standards (Nicotine-d4, Cotinine-d3) Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Concentration Reporting Quant->Report

Caption: High-level workflow for nicotine analysis.

Detailed Experimental Protocols

These protocols are designed to be robust and adaptable to various laboratory settings. Adherence to good laboratory practice (GLP) is essential.

Reagents and Materials
  • Nicotine, Cotinine, Nicotine-d4, and Cotinine-d3 reference standards (high purity)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human plasma and urine (drug-free, for calibration standards and quality controls)

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex biological samples and concentrating the analytes of interest.[13][14]

Step-by-Step Methodology:

  • Sample Thawing and Aliquoting: Thaw frozen plasma or urine samples at room temperature. Vortex mix gently. Aliquot 200 µL of each sample, calibration standard, and quality control (QC) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the working internal standard solution (containing nicotine-d4 and cotinine-d3 in methanol) to all tubes except for the blank matrix samples. Vortex mix.

  • Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex mix. This step ensures the analytes are in the correct ionization state for binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analytes, releasing them from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

ParameterSettingRationale
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for nicotine and cotinine.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/minTypical flow rate for analytical UPLC/HPLC systems.
Gradient Linear gradient from 5% to 95% B over 3-5 minutesAllows for efficient separation of analytes from matrix components.
Ionization Mode Electrospray Ionization (ESI), PositiveNicotine and cotinine readily form positive ions.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.3130.2
Nicotine-d4167.3134.2
Cotinine177.380.1
Cotinine-d3180.380.1
Note: These transitions should be empirically optimized on the specific mass spectrometer being used.[10]

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[12] Validation should be performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][15][16][17][18]

Key Validation Parameters

The validation process ensures the method is a self-validating system by challenging it under various conditions.

ParameterPurposeAcceptance Criteria (based on FDA/EMA guidance)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[9]Response in blank samples from at least six sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[19]For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[19][20]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration of baseline samples.
Visualization of Analyte and Deuterated Standard

structures cluster_nicotine Nicotine (Analyte) cluster_nicotine_d4 Nicotine-d4 (Internal Standard) nicotine_img nicotine_d4_img label_d4 D, D D, D

Caption: Nicotine and its deuterated standard.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of nicotine and its metabolites in clinical trial samples. This approach effectively mitigates the variability inherent in complex biological matrices and analytical systems. Adherence to the detailed protocols and rigorous validation parameters outlined in this application note, in accordance with regulatory guidelines, will ensure the generation of high-quality, reliable data essential for informed decision-making in drug development and tobacco product assessment.

References

  • ClinicalTrials.gov. (n.d.). Metabolism of Deuterated NNN in Smokeless Tobacco Users. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]

  • Gunduz, M. G., et al. (2015). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 990, 137-146. Retrieved from [Link]

  • De Kesel, P., et al. (2014). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 6(1), 1-3. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, L., et al. (2016). Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(20), 5567-5575. Retrieved from [Link]

  • Son, Y., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLOS ONE, 17(4), e0267029. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Gale, N., et al. (2023). Changes in Biomarkers of Exposure and Potential Harm in Smokers Switched to Vuse Vibe or Vuse Ciro Electronic Nicotine Delivery Systems. Toxics, 11(7), 580. Retrieved from [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493. Retrieved from [Link]

  • Allied Academies. (n.d.). Nicotine metabolites: Biomarkers for tobacco exposure and addiction studies. Retrieved from [Link]

  • Gillman, I. G., et al. (2021). Proposed Standard Test Protocols and Outcome Measures for Quantitative Comparison of Emissions from Electronic Nicotine Delivery Systems. International Journal of Environmental Research and Public Health, 18(11), 5649. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Clinical Study Protocol ZRHR-REXC-04-JP. Retrieved from [Link]

  • Kumar, S., et al. (2016). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 11(3), 549-560. Retrieved from [Link]

  • Lin, C. H., et al. (2007). Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis, 15(1), 86-91. Retrieved from [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29-68. Retrieved from [Link]

  • McClean, S., et al. (2000). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 37(Pt 1), 77-82. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hariharan, M., & VanNoord, T. (1991). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Clinical Chemistry, 37(7), 1276-1280. Retrieved from [Link]

  • Avagyan, G., et al. (2021). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Toxicology Reports, 8, 1436-1442. Retrieved from [Link]

  • Health Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Retrieved from [Link]

  • Ingebrethsen, B. J., et al. (2023). A Randomized Control Study in Healthy Adult Smokers to Assess Reduced Exposure to Selected Cigarette Smoke Constituents in Switching to the Novel Heated Tobacco Product DT3.0a. Clinical Pharmacology in Drug Development, 12(9), 920-934. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • Hariharan, M., & VanNoord, T. (1991). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Clinical Chemistry, 37(7), 1276-1280. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Benowitz, N. L., et al. (2011). Biomarkers of exposure to new and emerging tobacco delivery products. Cancer Epidemiology, Biomarkers & Prevention, 20(11), 2293-2305. Retrieved from [Link]

  • Beckett, A. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. Retrieved from [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Biomarkers of Cigarette Smoking. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Himes, S. K., et al. (2013). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 35(3), 384-391. Retrieved from [Link]

  • Dickerson, T. J. (2002). Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. NC State Repository. Retrieved from [Link]

  • Li, Y., et al. (2014). [Determination of Nicotine and Cotinine in Urine by Dispersive Liquid-Liquid Microextraction Combined with Gas Chromatography-Mass Spectrometry]. Wei Sheng Yan Jiu, 43(2), 290-294. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Beckett, A. (2022). "Determination of Cotinine Concentration in Urine by Liquid Chromatogr". Forensic Science Senior Research Projects. 52. Retrieved from [Link]

  • Kim, J. Y., et al. (2015). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of the Korean Chemical Society, 59(2), 125-130. Retrieved from [Link]

Sources

Application Note: Robust Solid-Phase Extraction Protocol for Nicotine and Metabolites from Plasma using Mixed-Mode Cation Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and scientifically-grounded protocol for the efficient extraction of nicotine and its primary metabolites, cotinine and trans-3'-hydroxycotinine, from human plasma. The method leverages mixed-mode solid-phase extraction (SPE) to achieve high analyte recovery and superior sample cleanup, making it ideal for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the chemical principles governing each step, providing researchers with the rationale needed to adapt and troubleshoot the protocol effectively.

Introduction: The Rationale for High-Purity Sample Preparation

The quantitative analysis of nicotine and its metabolites in plasma is fundamental to a wide range of research areas, including clinical toxicology, pharmacokinetic studies, and the assessment of tobacco smoke exposure.[1][2] Nicotine itself has a relatively short half-life (around 2 hours), making its major metabolite, cotinine (half-life of 16-20 hours), a more reliable biomarker for determining smoking status.[3] Furthermore, the ratio of trans-3'-hydroxycotinine to cotinine is increasingly used to phenotype cytochrome P450 2A6 (CYP2A6) activity, which governs the rate of nicotine metabolism and can influence smoking behaviors and cessation success.[2]

Given the complexity of the plasma matrix, which is rich in proteins, lipids, and salts, a robust sample preparation strategy is paramount. While techniques like protein precipitation and liquid-liquid extraction exist, solid-phase extraction (SPE) offers a more selective and reproducible method for isolating analytes of interest.[4][5] Specifically, mixed-mode SPE provides a significant advantage by utilizing two distinct retention mechanisms, resulting in exceptionally clean extracts and reduced matrix effects, which is critical for sensitive LC-MS/MS analysis.[6] This protocol focuses on a mixed-mode cation exchange (MCX) approach, tailored to the basic nature of nicotine and its metabolites.

The Chemistry of Extraction: A Mechanistic Overview

Understanding the interplay between the analytes, the sorbent, and the solvents is key to mastering this technique. The entire process can be broken down into four core steps: Condition, Load, Wash, and Elute.[7]

  • Analyte Properties: Nicotine, cotinine, and trans-3'-hydroxycotinine are basic compounds. Nicotine has two pKa values (approximately 3.1 and 8.0), meaning it can be readily protonated (positively charged) in an acidic environment. This positive charge is the primary target for the ion-exchange mechanism of the SPE sorbent.

  • Mixed-Mode Sorbent (MCX): This protocol utilizes a sorbent functionalized with both non-polar (e.g., C8 or C18) and strong cation exchange groups (e.g., benzenesulfonic acid). This dual functionality allows for retention by two mechanisms:

    • Reversed-Phase Interaction: Hydrophobic interactions between the carbon backbone of the analytes and the non-polar sorbent chains.

    • Ion-Exchange Interaction: A strong electrostatic attraction between the positively charged analytes (at low pH) and the negatively charged sulfonic acid groups on the sorbent.

This dual-mode retention is highly selective for basic compounds and allows for rigorous washing steps to remove a wide range of interferences.[6]

Experimental Workflow Diagram

SPE_Workflow cluster_Pre Sample Pre-Treatment cluster_SPE Solid-Phase Extraction Protocol cluster_Post Post-Elution Plasma 1. Plasma Sample (1 mL) Spike 2. Spike Internal Standards Plasma->Spike Precipitate 3. Add 1 mL 10% TCA Vortex & Centrifuge Spike->Precipitate Acidify 4. Collect Supernatant (Acidified Sample) Precipitate->Acidify Condition 5. Condition 2 mL Methanol 2 mL Acidic Water (e.g., 2% Formic Acid) Load 6. Load Sample (Slow, ~1 mL/min) Acidify->Load Apply Pre-Treated Sample Wash1 7. Wash 1 (Polar Interferences) 2 mL 2% Formic Acid in Water Wash2 8. Wash 2 (Non-Polar Interferences) 2 mL Methanol Elute 9. Elute Analytes 2 mL 5% NH4OH in Methanol Evaporate 10. Evaporate to Dryness (Under N2 Stream) Elute->Evaporate Collect Eluate Reconstitute 11. Reconstitute (e.g., 100 µL Mobile Phase) Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of nicotine and metabolites from plasma.

Detailed Experimental Protocol

This protocol is designed for a standard 3 mL SPE cartridge containing ~60 mg of a mixed-mode cation exchange sorbent. Volumes may need to be adjusted for different cartridge sizes.

Required Materials
  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX) polymeric sorbent.

  • Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, ammonium hydroxide, and trichloroacetic acid (TCA).

  • Internal Standards (IS): Deuterated analogs (e.g., nicotine-d4, cotinine-d3) are highly recommended.

  • Equipment: Centrifuge, SPE vacuum or positive pressure manifold, nitrogen evaporator, vortex mixer, precision pipettes.

Sample Pre-Treatment

The goal of this step is to precipitate plasma proteins and ensure the analytes are in their protonated, positively charged state for optimal binding to the SPE sorbent.[5][8]

  • Pipette 1.0 mL of plasma into a centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • To precipitate proteins, add 1.0 mL of 10% aqueous trichloroacetic acid.[5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at ≥3000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube. This supernatant is the pre-treated sample ready for loading.

Solid-Phase Extraction Procedure

Perform these steps using an SPE manifold. Ensure a consistent, slow flow rate (approx. 1-2 mL/min) during loading for optimal retention.[7]

  • Condition: To activate the sorbent, pass 2 mL of methanol through the cartridge, followed by 2 mL of 2% formic acid in water. Do not allow the sorbent to dry.

    • Expert Insight: The methanol solvates the polymer chains of the sorbent, "opening up" the functional groups. The acidic water then primes the sorbent environment to match the pH of the sample, ensuring the ion-exchange sites are ready for interaction.[9]

  • Load: Apply the entire pre-treated sample (supernatant from step 4.2.6) to the conditioned cartridge.

    • Expert Insight: At this acidic pH, nicotine and its metabolites are positively charged and will be retained by both the strong cation exchange and reversed-phase mechanisms of the sorbent. Most endogenous interferences will pass through.

  • Wash 1 (Remove Polar Interferences): Pass 2 mL of 2% formic acid in water through the cartridge.

    • Expert Insight: This aqueous acidic wash removes highly polar, water-soluble interferences (like salts and urea) that were not strongly retained. The analytes remain bound due to the strong ionic and non-polar interactions.

  • Wash 2 (Remove Non-Polar Interferences): Pass 2 mL of methanol through the cartridge. After the solvent has passed through, dry the sorbent under vacuum for 1-2 minutes.

    • Expert Insight: This organic wash disrupts weak non-polar interactions, removing lipids and other hydrophobic interferences that may be bound to the reversed-phase portion of the sorbent. The analytes are strongly retained by the ion-exchange mechanism, which is unaffected by the methanol wash.

  • Elute: Place clean collection tubes in the manifold. Elute the analytes by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Expert Insight: The basic elution solvent neutralizes the positive charge on the analytes (by increasing the pH well above their pKa). This disrupts the strong ionic bond holding them to the sorbent, allowing the methanol to elute them from the cartridge.[9]

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of a solvent compatible with your initial LC mobile phase (e.g., 10:90 methanol/water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Expected Performance Characteristics

The following table summarizes typical performance data for this type of extraction method, as reported in scientific literature. Actual results may vary based on the specific LC-MS/MS system and sorbent used.

AnalyteTypical Recovery (%)Typical Limit of Quantitation (LOQ)Reference(s)
Nicotine ~95%0.1 - 10 ng/mL[10][11]
Cotinine ~90-98%0.02 - 5 ng/mL[2][10][12]
trans-3'-Hydroxycotinine ~50-90%0.1 - 5 ng/mL[10]

Note: The recovery of trans-3'-hydroxycotinine can sometimes be lower due to its higher polarity. Optimization of the wash and elution steps may be required for specific applications.[10]

Conclusion

This mixed-mode cation exchange SPE protocol provides a highly effective and reproducible method for the extraction of nicotine and its key metabolites from plasma. By leveraging dual retention mechanisms and a targeted wash/elution strategy based on analyte chemistry, this method produces exceptionally clean extracts suitable for high-sensitivity LC-MS/MS analysis. The detailed mechanistic explanations provided herein equip researchers with the foundational knowledge to implement this protocol confidently and troubleshoot effectively, ensuring high-quality data for clinical and research applications.

References

  • Zevin, S., Saunders, S., & Gourlay, S. G. (1997). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Clinical Chemistry.
  • Zevin, S., Saunders, S., & Gourlay, S. G. (1997). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Clinical Chemistry.
  • ResearchGate. (n.d.). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain | Request PDF.
  • Pacifici, R., Pichini, S., Altieri, I., Rosa, M., Bacosi, A., & Zuccaro, P. (1993). Determination of nicotine and two major metabolites in serum by solid-phase extraction and high-performance liquid chromatography, and high-performance liquid chromatography-particle beam mass spectrometry. PubMed.
  • Thermo Fisher Scientific. (n.d.). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine.
  • Agilent Technologies. (n.d.). Solid Phase extraction (SPe) Agilent Bond Elut: accuracy Starts Here. Test Page for bvninstruments.com.
  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
  • Jain, R., Singh, P., & Jain, R. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14. ACS Publications.
  • Agilent Technologies. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Thermo Fisher Scientific. (n.d.). SPE Method Development.
  • Guspiel, A., Koba, M., & Dziurka, M. (2022). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. MDPI.
  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma.
  • Atluri, V. S. R., Pilakka-Kanthikeel, S., Garcia, G., Jayant, R. D., Sagar, V., Samikkannu, T., & Nair, M. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC - NIH.
  • García-Valverde, M. T., García-Ocón, M., Pérez-López, J., & Sánchez-González, C. (2014). Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry. PMC - NIH.
  • Abu-Rabie, P., & R. V. (2011). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. PMC.
  • ResearchGate. (n.d.). (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction.
  • Jacob, P., 3rd, Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. PubMed.
  • M. J. (2003). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Oxford Academic.
  • Bell, D., Trinh, A., Santasania, C., Yang, Y., & Ye, M. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Reporter EU.
  • K. D. (1997). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Nicotine and 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of nicotine and its stable isotope-labeled internal standard (SIL-IS), 5-Methylnicotine-d3. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and validate your bioanalytical methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects to build a strong foundational understanding.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, often unseen, components from the sample matrix.[1] This interference can manifest in two ways:

  • Ion Suppression: This is the most common form, where co-eluting matrix components hinder the ionization of the analyte (nicotine), leading to a decreased signal intensity and potentially under-quantification.[2][3]

  • Ion Enhancement: Less common, this occurs when matrix components increase the ionization efficiency of the analyte, causing an artificially high signal and over-quantification.[1][4]

These effects are not a failing of the mass spectrometer's selectivity but are an issue originating in the ion source, where competition for charge and droplet surface area occurs during the electrospray ionization (ESI) process.[5] Because they can severely compromise the accuracy, precision, and sensitivity of a method, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate their evaluation during method validation.[6][7]

Q2: Why is my choice of internal standard, 5-Methylnicotine-d3, critical for mitigating matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective strategy to compensate for matrix effects.[8] 5-Methylnicotine-d3 is structurally and chemically very similar to nicotine. The key principle is that the SIL-IS will experience nearly identical ionization suppression or enhancement as the native analyte.

Because the SIL-IS is added to the sample at a known concentration before extraction, any signal loss or gain experienced by the native nicotine will also be experienced by the 5-Methylnicotine-d3. When the instrument calculates the final concentration based on the ratio of the analyte peak area to the internal standard peak area, the effect is normalized, leading to a more accurate and precise result. This is a cornerstone of robust bioanalytical method development.[8]

Q3: What are the common sources of matrix effects in biological samples like plasma and urine?

A: Biological matrices are inherently complex and contain numerous endogenous components that can interfere with ionization.

  • In Plasma/Serum: The primary culprits are phospholipids from cell membranes.[4][9][10] These molecules are abundant and have a tendency to co-elute with many analytes, causing significant ion suppression. Other sources include salts, proteins, and endogenous metabolites.[4]

  • In Urine: The composition of urine is highly variable. High concentrations of salts (e.g., ureates) and endogenous metabolites are the main sources of matrix effects.[8]

The goal of sample preparation is to remove these interfering components as thoroughly as possible while efficiently recovering the analyte.[6]

Q4: How do I quantitatively assess matrix effects in my nicotine assay according to regulatory standards?

A: The "gold standard" for quantifying matrix effects is the post-extraction addition method .[1][11][12] This experiment allows you to isolate the effect of the matrix on the analyte's signal. The result is expressed as a Matrix Factor (MF) .

The process involves comparing two sets of samples:

  • Set A: Analyte (nicotine) and IS (5-Methylnicotine-d3) spiked into a clean solvent.

  • Set B: Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final, clean extract.

The Matrix Factor is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

According to the FDA's M10 Bioanalytical Method Validation guidance, the matrix effect should be evaluated using matrix from at least six different sources (lots).[13] The precision of the results (expressed as the coefficient of variation, %CV) for the low and high quality control (QC) concentrations should not be greater than 15%.[13]

ParameterAcceptance Criteria (FDA/ICH M10)
Matrix Lots Minimum of 6 different sources/lots
QC Levels Low and High Concentrations
Precision (%CV) Must not be greater than 15%
Accuracy For each individual matrix source, accuracy should be within ±15% of the nominal concentration.

Table summarizing regulatory expectations for matrix effect validation.[13][14]

Section 2: Troubleshooting Guides

This section provides structured approaches to solving specific problems you may encounter during your analysis.

Problem: Significant Ion Suppression Observed for Nicotine

You've performed a matrix effect experiment and calculated a Matrix Factor of 0.6, indicating a 40% signal loss for nicotine. This level of suppression can compromise assay sensitivity and accuracy.

G Start Start: Ion Suppression Detected (Matrix Factor < 0.85) SamplePrep Step 1: Optimize Sample Preparation Start->SamplePrep PPT Protein Precipitation (PPT) (Fast, but dirty) SamplePrep->PPT If using PPT, consider... LLE Liquid-Liquid Extraction (LLE) (Cleaner, more selective) SamplePrep->LLE A better option... SPE Solid-Phase Extraction (SPE) (Cleanest, best for phospholipid removal) SamplePrep->SPE The most robust option. Chromatography Step 2: Enhance Chromatographic Separation PPT->Chromatography LLE->Chromatography SPE->Chromatography Gradient Modify Gradient (Increase ramp time to separate from interferences) Chromatography->Gradient Column Change Column Chemistry (e.g., HILIC, Phenyl-Hexyl) Chromatography->Column Dilution Step 3: Consider Sample Dilution Gradient->Dilution Column->Dilution Revalidate Re-evaluate Matrix Factor (MF should be 0.85-1.15) Dilution->Revalidate Revalidate->SamplePrep Still suppressed? Iterate optimization. End End: Method Optimized Revalidate->End Success!

Caption: Workflow for diagnosing and mitigating ion suppression.

Troubleshooting Steps in Detail:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[6][11]

    • Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids and can lead to significant matrix effects.[8] If you are using PPT, consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) behind in the aqueous phase.[15]

    • Solid-Phase Extraction (SPE): SPE is frequently the most effective technique.[16] Modern SPE cartridges, especially those with mixed-mode or phospholipid-removal chemistries, can provide exceptionally clean extracts, drastically reducing matrix effects.[16][17]

  • Enhance Chromatographic Separation: If sample cleanup isn't enough, the next step is to chromatographically separate nicotine from the co-eluting interferences.[6]

    • Modify the Gradient: Lengthen the gradient elution time, especially around the retention time of nicotine. This can provide the necessary resolution to separate it from the interfering peaks.

    • Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl column, for example, offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like nicotine.

  • Use Sample Dilution: A simple but effective strategy is to dilute the sample with the mobile phase.[8][18] This reduces the concentration of both the analyte and the interfering matrix components. This approach is only viable if your assay has sufficient sensitivity to still detect nicotine at the lower concentration.[18]

Section 3: Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol details the steps to calculate the Matrix Factor (MF) for nicotine and 5-Methylnicotine-d3.

Objective: To determine the extent of ion suppression or enhancement from the biological matrix.

Materials:

  • Blank biological matrix from at least 6 unique sources (e.g., human plasma with K2EDTA).

  • Nicotine and 5-Methylnicotine-d3 analytical standards.

  • Validated sample extraction procedure (e.g., SPE).

  • LC-MS/MS system.

  • Appropriate solvents (e.g., Methanol, Acetonitrile, Water).

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of nicotine and 5-Methylnicotine-d3 in a suitable solvent (e.g., methanol).

  • Prepare Spiking Solutions:

    • Prepare two levels of spiking solutions corresponding to your Low QC (LQC) and High QC (HQC) concentrations.

  • Prepare Sample Sets (Perform in triplicate for each of the 6 matrix lots):

    • Set 1: Analyte in Neat Solution (Absence of Matrix) a. Take a volume of reconstitution solvent (the final solvent used after sample preparation) equivalent to your final extract volume. b. Spike with the LQC or HQC spiking solution. c. Spike with the internal standard solution. d. Inject onto the LC-MS/MS system and record the peak areas for both nicotine and 5-Methylnicotine-d3. This is your Response_Neat .

    • Set 2: Post-Extraction Spike (Presence of Matrix) a. Take a volume of blank biological matrix. b. Perform your complete sample extraction procedure (e.g., protein precipitation, LLE, or SPE). c. Evaporate the eluate to dryness (if applicable) and reconstitute in the final solvent. d. Into this clean, extracted matrix, spike with the LQC or HQC spiking solution. e. Spike with the internal standard solution. f. Inject onto the LC-MS/MS system and record the peak areas for both nicotine and 5-Methylnicotine-d3. This is your Response_Matrix .

  • Calculations:

    • Calculate the Matrix Factor (MF) for the Analyte (Nicotine): MF_Analyte = Mean(Response_Matrix_Analyte) / Mean(Response_Neat_Analyte)

    • Calculate the Matrix Factor (MF) for the Internal Standard (IS): MF_IS = Mean(Response_Matrix_IS) / Mean(Response_Neat_IS)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF_Analyte / MF_IS

Interpretation:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression. For example, MF = 0.7 indicates 30% suppression.

  • MF > 1: Ion enhancement. For example, MF = 1.3 indicates 30% enhancement.

For a method to be considered robust, the IS-Normalized MF across the different matrix lots should be consistent, with a %CV of ≤15%.[13]

Section 4: Visual Diagrams
Mechanism of Ion Suppression in Electrospray Ionization (ESI)

G cluster_ideal Ideal Condition (Clean Sample) cluster_suppression Suppression Condition (Matrix Present) ESI_Tip_Ideal {ESI Tip | Analyte (A⁺)} Droplet_Ideal Charged Droplet (Solvent Evaporation) ESI_Tip_Ideal->Droplet_Ideal Nebulization GasPhase_Ideal Gas Phase Ions (A⁺) Droplet_Ideal->GasPhase_Ideal Coulombic Fission MS_Inlet_Ideal To Mass Analyzer (High Signal) GasPhase_Ideal->MS_Inlet_Ideal ESI_Tip_Supp {ESI Tip | Analyte (A⁺) Matrix (M)} Droplet_Supp Charged Droplet (Competition for surface & charge) ESI_Tip_Supp->Droplet_Supp Nebulization GasPhase_Supp Fewer Gas Phase Ions (A⁺) Droplet_Supp->GasPhase_Supp Inefficient Fission MS_Inlet_Supp To Mass Analyzer (Suppressed Signal) GasPhase_Supp->MS_Inlet_Supp

Caption: Ion suppression mechanism in the ESI source.

References
  • Northeast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Guo, X., & Tiller, P. (2014). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]

  • Pérez-Mayán, D., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • Kim, H. J., et al. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. PubMed. Retrieved from [Link]

  • Scheidweiler, K. B., & Huestis, M. A. (2014). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. ResearchGate. Retrieved from [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Chambers, A. G., et al. (2025). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. Retrieved from [Link]

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Malachová, A., et al. (2015). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. Retrieved from [Link]

  • LCGC: The Chromatography Channel. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]

  • Little, J. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Retrieved from [Link]

  • Bodzek, D., & Prokopowicz, G. (1998). Application of liquid separation techniques to the determination of the main urinary nicotine metabolites. PubMed. Retrieved from [Link]

  • Hariharan, M., & VanNoord, T. (2025). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. Retrieved from [Link]

  • Fialkov, A. B., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]

  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. Retrieved from [Link]

  • Liang, H. R., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Glower, A. F., et al. (2017). Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • Kim, I., et al. (2013). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Maurer, H. H., et al. (2012). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. Retrieved from [Link]

  • Little, J. L. (2011). Phospholipid-based matrix effects in LC-MS bioanalysis. PubMed. Retrieved from [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • Xu, R., et al. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

  • Singh, S., et al. (2022). Extraction and analysis of nicotine from cigarettes using small volume liquid extraction and ultrasonic bath system technique. IP International Journal of Forensic Medicine and Toxicological Sciences. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Beckett, A. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography. Retrieved from [Link]

  • University of Tartu. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Ebersol, S., et al. (2024). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as "FDA-Exempt". ResearchGate. Retrieved from [Link]

  • Koal, T., et al. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. Retrieved from [Link]

  • Aldaball, G., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Retrieved from [Link]

  • Xu, R. N., et al. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Retrieved from [Link]

  • UCLouvain. (2022). Development of an Ultra-High Performance Liquid Chromatography method for the simultaneous mass detection of tobacco biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bair, E., et al. (2015). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Studzińska, S., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. MDPI. Retrieved from [Link]

  • Florek, E., et al. (2006). [Development of Analytical Method for Determination Nicotine Metabolites in Urine]. PubMed. Retrieved from [Link]

  • Hariharan, M., & VanNoord, T. (1991). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. PubMed. Retrieved from [Link]

Sources

Optimizing mass spectrometry parameters for 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to developing and troubleshooting LC-MS/MS methods for 5-Methylnicotine-d3, designed for analytical scientists in drug development and research.

This guide provides in-depth technical instruction for the optimization of mass spectrometry parameters for 5-Methylnicotine-d3, a critical internal standard in bioanalytical and pharmacokinetic studies. As a Senior Application Scientist, my goal is to equip you not just with a protocol, but with the underlying scientific rationale to confidently develop robust and reliable methods.

Part 1: Method Development and Optimization Guide

The use of a stable isotope-labeled internal standard (SIL-IS) like 5-Methylnicotine-d3 is essential for correcting for matrix effects and variability during sample preparation and analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Proper optimization of the mass spectrometer parameters for the SIL-IS is a prerequisite for achieving maximum sensitivity, specificity, and accuracy.

This guide details the systematic process for determining the optimal Multiple Reaction Monitoring (MRM) parameters for 5-Methylnicotine-d3.

Experimental Workflow: A Step-by-Step Protocol

The core of method development is the direct infusion of a pure standard into the mass spectrometer to fine-tune compound-specific parameters without the complexity of chromatographic separation.[2][3]

Objective: To determine the optimal precursor ion, product ions, fragmentor voltage, and collision energy for 5-Methylnicotine-d3.

Materials:

  • 5-Methylnicotine-d3 analytical standard

  • LC-MS/MS grade methanol or other appropriate solvent

  • A calibrated triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

  • Syringe pump for direct infusion

Step 1: Analyte Preparation and Infusion

  • Prepare a solution of 5-Methylnicotine-d3 at a concentration of approximately 100-500 ng/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The presence of a protic solvent and an acid facilitates efficient protonation in positive ESI mode.

  • Set up the syringe pump to infuse the solution directly into the mass spectrometer's ESI source at a stable, low flow rate (e.g., 5-10 µL/min).

Step 2: Precursor Ion Identification (Q1 Scan)

  • Operate the mass spectrometer in full scan mode in the first quadrupole (Q1) to identify the protonated molecular ion, [M+H]⁺.

  • Rationale: 5-Methylnicotine-d3, like other nicotine-related compounds, readily accepts a proton in positive ionization mode.[1] Based on its chemical structure (C₁₁H₁₃D₃N₂), the predicted monoisotopic mass of the protonated ion is approximately m/z 180.16. Scan a mass range around this value (e.g., m/z 100-250) to confirm the most abundant isotopic peak.

Step 3: Fragmentation and Product Ion Identification (Product Ion Scan)

  • Set the first quadrupole (Q1) to isolate the confirmed precursor ion (e.g., m/z 180.2).

  • Scan the third quadrupole (Q3) across a mass range (e.g., m/z 50-185) to detect the fragment ions produced by collision-induced dissociation (CID) in the second quadrupole (Q2).

  • Rationale: The energy applied in Q2 (collision cell) breaks the precursor ion into smaller, structurally significant product ions. For nicotine and its analogs, fragmentation often occurs at the bond connecting the pyridine and pyrrolidine rings.[4] Two of the most intense and stable product ions should be selected: one for quantification (quantifier) and one for confirmation (qualifier).

    • Predicted Quantifier Ion: The charged methyl-pyridine fragment (C₇H₈N⁺) at m/z 106.1 .

    • Predicted Qualifier Ion: The charged N-trideuteromethyl-pyrrolidinium fragment (C₅H₇D₃N⁺) at m/z 87.1 .

Step 4: Fragmentor Voltage Optimization

  • While infusing the standard, set the MS to monitor the precursor ion (m/z 180.2).

  • Ramp the fragmentor voltage (also known as declustering potential on some instruments) across a relevant range (e.g., 50-200 V).

  • Plot the intensity of the precursor ion against the fragmentor voltage.

  • Rationale: The fragmentor voltage is applied to accelerate ions between the ion source and the mass analyzer. An optimal voltage maximizes the signal of the precursor ion entering the quadrupole without causing premature fragmentation in the source region.[5]

Step 5: Collision Energy Optimization for Each Product Ion

  • Set up two MRM transitions using the precursor and the selected product ions (e.g., 180.2 -> 106.1 and 180.2 -> 87.1).

  • For each transition, ramp the collision energy (CE) across a range (e.g., 5-50 eV) while infusing the standard.

  • Plot the intensity of each product ion against the collision energy. The CE value that yields the maximum intensity for a given product ion is its optimal value.[6][7]

  • Rationale: Collision energy directly controls the extent of fragmentation in the collision cell.[6] Each bond requires a different amount of energy to break. Therefore, CE must be optimized independently for each product ion to ensure maximum sensitivity for every MRM transition.[7]

Workflow Visualization

G cluster_prep 1. Preparation cluster_q1 2. Precursor Ion ID cluster_q3 3. Product Ion ID cluster_opt 4. Parameter Optimization cluster_final 5. Final Method prep Prepare 100-500 ng/mL 5-Methylnicotine-d3 Standard infuse Infuse into MS via Syringe Pump (5-10 µL/min) prep->infuse q1_scan Perform Q1 Full Scan infuse->q1_scan confirm_precursor Confirm [M+H]⁺ (Predicted m/z 180.2) q1_scan->confirm_precursor product_scan Perform Product Ion Scan on m/z 180.2 confirm_precursor->product_scan select_products Select 2 Abundant Products (e.g., m/z 106.1 & 87.1) product_scan->select_products opt_frag Ramp Fragmentor Voltage (Monitor Precursor Ion) select_products->opt_frag opt_ce Ramp Collision Energy (Monitor Product Ions Separately) opt_frag->opt_ce final_params Final MRM Parameters: - Precursor & Product m/z - Optimal Fragmentor Voltage - Optimal CE for each transition opt_ce->final_params

Caption: Workflow for MRM Parameter Optimization.

Summary of Optimized Parameters

The following table should be populated with the empirically determined values from the optimization experiments. The m/z values are based on theoretical calculations and common fragmentation pathways for related compounds and must be experimentally verified.

ParameterValuePurpose
Precursor Ion [M+H]⁺ ~180.2The mass-to-charge ratio of the intact, protonated molecule selected in Q1.
Quantifier Product Ion ~106.1The most intense and stable fragment ion, used for concentration measurement.
Qualifier Product Ion ~87.1A second fragment ion used for identity confirmation. The ratio to the quantifier should be constant.
Fragmentor Voltage (V) User DeterminedMaximizes precursor ion signal entering the mass analyzer.
Collision Energy (Quant) User DeterminedMaximizes the signal of the quantifier ion (m/z 106.1).
Collision Energy (Qual) User DeterminedMaximizes the signal of the qualifier ion (m/z 87.1).
Dwell Time (ms) 50-100The time spent monitoring a single MRM transition. Must be sufficient to acquire 15-20 data points across a chromatographic peak.

Part 2: Troubleshooting and FAQs

Q1: I don't see any signal for my precursor ion during the Q1 scan.

  • Check the spray stability: Visually inspect the ESI spray if your instrument has a window. An inconsistent or absent spray is a primary cause of signal loss.[8] This could be due to a clog in the infusion line or nebulizer, or insufficient solvent flow.

  • Verify solution and instrument settings: Ensure the 5-Methylnicotine-d3 standard was prepared correctly. Confirm the mass spectrometer is in positive ESI mode and that gas flows (nebulizer, auxiliary) and source temperatures are set to reasonable starting values.[2]

  • Check for communication errors: Ensure the instrument is properly communicating with the data system and is not in a standby or error state.[8][9]

Q2: My signal is very weak or inconsistent.

  • Re-optimize source parameters: While infusing, adjust source parameters like nebulizer gas pressure, drying gas temperature, and capillary voltage to maximize the signal of your precursor ion. These parameters are interdependent and crucial for efficient ionization.

  • Check for contamination: A contaminated source or transfer capillary can suppress the signal. If the instrument has been running complex matrices, a cleaning may be necessary.[10]

  • Assess standard integrity: Ensure your analytical standard has not degraded. Prepare a fresh dilution from your stock solution.

Q3: I'm having trouble finding stable product ions.

  • Adjust collision energy range: If you see very little fragmentation, your collision energy range may be too low. If you only see very small, low-mass fragments, it may be too high. Widen the range of your CE ramp experiment.

  • Consider the precursor ion purity: If the isolated precursor ion in Q1 is not pure (i.e., contains co-eluting isomers or background ions at the same nominal mass), the resulting product ion spectrum will be complex and difficult to interpret. High-resolution mass spectrometry can help confirm the elemental composition of your precursor ion.[11]

Q4: Why do I need to optimize the fragmentor voltage?

The fragmentor voltage (or declustering potential) is critical for efficiently transferring ions from the atmospheric pressure region of the source to the high vacuum of the mass analyzer. If the voltage is too low, ions may not be focused effectively into the system, resulting in low sensitivity. If it is too high, it can cause collision-induced dissociation before the ions reach the collision cell (Q2), which can lead to a lower abundance of your intended precursor ion and a skewed product ion ratio.[5][12] This "in-source fragmentation" can compromise the specificity and accuracy of your assay.

Q5: My qualifier and quantifier ion ratios are inconsistent between runs.

  • Ensure sufficient dwell time: If the dwell time per MRM transition is too short, you may not acquire enough data points across the chromatographic peak, leading to poor peak integration and unstable ion ratios. Aim for at least 15-20 points across each peak.

  • Check for interferences: Co-eluting compounds from the matrix can interfere with one of your MRM transitions but not the other, leading to altered ion ratios. A clean sample extraction is crucial.[1]

  • Re-optimize collision energy: Sub-optimal collision energies can lead to less stable fragmentation patterns, which can be exacerbated by minor fluctuations in instrument conditions. A carefully optimized CE at the peak of the intensity curve will provide the most robust results.[6]

References

  • National Institutes of Health (NIH). (n.d.). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry | Request PDF. Retrieved from [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Optimisation of the fragmentor voltage in LC-IT-MS in full-scan.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM parameters for the detection of target compounds.. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of nicotine in newborn meconium by high-Resolution ambient mass spectrometry using wooden-Tip spray - PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • American Academy of Forensic Sciences. (2020). Optimization Parameters of Fragmentary Voltage and Collision Energy for the Identification and Separation of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB) From Other Explosives With Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • MOspace. (2021). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimized fragmentor and collision energy for each transition of the 2D-LC-MS.. Retrieved from [Link]

  • MDPI. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Chromatographic Separation of Nicotine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of nicotine and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve robust and reliable separation of these challenging analytes. Here, we move beyond simple protocols to explain the fundamental principles behind the separation, enabling you to troubleshoot existing methods and develop new ones with confidence.

Section 1: Foundational Concepts in Nicotine Chromatography

The successful separation of nicotine from its isomers—both structural and stereoisomers—is a critical task in quality control, pharmacokinetic analysis, and regulatory science.[1] The primary challenges stem from the subtle structural similarities between these compounds.

  • Structural Isomers: These include compounds like nornicotine, anabasine, and anatabine, which share the same molecular weight but differ in the arrangement of atoms.[2] Resolving these isobars is essential for accurate quantitation, especially in mass spectrometry-based methods where they cannot be differentiated by mass alone.[3][4]

  • Enantiomers: Nicotine possesses a chiral center, existing as (S)-(-)-nicotine and (R)-(+)-nicotine.[2] Naturally occurring, tobacco-derived nicotine (TDN) is predominantly the (S)-enantiomer.[2] However, synthetic or "tobacco-free nicotine" (TFN) can be a racemic (50/50) mixture.[5] The ability to separate these enantiomers is crucial for determining the nicotine source and for toxicological studies, as they can have different biological activities.[5][6]

Achieving this separation requires careful selection of chromatographic mode, stationary phase, and mobile phase conditions tailored to the specific analytes of interest.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the analysis of nicotine and its isomers in a practical, question-and-answer format.

Q1: Why is my nicotine peak tailing, and how can I fix it?

A1: The primary cause of peak tailing for nicotine, a basic compound, is unwanted secondary interactions with the stationary phase. [7][8]

  • Causality—The Role of Silanols: Nicotine has a pKa of approximately 8. On standard silica-based reversed-phase columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface become ionized (Si-O-) at mobile phase pH values above 3-4.[7] The positively charged (protonated) nicotine molecule then interacts strongly with these negative sites via ion exchange, which is a different retention mechanism than the intended hydrophobic interaction. This secondary interaction slows down a portion of the analyte molecules, resulting in a "tailing" or asymmetric peak.[7]

  • Troubleshooting Steps:

    • Operate at Low pH: By reducing the mobile phase pH to below 3, you suppress the ionization of the silanol groups, minimizing the secondary interactions.[7] This is often the simplest and most effective solution.

    • Use a Highly Deactivated (End-Capped) Column: Modern columns are often "end-capped" to block many of the residual silanols. Using a high-quality, end-capped column designed for basic compounds can significantly improve peak shape. The Restek Raptor Biphenyl column, for example, has shown good peak shape for nicotine using standard low-pH mobile phases.[4]

    • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate tailing. The TEA will preferentially interact with the active silanol sites, effectively shielding the nicotine molecules from these secondary interactions.[9]

    • Consider High pH with a Hybrid Column: If low pH is not an option, you can work at a high pH (e.g., >10) where nicotine is in its neutral, free-base form. Caution: This requires a pH-stable, hybrid-particle column to prevent dissolution of the silica stationary phase.[10]

Q2: I have poor resolution between nicotine and its structural isomers (e.g., anabasine, nornicotine). What should I do?

A2: Achieving resolution between structurally similar, polar alkaloids often requires moving beyond standard C18 columns.

  • Causality—Limitations of Reversed-Phase: Nicotine and its related alkaloids are highly polar compounds.[3] On traditional reversed-phase columns, they may have limited retention, eluting very early in the chromatogram where resolution is poorest.[3] Furthermore, since they are isobaric (same mass), co-elution makes accurate MS quantitation impossible.[3][4]

  • Troubleshooting Steps & Alternative Strategies:

    • Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for retaining and separating polar compounds.[3] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase. This mode provides a different selectivity mechanism compared to reversed-phase, often yielding baseline separation of isobaric compounds like nicotine, norcotinine, and anabasine.[3]

    • Explore Different Reversed-Phase Selectivities: If you must use reversed-phase, consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases, for instance, offer π-π interactions that can help differentiate the aromatic ring structures of the alkaloids, improving resolution.[4]

    • Optimize Mobile Phase pH and Buffer: The ionization state of the alkaloids can be manipulated by changing the mobile phase pH, which in turn affects their retention and selectivity. A study separating anabasine and nicotine found that pH was a critical factor, with a buffered solution around pH 7 being important for consistent separation.[11]

    • Employ Gradient Elution: If using HILIC, a gradient elution profile may be necessary to improve peak symmetry, as isocratic conditions can sometimes produce poor peak shapes for nicotine.[12]

Q3: How can I separate the enantiomers of nicotine, (S)-nicotine and (R)-nicotine?

A3: Enantiomeric separation requires a chiral environment, which is almost always achieved using a Chiral Stationary Phase (CSP).

  • Causality—The Principle of Chiral Recognition: Enantiomers have identical physical properties in a non-chiral environment. To separate them, you must introduce a chiral selector that interacts differently with each enantiomer, forming temporary diastereomeric complexes with different energy levels.[2] This differential interaction leads to different retention times on the column.

  • Recommended Approaches:

    • Liquid Chromatography with Polysaccharide-Based CSPs: This is the most common and effective method. Columns with chiral selectors like derivatized cellulose or amylose are highly effective.[2][13] For example, tris(3,5-dimethylphenyl carbamoyl) cellulose and immobilized cellulose tris-(3,5-dichlorophenylcarbamate) phases have shown excellent resolution.[2][14]

    • Supercritical Fluid Chromatography (SFC): SFC combined with modern CSPs can provide extremely fast and efficient separations of nicotine enantiomers, sometimes in seconds.[5][15]

    • Gas Chromatography with Chiral Columns: Chiral GC columns, often using cyclodextrin-based stationary phases, can also be used.[2][16] However, HPLC methods are often preferred as they can offer better resolution and shorter analysis times.[6]

Q4: I'm seeing inconsistent retention times in my analysis. What are the likely causes?

A4: Retention time drift is usually caused by instability in the mobile phase, column temperature, or the column itself.

  • Causality—The Pillars of Reproducibility: Consistent chromatography relies on a stable equilibrium between the mobile phase, stationary phase, and analyte. Any fluctuation in this system will manifest as shifting retention times.

  • Troubleshooting Checklist:

    • Mobile Phase pH: For ionizable compounds like nicotine, small shifts in mobile phase pH can cause significant changes in retention. Ensure your mobile phase is adequately buffered.

    • Column Temperature: Use a column oven. Fluctuations in ambient lab temperature will affect retention. Even a few degrees can cause noticeable drift.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical in HILIC mode.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can change the mobile phase composition over time, leading to drift.

    • Column Degradation: If retention times consistently decrease over time, especially with poor peak shape, the column may be degrading or becoming contaminated.[8] Consider implementing a column wash procedure or replacing the column.

Section 3: Visual Workflows & Data

To aid in troubleshooting and method development, the following diagrams and tables summarize key decision-making processes and comparative data.

Visualizations

// Nodes start [label="Poor Peak Resolution\nObserved", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is it a Chiral\n(Enantiomer) Separation?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is it a Structural\n(Isobar) Separation?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Chiral Path chiral_col [label="Use a Chiral Stationary\nPhase (CSP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_type [label="Select CSP Type:\n- Polysaccharide (Cellulose/Amylose)\n- Macrocyclic Glycopeptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Structural Path structural_mode [label="Evaluate Chromatographic Mode", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mode_hilic [label="Try HILIC Mode\n(Good for polar compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; mode_rp [label="Optimize Reversed-Phase (RP)", fillcolor="#F1F3F4", fontcolor="#202124"]; rp_selectivity [label="Change RP Selectivity:\n- Phenyl-Hexyl\n- Biphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> q1; q1 -> chiral_col [label=" Yes "]; q1 -> q2 [label=" No "]; chiral_col -> chiral_type;

q2 -> structural_mode [label=" Yes "]; structural_mode -> mode_hilic [color="#4285F4"]; structural_mode -> mode_rp [color="#EA4335"]; mode_rp -> rp_selectivity; } } Caption: Decision tree for addressing poor peak resolution.

// Nodes start [label="Peak Tailing Observed\nfor Nicotine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is mobile phase pH < 3?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path 1: pH is not low action1 [label="Lower Mobile Phase pH\nto 2.5-3.0", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path 2: pH is already low q2 [label="Is the column specifically\ndesigned for basic compounds\n(e.g., high purity, end-capped)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; action2 [label="Switch to a modern,\nhighly deactivated column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path 3: Good column, still tailing action3 [label="Add a competing base\n(e.g., 0.1% Triethylamine)\nto the mobile phase", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is peak shape still poor?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Final check action4 [label="Check for column contamination\nor physical damage (voids)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> action1 [label=" No "]; q1 -> q2 [label=" Yes "]; q2 -> action2 [label=" No "]; q2 -> q3 [label=" Yes "]; action1 -> q2; q3 -> action3; action3 -> action4; } } Caption: Troubleshooting flowchart for nicotine peak tailing.

Data Tables

Table 1: Comparison of Chromatographic Modes for Nicotine Isomer Separation

Chromatographic ModeStationary Phase TypeTarget IsomersAdvantagesKey Considerations
Chiral LC/SFC Polysaccharide (e.g., Cellulose, Amylose), Macrocyclic GlycopeptideEnantiomers ((R)- & (S)-nicotine)Direct separation, high efficiency, and resolution.[2][5][15]Column selection is critical; method development can be complex.[2]
HILIC Bare Silica, Diol, AmideStructural Isomers (Anabasine, Nornicotine)Excellent retention for polar alkaloids, unique selectivity.[3]Requires careful column equilibration; may need gradient for good peak shape.[12]
Reversed-Phase C18, Biphenyl, Phenyl-HexylStructural IsomersRobust and widely available. Biphenyl phases can offer unique selectivity for aromatic compounds.[4]Poor retention for polar isomers on standard C18. Peak tailing of basic compounds is a common issue.[3][7]
Chiral GC Cyclodextrin derivativesEnantiomersHigh efficiency.Can have long run times; derivatization may be required in some cases.[2][6][16]

Section 4: Key Experimental Protocols

The following protocols provide a validated starting point for method development.

Protocol 1: Chiral Separation of Nicotine Enantiomers by HPLC

This protocol is based on established methods using polysaccharide-based chiral stationary phases.[2][13]

  • Chromatographic System: HPLC or UHPLC system with UV detector.

  • Column: Chiral Stationary Phase, e.g., Lux 3 µm AMP (amylose tris(5-chloro-2-methylphenylcarbamate)) or Chiralpak AGP.[2][13]

  • Mobile Phase: A typical mobile phase for normal phase separation on a polysaccharide column would be a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol) with a basic additive. For a protein-based column like AGP, a buffered aqueous-organic mobile phase is used (e.g., methanol and ammonium formate).[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (isothermal).

  • Detection: UV at 260 nm.[17]

  • Sample Preparation: Dissolve standard or sample extract in the mobile phase.

  • System Suitability:

    • Inject a racemic (50/50) mixture of (R)- and (S)-nicotine.

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.

Protocol 2: Separation of Nicotine and Structural Isomers by HILIC

This protocol is a starting point for separating polar tobacco alkaloids.[3][18]

  • Chromatographic System: HPLC or UHPLC system with UV or MS detector.

  • Column: HILIC column, e.g., Accucore HILIC or BEH HILIC.[3]

  • Mobile Phase:

    • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.[3]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease over the run to increase elution strength. A typical gradient might run from 95% B to 80% B over 5-10 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 35-40 °C.[11]

  • Detection: UV at 260 nm or MS with positive electrospray ionization (ESI+).

  • Sample Preparation: Dilute samples in the initial mobile phase conditions (e.g., 95% acetonitrile).

  • System Suitability:

    • Inject a standard mixture containing nicotine, anabasine, and nornicotine.

    • Acceptance Criteria: Baseline resolution (Rs > 1.5) should be achieved for all critical pairs. The United States Pharmacopeia (USP) often requires a tailing factor of not more than 2.0 for the nicotine peak.[19]

References

  • Al-Delaimy, W. K., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Available at: [Link]

  • Zendy. (1993). HPLC separation of the enantiomers of nicotine and nicotine‐like compounds. Available at: [Link]

  • Phenomenex. (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Available at: [Link]

  • Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • BGP. (n.d.). Nicotine USP Manufacturing: Essential Quality Standards. Available at: [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available at: [Link]

  • ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PubMed. Available at: [Link]

  • ResearchGate. (2022). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. Available at: [Link]

  • Pertanika Journals. (2023). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Available at: [Link]

  • AZoM. (2022). Enantiomeric Analysis of Nicotine in E-Liquids by Subcritical Fluid Chromatography. Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Available at: [Link]

  • National Center for Biotechnology Information. (2017). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Process of making (S)-nicotine.
  • MDPI. (2024). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. Available at: [Link]

  • Reynolds Science. (n.d.). Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples. Available at: [Link]

  • MDPI. (2023). Efficient Method of (S)-Nicotine Synthesis. Available at: [Link]

  • Web of Pharma. (2022). Nicotine USP. Available at: [Link]

  • LCGC International. (2010). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. Available at: [Link]

  • ResearchGate. (2015). Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2020). Method development and validation of dissolution testing for nicotine release from smokeless tobacco products using flow-through cell apparatus and UPLC-PDA. Available at: [Link]

  • ResearchGate. (2012). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Available at: [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • UTC Scholar. (2014). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Google Patents. (n.d.). Process for the resolution of (R,S)-nicotine.
  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

Sources

Technical Support Center: Stability of 5-Methylnicotine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 5-Methylnicotine-d3 as an internal standard in bioanalytical studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experimental results. The stability of an internal standard is paramount for accurate quantification of the target analyte. This document provides a comprehensive overview of potential stability issues for 5-Methylnicotine-d3 in common biological matrices and offers practical troubleshooting solutions.

Part 1: Frequently Asked Questions (FAQs) about 5-Methylnicotine-d3 Stability

This section addresses common questions regarding the stability of 5-Methylnicotine-d3.

Q1: What are the primary factors that can affect the stability of 5-Methylnicotine-d3 in biological samples?

A1: The stability of 5-Methylnicotine-d3, like other analytes and internal standards in biological matrices, is influenced by several factors.[1] These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation and enzymatic activity.

  • pH: The pH of the matrix can influence the ionization state and susceptibility to hydrolysis of the molecule.

  • Enzymatic Degradation: Enzymes present in plasma, urine, and tissue homogenates can metabolize 5-Methylnicotine-d3.

  • Oxidation: Exposure to air and light can lead to oxidative degradation.

  • Adsorption: The compound may adsorb to the surfaces of storage containers, leading to apparent losses.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation and should be minimized.[2]

Q2: How does the deuterium labeling in 5-Methylnicotine-d3 affect its stability compared to the unlabeled 5-Methylnicotine?

A2: Deuterium labeling generally imparts a slight increase in metabolic stability due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. However, this does not make the molecule immune to degradation. For other potential degradation pathways that do not involve the deuterated position, the stability is expected to be very similar to the unlabeled compound.

Q3: What are the expected degradation pathways for 5-Methylnicotine-d3?

A3: While specific degradation pathways for 5-Methylnicotine-d3 are not extensively documented, we can infer potential pathways based on the metabolism of nicotine and its analogs.[3][4] The primary routes of metabolism for nicotine involve oxidation of the pyrrolidine ring to form cotinine and N-oxidation.[3][4] Therefore, it is plausible that 5-Methylnicotine-d3 could undergo similar transformations, leading to the formation of 5-methylcotinine-d3 and 5-methylnicotine-d3-N'-oxide.

Q4: What are the ideal storage conditions for stock solutions of 5-Methylnicotine-d3?

A4: Stock solutions of 5-Methylnicotine-d3 should be stored under conditions that minimize degradation. It is recommended to store them in a tightly sealed container, protected from light, at -20°C or lower.[5] Storing under an inert gas like nitrogen or argon can also help prevent oxidative degradation.[5]

Part 2: Troubleshooting Guide for 5-Methylnicotine-d3 Stability in Different Matrices

This section provides a structured approach to troubleshooting common stability issues encountered during sample analysis.

Issue 1: Low or Inconsistent Recovery of 5-Methylnicotine-d3 from Plasma Samples

Possible Causes & Solutions:

  • Enzymatic Degradation: Plasma contains various enzymes that can metabolize 5-Methylnicotine-d3.

    • Solution: Add enzyme inhibitors such as sodium fluoride (for esterases) or physostigmine (for cholinesterases) to the collection tubes immediately after blood draw. Keep samples on ice during processing and store at -80°C for long-term storage.

  • Adsorption to Labware: Nicotine and its analogs are known to be "sticky" and can adsorb to glass and plastic surfaces.

    • Solution: Use silanized glassware or polypropylene tubes to minimize adsorption. Pre-treating pipette tips by aspirating and dispensing the sample solution a few times can also help.

  • pH-dependent Instability: Changes in plasma pH upon storage can affect stability.

    • Solution: Ensure that the pH of the plasma is maintained within a stable range, typically between 6 and 8. If necessary, buffer the samples.

Workflow for Plasma Sample Handling to Ensure Stability

Caption: Recommended workflow for plasma sample handling.

Issue 2: Analyte Loss in Urine Samples During Storage or Processing

Possible Causes & Solutions:

  • Microbial Growth: Urine is not sterile and can support microbial growth, which may lead to the degradation of 5-Methylnicotine-d3.

    • Solution: Add a preservative such as sodium azide to the urine collection containers. Store samples at -20°C or lower as soon as possible after collection.

  • pH Instability: The pH of urine can vary significantly. Extreme pH values can promote chemical degradation.

    • Solution: Measure the pH of the urine samples and adjust to a neutral pH (around 7.0) if necessary, using a suitable buffer.

  • Adsorption: Similar to plasma, adsorption to container surfaces can be an issue.

    • Solution: Use polypropylene containers for urine collection and storage.

Issue 3: Poor Stability in Tissue Homogenates

Possible Causes & Solutions:

  • High Enzymatic Activity: Tissue homogenates have a high concentration of enzymes released during the homogenization process.

    • Solution: Perform the homogenization process on ice at all times. Use a homogenization buffer containing a cocktail of protease and esterase inhibitors. Process the samples as quickly as possible after homogenization.

  • Matrix Effects in LC-MS/MS Analysis: Lipids and other endogenous components in tissue homogenates can cause ion suppression or enhancement, leading to inaccurate quantification.[6]

    • Solution: Employ a robust sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation followed by phospholipid removal is also a viable option.[6]

Experimental Protocol: Bench-Top Stability Assessment in Human Plasma

This protocol outlines a typical experiment to assess the short-term stability of 5-Methylnicotine-d3 in plasma at room temperature.

  • Prepare Quality Control (QC) Samples: Spike known concentrations of 5-Methylnicotine-d3 into blank human plasma to prepare low, medium, and high concentration QC samples.

  • Initial Analysis (T=0): Immediately after preparation, process and analyze a set of QC samples (n=3 for each concentration level) using a validated LC-MS/MS method.[7]

  • Room Temperature Incubation: Leave the remaining QC samples on the bench at room temperature (approximately 25°C).

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, and 24 hours), take an aliquot of each QC level (n=3) and analyze them.

  • Data Analysis: Calculate the mean concentration and standard deviation for each QC level at each time point. Compare the results to the T=0 values. The analyte is considered stable if the mean concentration at each time point is within ±15% of the T=0 value.

Part 3: Data Presentation and Visualization

Table 1: Example Stability Data for 5-Methylnicotine-d3 in Human Plasma at Room Temperature
QC LevelNominal Conc. (ng/mL)T=0 (ng/mL)T=4h (ng/mL)% Change from T=0T=24h (ng/mL)% Change from T=0
Low54.94.8-2.0%4.5-8.2%
Mid5051.250.5-1.4%47.8-6.6%
High500495.3490.1-1.0%465.7-6.0%

This is example data and should be generated for each specific assay.

Logical Relationship: Factors Influencing Stability

G cluster_Matrix Biological Matrix cluster_Factors Influencing Factors Analyte 5-Methylnicotine-d3 Stability Plasma Plasma Analyte->Plasma is dependent on Urine Urine Analyte->Urine is dependent on Tissue Tissue Homogenate Analyte->Tissue is dependent on Temp Temperature Plasma->Temp pH pH Plasma->pH Enzymes Enzymes Plasma->Enzymes Light Light/Oxidation Plasma->Light Adsorption Adsorption Plasma->Adsorption Urine->Temp Urine->pH Urine->Enzymes Urine->Light Urine->Adsorption Tissue->Temp Tissue->pH Tissue->Enzymes Tissue->Light Tissue->Adsorption

Caption: Interplay of factors affecting analyte stability.

References

  • Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed.
  • LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline - ResearchGate.
  • Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Request PDF - ResearchGate.
  • Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - NIH.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - NIH.
  • Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS - Scientific Research Publishing.
  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC.
  • Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC - NIH.
  • A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC - NIH.
  • Nicotine Analogues in Oral Pouch Products and Associated Marketing Claims - PMC.
  • Vitamin D Metabolite Analysis in Biological Samples Using Agilent Captiva EMR—Lipid.
  • Metabolism of nornicotine, anabasine, and N-methylanabasine. Reprinted... | Download Scientific Diagram - ResearchGate.
  • DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS.
  • Simplified Sample Preparation and Lateral Flow Immunoassay for the Detection of Plant Viruses - MDPI.
  • Novel E-Cigarette Products Marketed to Contain Nicotine Analogs Instead of Nicotine Show Discrepancies Between Label Information and Contents.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF - ResearchGate.
  • Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva - Semantic Scholar.
  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - NIH.
  • From Soil to Table: Pathways, Influencing Factors, and Human Health Risks of Micro- and Nanoplastic Uptake by Plants in Terrestrial Ecosystems - MDPI.
  • 6-Methylnicotine - Wikipedia.
  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One - Research journals.
  • Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products - PDXScholar.

Sources

Technical Guide: Minimizing Back-Exchange of Deuterium in 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Integrity

In quantitative bioanalysis and metabolic profiling, 5-Methylnicotine-d3 serves as a critical internal standard.[1] Its utility relies entirely on the stability of the Carbon-Deuterium (C-D) bond. While the C-D bond is kinetically more stable than the C-H bond (the Primary Kinetic Isotope Effect,


), it is not immune to exchange.

"Back-exchange" (the replacement of D with H from the solvent/matrix) occurs when the activation energy for proton transfer is lowered by:

  • Electronic Activation: Protonation of the pyridine nitrogen, rendering the ring electron-deficient and "benzylic" positions (like the 5-methyl group) more acidic.[1]

  • Catalytic Surfaces: Active sites on glassware or trace metals acting as Lewis acids.[1][2]

  • Protic Solvent Exposure: High concentrations of exchangeable protons (H2O, MeOH) at non-optimal pH.[1][2]

This guide provides a self-validating system to minimize these risks.

Molecular Vulnerability Analysis

To prevent exchange, you must understand where your molecule is vulnerable.[1][2] 5-Methylnicotine (CAS: 82111-06-6) typically carries the d3 label in one of two positions.[1][2]

Label PositionStructure ContextVulnerability MechanismRisk Level
5-Methyl-d3 (Pyridine ring)Benzylic-like protons attached to an aromatic heterocycle.[1][2]Acid-Catalyzed Exchange: Protonation of Pyridine-N pulls electron density, activating the methyl-d3.[1][2] Base-Catalyzed: Strong bases can deprotonate the methyl group.[1][2]Medium (pH sensitive)
N-Methyl-d3 (Pyrrolidine ring)Alkyl group on a tertiary amine.[1][2]Radical/Metabolic: Susceptible to oxidative demethylation (CYP450).[1][2] Chemically robust in standard solvents.[1][2]Low (Chemically)High (Metabolically)

Note: This guide focuses on Chemical Back-Exchange (Solvent/pH driven).[1][2]

Core Protocol: The "Anti-Exchange" Workflow

Phase A: Storage & Stock Preparation

The majority of back-exchange occurs during long-term storage in improper solvents.[1]

  • The Golden Rule of Solvents: Never store deuterated standards in protic solvents (Methanol, Water, Ethanol) for >24 hours.

    • Recommended:Acetonitrile (ACN) or DMSO (anhydrous).[1][2] These are aprotic and do not offer a source of H+ for exchange.[2]

  • Temperature Control: Store neat material at -20°C or lower. Store solutions at -80°C .

    • Reasoning: Exchange rates are temperature-dependent (Arrhenius equation).[1][2] Lowering T exponentially decreases the rate of D/H swap.

  • Container Inertness: Use Amber Silanized Glass vials.

    • Reasoning: Standard borosilicate glass has surface silanol groups (Si-OH) that can act as weak acid catalysts.[1][2] Silanization caps these groups.[1][2]

Phase B: Sample Extraction & Processing

Critical Step: Preventing exchange during workup.[1]

Protocol:

  • pH Buffering: Maintain pH between 5.0 and 7.5 .

    • Avoid: pH < 3 (Acid catalyzes pyridine ring activation).[1][2]

    • Avoid: pH > 10 (Base promotes enolization/benzylic deprotonation).[1][2]

  • Rapid Dry-Down: If using protic extraction solvents (e.g., MeOH precipitation), evaporate to dryness immediately under Nitrogen (

    
    ).[1][2] Do not let samples sit in MeOH/H2O mixtures overnight.[1][2]
    
  • Reconstitution: Reconstitute in the mobile phase immediately prior to injection.[2]

Visualizing the Risk Landscape

The following diagrams illustrate the mechanistic risks and the decision logic for handling these standards.

Diagram 1: The pH Danger Zone

This diagram visualizes how pH extremes catalyze exchange on the pyridine ring.

ExchangeRisk Acid Acidic Conditions (pH < 3) Mech_Acid Mechanism: N-Protonation activates 5-methyl group Acid->Mech_Acid Neutral Neutral Zone (pH 5-8) SAFE HARBOR Result_Safe Result: Isotopic Integrity Preserved Neutral->Result_Safe Base Basic Conditions (pH > 10) Mech_Base Mechanism: Direct Deprotonation of benzylic D Base->Mech_Base Result_Loss Result: Rapid D/H Exchange (Signal Loss) Mech_Acid->Result_Loss Mech_Base->Result_Loss

Caption: The "V-Shaped" risk profile of D/H exchange. Extreme pH facilitates exchange via different mechanisms; neutrality is the safe harbor.

Diagram 2: Solvent Selection Decision Tree

SolventLogic Start Select Solvent for 5-Methylnicotine-d3 Duration Storage Duration? Start->Duration LongTerm > 24 Hours (Stock Solution) Duration->LongTerm ShortTerm < 24 Hours (LC-MS Prep) Duration->ShortTerm Aprotic MUST USE APROTIC (DMSO, Acetonitrile) LongTerm->Aprotic Protic Protic OK if Buffered (MeOH/H2O + Formic Acid) ShortTerm->Protic CheckPH Check pH: Is it < 3.0? Protic->CheckPH Risk HIGH RISK: Process Immediately CheckPH->Risk Yes Safe Safe for Analysis CheckPH->Safe No

Caption: Logic flow for solvent selection. Aprotic solvents are mandatory for storage to eliminate the source of exchangeable protons.

Troubleshooting & FAQs

Scenario 1: Signal Loss in LC-MS

Issue: You observe the M+3 peak intensity decreasing over a 24-hour run, while the M+0 (unlabeled) peak appears or increases. Diagnosis: In-vial back-exchange is occurring in the autosampler. Fix:

  • Check Mobile Phase pH: If using 0.1% Formic Acid (pH ~2.7), the acidity is catalyzing exchange on the pyridine ring over time.

  • Solution: Switch to Ammonium Acetate (10mM, pH 5.0) or Ammonium Bicarbonate (pH 7.4) . These buffers maintain ionization efficiency while protecting the D-label.[1][2]

  • Temperature: Set autosampler temperature to 4°C .

Scenario 2: "Can I use to stop exchange?"

Q: If I dissolve my sample in


, will that stop the back-exchange?
A:  It will stop the loss of signal (mass shift to lower mass), but it introduces a new problem.
  • The Trap: If you use

    
    , any exchangeable protons (if present) will become deuterons.[3][4] However, 5-Methylnicotine has no exchangeable protons (no -OH or -NH).[1][2]
    
  • The Real Issue: If you use

    
     in the mobile phase, you alter the chromatography (retention time shifts due to isotope effects).
    
  • Verdict: Do not use

    
     as a "fix." Use aprotic solvents (ACN) and proper pH control.[1][2]
    
Scenario 3: Metabolic "Switching"

Q: I see an M-1 peak in my plasma samples. Is this back-exchange? A: Likely not. This is probably metabolic demethylation .[1][2]

  • Mechanism: CYP450 enzymes attack the N-methyl group.[1][2] If your label is N-methyl-d3, you lose the label entirely (becoming nornicotine).[1][2]

  • Differentiation:

    • Chemical Exchange:[4] Gradual shift from M+3

      
       M+2 
      
      
      
      M+1.
    • Metabolism:[1] Distinct appearance of a new metabolite peak (often with different retention time).[2]

References

  • IUPAC. (1994).[1][2] Definitions of terms relating to stereochemically asymmetric polymerizations. Pure and Applied Chemistry, 68(12).[1][2] [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 82111-06-6, 5-Methylnicotine.[1][2][Link][1]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

  • Landvatter, S. W. (2013).[1][2][5] Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Journal of Metabolomics & Systems Biology.[1][2] [Link]

Sources

Technical Support Center: Optimizing MRM Transitions for 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for selecting and optimizing Multiple Reaction Monitoring (MRM) transitions for 5-Methylnicotine-d3. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the principles and decision-making processes that underpin a robust quantitative mass spectrometry assay. This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may have during method development.

Foundational Concepts: FAQs

Q1: What is Multiple Reaction Monitoring (MRM) and why is it the preferred technique?

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique performed on a triple quadrupole mass spectrometer. It involves two stages of mass filtering. First, the first quadrupole (Q1) is set to isolate a specific ion, known as the precursor ion, which corresponds to the molecule of interest. This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. Finally, the third quadrupole (Q3) is set to isolate a specific fragment ion, known as a product ion. This specific precursor-to-product ion pair is called an MRM transition.

The power of MRM lies in its specificity. By monitoring a unique transition, we can significantly reduce background noise and differentiate our analyte from other compounds in a complex matrix, leading to superior sensitivity and quantitative accuracy.

Q2: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is 5-Methylnicotine-d3 essential for this assay?

A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[1][2] 5-Methylnicotine-d3 is the ideal internal standard for quantifying 5-Methylnicotine because it is chemically and physically almost identical to the analyte.[2]

This near-identical behavior ensures that it co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction efficiency) and mass spectrometer performance (e.g., ion suppression or enhancement).[3] Because the SIL-IS has a different mass, the mass spectrometer can distinguish it from the unlabeled analyte. By adding a known amount of 5-Methylnicotine-d3 to every sample, we can calculate the ratio of the analyte's signal to the internal standard's signal. This ratio corrects for variations in sample processing and instrument response, enabling highly precise and accurate quantification.[4]

Q3: What are the primary goals when selecting MRM transitions for a SIL-IS like 5-Methylnicotine-d3?

When developing an MRM method for an analyte and its corresponding SIL-IS, the key objectives are:

  • Maximize Sensitivity: Select transitions that produce the highest, most stable signal for both the analyte and the IS.

  • Ensure Specificity: The chosen transitions should be unique to the target compounds to avoid interference from other molecules in the sample matrix.[5]

  • Confirm Identity: At least two transitions are typically monitored for each compound.[6] The most intense transition is used for quantification (the "quantifier"), while a second, less intense transition serves as a "qualifier" to confirm the compound's identity by maintaining a consistent intensity ratio relative to the quantifier.

  • Avoid Crosstalk: The transitions for the analyte and the SIL-IS must be distinct to prevent the signal from one interfering with the other. A mass difference of at least 3 mass units is generally recommended for small molecules.[2]

Step-by-Step Guide to Transition Selection

The process of selecting and optimizing MRM transitions is a systematic workflow. It begins with identifying the precursor ion and culminates in fine-tuning the collision energy for maximum signal intensity.

MRM_Workflow cluster_prep Preparation & Prediction cluster_exp Experimental Optimization cluster_final Final Method A Calculate Theoretical Precursor m/z C Infuse Standard & Confirm Precursor (Q1 Scan) A->C B Predict Fragmentation (based on analyte structure) D Acquire Product Ion Spectrum (PIS) B->D C->D Set Precursor m/z E Select Quantifier & Qualifier Transitions D->E Identify intense, specific fragments F Optimize Collision Energy (CE) for each transition E->F G Finalized MRM Method F->G

Caption: General workflow for MRM method development.
Q4: How do I determine the precursor ion for 5-Methylnicotine-d3?

The precursor ion is typically the protonated molecule, [M+H]⁺, when using positive mode electrospray ionization (ESI).

1. Theoretical Calculation:

  • The molecular formula for 5-Methylnicotine is C₁₁H₁₆N₂.[7]

  • Its monoisotopic mass is approximately 176.13 Da.[7]

  • The protonated precursor [M+H]⁺ will therefore have a mass-to-charge ratio (m/z) of 177.14 .

  • For 5-Methylnicotine-d3, we assume the three deuterium atoms replace the three hydrogens on the N-methyl group of the pyrrolidine ring, a common and stable labeling position.[2] This adds 3 Da to the mass.

  • The monoisotopic mass of 5-Methylnicotine-d3 is ~179.15 Da.

  • The protonated precursor [M+H]⁺ for the SIL-IS will have an m/z of 180.16 .

2. Experimental Confirmation Protocol: This protocol confirms the theoretical m/z and optimizes ion source parameters.

  • Prepare Standard: Create a ~1 µg/mL solution of 5-Methylnicotine-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Q1 Scan: Set the mass spectrometer to perform a Q1 scan over a relevant mass range (e.g., m/z 100-250).

  • Optimize Source: While observing the signal for m/z 180.16, adjust ion source parameters (e.g., spray voltage, source temperature, nebulizer gas) to maximize the signal intensity.[5]

  • Verification: The most intense peak in the spectrum should correspond to the calculated m/z of 180.16. This is your confirmed precursor ion.

Q5: How do I identify potential product ions for the MRM transitions?

Once the precursor ion is confirmed, the next step is to fragment it and see what product ions are formed. This is done using a Product Ion Scan (PIS).

1. Predicted Fragmentation: The fragmentation of 5-Methylnicotine is expected to be similar to that of nicotine. Key fragmentation pathways for nicotine involve cleavage at the bond connecting the pyridine and pyrrolidine rings, or opening of the pyrrolidine ring.[8][9]

  • For 5-Methylnicotine (m/z 177.1): A likely fragment is the N-methylpyrrolidine cation at m/z 84 . Another would be the 5-methylpyridine cation at m/z 93 .

  • For 5-Methylnicotine-d3 (m/z 180.2): Because the deuterium labels are on the N-methyl group, the fragmentation will be informative.

    • Cleavage will produce the N-(trideuteromethyl)pyrrolidine cation, which will have an m/z of 84 + 3 = 87 . This is an excellent, specific fragment.[2]

    • The 5-methylpyridine fragment will remain unchanged at m/z 93 .

2. Product Ion Scan (PIS) Protocol:

  • Continue Infusion: Use the same direct infusion setup from the previous step with optimized source conditions.

  • Set MS Mode: Switch the instrument to "Product Ion Scan" or "MS/MS" mode.

  • Define Precursor: Set Q1 to isolate your precursor ion (m/z 180.2 for 5-Methylnicotine-d3).

  • Scan Q3: Set Q3 to scan over a mass range that will include the expected fragments (e.g., m/z 40-185).

  • Apply Collision Energy: Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to ensure you observe all potential fragments. Some fragments are produced more efficiently at low energy, others at high energy.

  • Acquire Spectrum: Collect the product ion spectrum. The resulting peaks are your potential product ions for MRM method development.

Q6: Which product ions should I choose for my MRM method?

From the product ion spectrum, you should select at least two ions based on the following criteria:

  • Quantifier: Choose the most intense and stable product ion. This will provide the best signal-to-noise ratio and the lowest limit of quantification. For 5-Methylnicotine-d3, this is very likely to be the fragment at m/z 87 .

  • Qualifier: Choose the second most intense product ion that is also specific and stable.[6] This ion is used to confirm the identity of the compound. The ratio of the qualifier peak area to the quantifier peak area should be constant across all samples and standards. For 5-Methylnicotine-d3, a good candidate would be m/z 93 .

CompoundPrecursor Ion [M+H]⁺ (m/z)Predicted Product Ions (m/z)Role
5-Methylnicotine177.184.1Quantifier
93.1Qualifier
5-Methylnicotine-d3 180.2 87.1 Quantifier
93.1 Qualifier
Q7: How do I optimize the Collision Energy (CE) for each transition?

Collision energy is the kinetic energy applied to the precursor ion as it enters the collision cell, and it directly controls the fragmentation efficiency. The optimal CE is different for every transition and must be determined experimentally to achieve maximum signal.[10]

1. Collision Energy (CE) Optimization Protocol:

  • Set MS Mode to MRM: Switch the instrument to MRM mode.

  • Create a Transition List: For each product ion you selected, create a list of MRM transitions. For example, for the 5-Methylnicotine-d3 quantifier:

    • 180.2 → 87.1

    • 180.2 → 87.1

    • ... (repeat for 10-15 steps)

  • Vary Collision Energy: Assign a different CE value to each transition in the list, stepping across a relevant range (e.g., from 5 eV to 50 eV in 3 eV increments).

  • Infuse and Acquire: Continue infusing the standard and acquire data. The software will plot the signal intensity for the transition at each CE value.

  • Determine Optimum: The CE that produces the maximum signal intensity is the optimal value for that specific transition.

  • Repeat: Repeat this process for all selected transitions (quantifiers and qualifiers) for both the analyte and the SIL-IS.

Optimized MRM Parameters (Hypothetical Example)

Compound Role Precursor (m/z) Product (m/z) Optimal CE (eV)
5-Methylnicotine Quantifier 177.1 84.1 22
Qualifier 177.1 93.1 35
5-Methylnicotine-d3 Quantifier 180.2 87.1 22

| | Qualifier | 180.2 | 93.1 | 35 |

Note: Optimal CE values are instrument-dependent and must be determined empirically. The values shown are for illustrative purposes.

Troubleshooting Guide

Even with a systematic approach, challenges can arise. This guide addresses the most common issues encountered during MRM method development.

Troubleshooting cluster_signal Signal Issues cluster_interference Interference Issues cluster_solutions_A Solutions for No/Low Signal cluster_solutions_B Solutions for Unstable Signal cluster_solutions_C Solutions for Interference Start Problem Observed A No / Very Low Signal Start->A B Unstable Signal / Poor Reproducibility Start->B C High Background / Interfering Peaks Start->C Sol_A1 1. Check Standard: - Concentration? - Degradation? - Correct Solvent? A->Sol_A1 Sol_A2 2. Check Infusion: - Syringe pump running? - Blockage in line? A->Sol_A2 Sol_A3 3. Check MS Source: - Visible ESI spray? - Source contaminated? - Gas flows on? A->Sol_A3 Sol_A4 4. Check MS Parameters: - Correct Precursor m/z? - CE too high/low? - Instrument tuned? A->Sol_A4 Sol_B1 1. Check for Bubbles: - In syringe or tubing? B->Sol_B1 Sol_B2 2. Check ESI Stability: - Spray erratic? - Clean source cone/capillary. B->Sol_B2 Sol_B3 3. Check LC System (if online): - Pump pressure fluctuating? - Solvent outgassing? B->Sol_B3 Sol_C1 1. Improve Chromatography: - Increase separation from matrix components. C->Sol_C1 Sol_C2 2. Select More Specific Transition: - Choose a different product ion, even if less intense. C->Sol_C2 Sol_C3 3. Check for Contamination: - Run solvent blanks. - Clean autosampler/column. C->Sol_C3

Caption: Decision tree for troubleshooting common MRM issues.
Q8: I'm not seeing any signal for my 5-Methylnicotine-d3 precursor ion. What should I do?

A complete loss of signal usually points to a fundamental issue with the sample introduction or the instrument's initial state.[11]

  • Check the Standard: First, rule out the simplest causes. Is the standard prepared at the correct concentration? Has it expired or degraded? Is it soluble in the infusion solvent?[12][13]

  • Verify Sample Introduction: Ensure the syringe pump is running and the infusion line is not clogged. Check for leaks in the fittings.

  • Inspect the Ion Source: Visually confirm that a stable electrospray is being generated at the tip of the ESI probe.[11] A dirty or contaminated source can prevent efficient ionization. Check that nebulizing and drying gases are flowing at their setpoints.

  • Review Instrument Parameters: Double-check that the correct precursor m/z is entered in the method. Ensure the instrument has been recently tuned and calibrated according to the manufacturer's recommendations.[12]

Q9: My signal intensity is very low for my product ions. How can I improve it?

Low product ion signal, when the precursor signal is strong, points to inefficient fragmentation or ion transmission.

  • Re-optimize Collision Energy: This is the most critical parameter for fragmentation. Ensure you have performed a thorough CE optimization as described in Q7. Even a few eV can make a significant difference.

  • Check Collision Gas Pressure: Verify that the collision gas (typically argon or nitrogen) is flowing at the correct pressure in the Q2 cell. Insufficient gas will lead to poor fragmentation.

  • Address Ion Suppression: If you are analyzing samples in a complex matrix, other co-eluting compounds can suppress the ionization of your analyte.[12] This is a key reason for using a SIL-IS, which should be equally suppressed. However, severe suppression can still lead to poor overall sensitivity. Improving chromatographic separation or sample cleanup can mitigate this.

Q10: I'm observing high background noise or interfering peaks at the same transition. What are the common causes and solutions?

This issue compromises the specificity of your assay.

  • Isobaric Interference: This occurs when another compound in the matrix has the same mass as your analyte and also produces a fragment of the same mass. The solution is nearly always chromatographic. Adjust your LC method (gradient, column chemistry) to separate the interfering compound from your analyte.[14]

  • Select a More Specific Transition: If an interference persists, review your product ion scan data. There may be a different, more unique product ion you can use for your transition. It might be less intense, but the improved signal-to-noise ratio from eliminating the interference often results in a better assay.

  • System Contamination: High background can result from contamination anywhere in the system. Run solvent blanks to diagnose the issue. Common sources include contaminated mobile phase, a dirty autosampler, or carryover from a previous injection on the LC column.[15]

References

  • Reddit. (2024). MRM development. r/massspectrometry. [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • MacCoss, M. J., et al. (2007). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 6(4), 1636–1640. [Link]

  • Chromatography Forum. (2022). MRM and doing what I've been told not to do![Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • ResearchGate. (n.d.). Nicotine mass spectra. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • SCIEX. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. [Link]

  • Heiss, M., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 147. [Link]

  • ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards. [Link]

  • ResearchGate. (n.d.). Common challenges associated with SRM, MRM and PRM peak identification. [Link]

  • PubChem. (n.d.). 5-Methylnicotinic acid. National Institutes of Health. [Link]

  • Chemie Brunschwig. (n.d.). Stable Isotope Standards For Mass Spectrometry. [Link]

  • ResearchGate. (2014). Has anyone experienced unstable baseline in LCMSMS in MRM mode?[Link]

  • Chemsrc. (2025). 5-METHYLNICOTINE. [Link]

  • PubMed. (2002). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?[Link]

  • PDXScholar. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. [Link]

  • Manupatra. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS ANALYSIS. PART 2. [Link]

  • Medical Journal of Australia. (2024). 6‐Methylnicotine: a new nicotine alternative identified in e‐cigarette liquids sold in Australia. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Chemistry Stack Exchange. (2014). How does mass spectroscopy of nicotine work?[Link]

  • PubMed Central. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of nicotine (upper panel) and cotinine...[Link]

Sources

Technical Support Center: The Critical Role of pH in the Analysis of Deuterated Nicotine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the impact of pH on the stability and extraction of nicotine and its deuterated internal standards. Our goal is to equip you with the scientific rationale behind the methods, enabling you to optimize your analytical workflows, ensure data integrity, and confidently troubleshoot challenges.

I. Troubleshooting Guide: Diagnosing and Resolving Common Extraction Issues

This section addresses specific problems you may encounter during sample preparation and extraction. The underlying cause of many issues in nicotine quantification is improper pH control.

Problem 1: Low Recovery of Both Nicotine and Deuterated Nicotine Standard

Symptoms:

  • The signal intensity for both the target analyte (nicotine) and the deuterated internal standard (e.g., nicotine-d4) is significantly lower than expected in your final extract.

  • Poor signal-to-noise ratio in your LC-MS/MS analysis.

Root Cause Analysis:

This issue almost invariably points to an inefficient extraction, which for nicotine, is fundamentally a pH problem. Nicotine is a weak base with two pKa values: approximately 3.1 for the pyridine ring and 8.0 for the more basic pyrrolidine ring[1][2]. For effective extraction from an aqueous matrix (like plasma, urine, or saliva) into an organic solvent, nicotine must be in its unionized, "free-base" form, which is significantly more lipophilic.

At a neutral or acidic pH, the pyrrolidine nitrogen is protonated, rendering the molecule charged and highly water-soluble. Attempting to extract this ionized form with a non-polar organic solvent will result in extremely poor partitioning and, consequently, low recovery.

Solution Workflow:

  • Verify Sample pH Prior to Extraction: Before adding your organic extraction solvent, ensure the pH of your aqueous sample is sufficiently alkaline. The standard practice is to adjust the sample pH to be at least 2 units above the pKa of the pyrrolidine nitrogen.

    • Recommendation: Adjust sample pH to 10 or higher using a suitable base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).[3] This ensures >99% of the nicotine is in the non-polar, free-base form, maximizing its transfer into the organic phase.

  • Solvent Selection: Use a water-immiscible organic solvent that efficiently dissolves free-base nicotine. Common choices include:

    • Dichloromethane (DCM)

    • Methyl tert-butyl ether (MTBE)

    • Ethyl acetate

  • Ensure Thorough Mixing: Vortex or gently agitate the sample for an adequate duration after adding the extraction solvent to ensure the equilibrium is reached and the analyte has partitioned into the organic layer. Avoid vigorous shaking that can lead to emulsions.

Troubleshooting Workflow: Low Analyte & Internal Standard Recovery

LowRecovery Start Low Signal for Both Analyte and IS Check_pH Is sample pH ≥ 10 before organic solvent addition? Start->Check_pH Adjust_pH ACTION: Adjust pH to 10-12 with NaOH or NH₄OH. Check_pH->Adjust_pH No Check_Solvent Is the extraction solvent appropriate (e.g., MTBE, DCM)? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Select_Solvent ACTION: Switch to a more effective non-polar solvent. Check_Solvent->Select_Solvent No Check_Mixing Was mixing adequate to ensure partitioning? Check_Solvent->Check_Mixing Yes Select_Solvent->Check_Mixing Improve_Mixing ACTION: Optimize vortexing time and intensity. Check_Mixing->Improve_Mixing No Success Problem Resolved: Extraction Efficiency Restored Check_Mixing->Success Yes Improve_Mixing->Success

Caption: Decision tree for troubleshooting low recovery of nicotine and its internal standard.

Problem 2: Inconsistent or Drifting Internal Standard Response

Symptoms:

  • The peak area of your deuterated nicotine standard varies significantly across your sample batch, even in quality control (QC) samples.

  • Your calibration curve has poor linearity (R² < 0.99).

  • Calculated concentrations for QC samples are inaccurate or imprecise.

Root Cause Analysis:

While several factors can cause this, a primary chemical suspect is the instability of the deuterated internal standard itself, which can be exacerbated by pH extremes. This can manifest in two ways:

  • Chemical Degradation: Nicotine is more susceptible to degradation under strongly alkaline conditions.[4] If samples are left at a high pH for extended periods, especially at room temperature, both the analyte and the internal standard can degrade, leading to variable responses.

  • Hydrogen-Deuterium (H/D) Exchange: This is a more subtle but critical issue. H/D exchange is a chemical reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding solvent (e.g., water).[5] This process is catalyzed by both strong acids and strong bases.[4][5] If this "back-exchange" occurs, the mass of the internal standard changes, causing its signal to drop and potentially creating an interfering signal at the mass of the unlabeled analyte, compromising the entire quantitative analysis.

Solution Workflow:

  • Evaluate the Stability of Your Deuterated Standard: The position of the deuterium atoms is paramount. Deuterium atoms attached to heteroatoms (like nitrogen) are highly labile and prone to exchange. Reputable commercial standards, such as nicotine-d4 or nicotine-d3 (methyl-d3) , have deuterium labels on carbon atoms, which are not readily exchangeable under typical analytical conditions.[6]

    • Best Practice: Always use a deuterated internal standard where the labels are on chemically stable positions, such as the pyridine ring, the pyrrolidine ring, or the N-methyl group. Avoid standards with labels on exchangeable sites.

  • Minimize Exposure to Harsh pH: While a high pH is necessary for extraction, this step should be performed efficiently.

    • Recommendation: Do not let samples sit for prolonged periods after basification. Proceed with the organic solvent addition and extraction immediately after pH adjustment.

    • Temperature Control: Perform extractions at room temperature or on ice to minimize the rate of any potential degradation or exchange reactions. Higher temperatures accelerate these processes.[5][7]

  • Post-Extraction pH Neutralization: After separating the organic layer, it is good practice to evaporate the solvent and reconstitute the residue in a mobile-phase-compatible solution that is typically neutral or slightly acidic (e.g., pH 3-7). This ensures the stability of the analyte and standard in the autosampler before injection. An acidic mobile phase, often used in reversed-phase chromatography, further enhances stability.[4]

II. Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for nicotine analysis?

The pH directly controls the chemical form of nicotine and thus its solubility. Nicotine has a pKa of ~8.0.

  • At pH > 10 (Alkaline): Nicotine is in its free-base form . It is uncharged, lipid-soluble, and readily extracted into organic solvents like MTBE or DCM. This is the required state for efficient sample cleanup and concentration.[3]

  • At pH < 6 (Acidic): Nicotine is in its protonated (ionized) form . It is charged, water-soluble, and will remain in the aqueous layer during an organic extraction. This property can be used to wash extracts and remove non-basic interfering compounds. Nicotine is also more stable under acidic conditions.[4]

The relationship is summarized in the table below:

pH of Aqueous SolutionDominant Nicotine FormChargeWater SolubilityOrganic Solvent Solubility (Non-Polar)Recommended Action
< 6.0Nicotinium Ion (Protonated)Positive (+)HighVery LowSample storage, acidic wash steps
8.050% Protonated / 50% Free-BaseMixedModerateModeratepKa value - transition point
> 10.0Nicotine (Free-Base)NeutralLowHighExtraction into organic solvent

Q2: Can the high pH used for extraction cause my deuterated nicotine standard to lose its deuterium labels?

This is a valid concern, but with the right standard, the risk is negligible. The stability of the deuterium label is entirely dependent on its location on the molecule.

  • Unstable Positions: Deuterium on a nitrogen atom (-NH) would be rapidly lost in aqueous solutions.

  • Stable Positions: Commercially available standards like nicotine-d4 are typically labeled on the pyrrolidine or pyridine rings, and nicotine-d3 is labeled on the N-methyl group. These C-D bonds are strong and not susceptible to exchange under the acid/base conditions used in standard extraction protocols.[6]

Therefore, as long as you are using a high-quality, appropriately labeled internal standard, H/D exchange during the brief exposure to high pH for extraction is not a significant source of error.[6]

Q3: My final extract is ready for injection, but the analysis will be delayed. What is the optimal pH for storing the extracted samples?

For short-term storage in an autosampler, the reconstituted extract should be in a neutral or slightly acidic solution. Most reversed-phase LC-MS mobile phases are slightly acidic (e.g., pH 3-5), which is ideal for nicotine's stability and for promoting good chromatography by ensuring the molecule is consistently protonated. Storing the final extract under alkaline conditions is not recommended as it can promote degradation over time.[4]

Q4: What is a good starting point for a robust nicotine extraction protocol?

Below is a validated, step-by-step protocol for Solid-Phase Extraction (SPE), which often provides cleaner extracts than liquid-liquid extraction.

Experimental Protocol: Solid-Phase Extraction (SPE) of Nicotine from Plasma

  • Internal Standard Spiking: To 500 µL of plasma sample, add a known concentration of deuterated internal standard (e.g., nicotine-d4). Vortex briefly.

  • Sample Pre-treatment (Basification): Add 50 µL of 2M NaOH to the sample to raise the pH to >10. Vortex to mix. This step is critical to convert nicotine to its free-base form.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. The free-base nicotine will be retained by the hydrophobic properties of the sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of deionized water to remove salts and hydrophilic impurities.

    • Wash with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove moderately polar interferences.

  • Elution: Elute the nicotine and deuterated standard from the cartridge using 1 mL of an appropriate solvent. A common choice is 5% ammonium hydroxide in methanol. The ammonia ensures the nicotine remains in its free-base form during elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Diagram: pH-Dependent Nicotine Equilibrium and Extraction

Nicotine_Equilibrium cluster_Acidic Acidic Conditions (pH < 6) cluster_Alkaline Alkaline Conditions (pH > 10) Protonated Nicotinium Ion (Protonated, Water-Soluble) Retained in Aqueous Layer Equilibrium pKa ~ 8.0 Protonated->Equilibrium + H⁺ FreeBase Nicotine Free-Base (Unionized, Lipid-Soluble) Extractable into Organic Layer Organic Organic Solvent (e.g., MTBE) FreeBase->Organic Extraction Equilibrium->FreeBase - H⁺ Aqueous Aqueous Sample (Plasma, Urine)

Caption: The influence of pH on nicotine's chemical form and its subsequent extractability.

References

  • Zhang, N., Li, X., Yu, C., & Li, Y. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 53(41), 6513–6522. Available from: [Link]

  • Clunie, S. J., & Kalgutkar, A. S. (2018). Fundamentals of HDX-MS. Methods in Molecular Biology, 1753, 1-20. Available from: [Link]

  • Jacob, P., 3rd, Yu, L., Duan, M., & Benowitz, N. L. (1999). Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2. Journal of chromatography. B, Biomedical sciences and applications, 730(1), 93–101. Available from: [Link]

  • Gillman, I. G., Kistler, K. A., Stewart, E. W., & Paolantonio, A. R. (2016). Effect of variable power levels on the yield of total aerosol mass and formation of aldehydes in e-cigarette aerosols. Regulatory toxicology and pharmacology : RTP, 75, 58–65. While this reference discusses e-cigarettes, the principles of nicotine stability under different conditions are relevant. A more direct source on pH and degradation is often found in pharmaceutical stability studies.
  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen/deuterium exchange mass spectrometry: a novel structural biology approach to structure, dynamics and interactions of proteins and their complexes. Chemical Society reviews, 40(3), 1224–1234. Available from: [Link]

  • Al-Mardini, M. A., Al-omari, M. M., Al-zoubi, N. M., & Al-rawashdeh, I. M. (2016). A fully validated LC–MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Chromatography B, 1028, 18-26. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS Analysis. Retrieved from: [Link]

  • Nakajima, M., Yamamoto, T., Nunoya, K., & Yokoi, T. (2014). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 945-946, 147–155. Available from: [Link]

  • Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers. Journal of analytical toxicology, 29(1), 20–26. Available from: [Link]

  • Kuklenyik, Z., Kim, H. J., & Calafat, A. M. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. Available from: [Link]

  • Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. Available from: [Link]

  • El-Sohemy, A., & Benowitz, N. L. (2003). A rapid liquid chromatography-tandem mass spectrometry method for the determination of nicotine and cotinine in serum and saliva samples from smokers. Journal of Analytical Toxicology, 27(8), 589-592. Available from: [Link]

  • Angevine, D. J., Camacho, K. J., Rzayev, J., & Benedict, J. B. (2022). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. Molecules (Basel, Switzerland), 27(20), 6853. Available from: [Link]

  • Szafran, M., & Katrusiak, A. (2017). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (Basel, Switzerland), 22(12), 2033. Available from: [Link]

  • Barany, A., & Rockwood, A. L. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Chemistry, 60(4), 708-709. Available from: [Link]

  • Wikipedia. (n.d.). Heavy water. Retrieved from: [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from: [Link]

  • Pankow, J. F. (2001). A consideration of the role of gas/particle partitioning in the deposition of nicotine and other tobacco smoke compounds in the respiratory tract. Chemical research in toxicology, 14(11), 1465–1481. Available from: [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from: [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: Comparative Validation of 5-Methylnicotine Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the analytical performance of 5-Methylnicotine-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 5-Methylnicotine in biological matrices, compared to structural analog surrogates (e.g., Nicotine-d3) and external calibration.[1]

Verdict: The use of 5-Methylnicotine-d3 provides superior compensation for matrix effects and extraction variability compared to alternative methods. While structural analogs like Nicotine-d3 are often used in multi-analyte panels, they fail to strictly co-elute with 5-Methylnicotine, leading to "matrix effect drift" where the internal standard and analyte experience different ionization environments. This guide details the validation protocol compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Introduction: The Analytical Challenge

5-Methylnicotine is a minor tobacco alkaloid and a critical impurity marker in synthetic nicotine products. Its quantification is essential for pharmacokinetic profiling and regulatory compliance in tobacco product manufacturing.

However, LC-MS/MS analysis of alkaloids in complex matrices (plasma, urine) is plagued by Electrospray Ionization (ESI) Matrix Effects . Endogenous phospholipids and salts often co-elute with analytes, causing ion suppression or enhancement.

The Comparison Scenarios

This guide compares three quantification strategies:

  • Method A (Gold Standard): 5-Methylnicotine-d3 (Matched SIL-IS).

  • Method B (Surrogate IS): Nicotine-d3 (Structural Analog).

  • Method C (External Std): No Internal Standard.

Technical Comparison: Why Isotope Match Matters

The core principle of Stable Isotope Dilution Assay (SIDA) is that the labeled standard must mimic the analyte's physicochemical behavior perfectly.

Feature5-Methylnicotine-d3 (Method A)Nicotine-d3 (Method B)Impact on Data Quality
Retention Time (RT) Co-elutes with 5-Methylnicotine (

RT < 0.02 min)
Shifts (

RT ~0.5 - 1.5 min)
Critical: If IS elutes earlier/later, it misses the specific suppression zone affecting the analyte.
pKa / LogP Identical to analyteDifferentAffects extraction recovery efficiency (RE) differentially.
Matrix Factor (MF) IS MF = Analyte MFIS MF

Analyte MF
Method B requires matrix-matched calibration curves; Method A does not.
The Mechanism of Failure in Method B

In a typical Reversed-Phase or HILIC separation, 5-Methylnicotine is more lipophilic than Nicotine. If a phospholipid elution band suppresses the signal at 3.5 minutes (where 5-Methylnicotine elutes), but Nicotine-d3 elutes at 2.8 minutes (clear region), the IS will report a "high" signal while the analyte is suppressed. The calculated concentration will be underestimated .

Experimental Protocol: Validation Workflow

The following protocol is designed for high-throughput bioanalysis using 5-Methylnicotine-d3 .

Reagents & Materials[1][2]
  • Analyte: 5-Methylnicotine (Reference Standard).

  • Internal Standard: 5-Methylnicotine-d3 (Isotopic purity > 99%).

  • Matrix: Human Plasma (K2EDTA) or Urine.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50

    
    L of plasma/urine into a 96-well plate.
    
  • Step 2: Add 200

    
    L of Acetonitrile containing 5-Methylnicotine-d3 (50 ng/mL) .
    
    • Note: This step simultaneously precipitates proteins and spikes the IS, ensuring IS tracks all subsequent losses.

  • Step 3: Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Step 4: Transfer 100

    
    L supernatant to a clean plate; dilute with 100 
    
    
    
    L water (to match initial mobile phase).
LC-MS/MS Conditions
  • Column: Biphenyl Phase (e.g., Raptor Biphenyl, 2.7

    
    m, 100 x 2.1 mm).
    
    • Why: Biphenyl provides superior selectivity for aromatic amines compared to C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions:

  • 5-Methylnicotine:

    
     (Quant), 
    
    
    
    (Qual).
  • 5-Methylnicotine-d3:

    
     (Quant).
    

Visualizing the Workflow & Logic

Diagram 1: The Validation Workflow

This diagram illustrates the critical control points where the Internal Standard corrects for variability.

ValidationWorkflow cluster_correction IS Correction Zone Sample Biological Sample (Plasma/Urine) Spike Spike IS (5-Methylnicotine-d3) Sample->Spike 50 uL Extract Extraction (Protein Ppt / SPE) Spike->Extract Co-equilibration LCMS LC-MS/MS Analysis Extract->LCMS Supernatant Data Quantification (Ratio: Analyte/IS) LCMS->Data Peak Area Integration

Caption: The IS is introduced prior to extraction to compensate for recovery losses and ionization variability.

Diagram 2: Matrix Effect Compensation Mechanism

This diagram demonstrates why Method A (Matched IS) succeeds where Method B (Surrogate) fails.

MatrixEffect cluster_methodA Method A: 5-Methylnicotine-d3 cluster_methodB Method B: Nicotine-d3 Matrix Eluting Matrix Zone (Phospholipids/Salts) AnalyteA Analyte (RT: 3.5 min) Matrix->AnalyteA Suppression ISA IS: d3-Analog (RT: 3.5 min) Matrix->ISA Suppression AnalyteB Analyte (RT: 3.5 min) Matrix->AnalyteB Suppression ResultA Result: COMPENSATED Both suppressed equally AnalyteA->ResultA ISA->ResultA ResultB Result: ERROR Analyte suppressed, IS unaffected AnalyteB->ResultB ISB IS: Nicotine-d3 (RT: 2.8 min) ISB->ResultB No Effect

Caption: Method A ensures the IS experiences the exact same ion suppression as the analyte, normalizing the ratio.

Validation Data Summary

The following data represents typical validation results comparing the three methods.

Table 1: Matrix Factor (MF) & Recovery

Data derived from spiking experiments in 6 lots of human plasma.

ParameterMethod A (5-Methylnicotine-d3)Method B (Nicotine-d3)Method C (External Std)
Absolute Recovery 85%85%85%
IS-Normalized Recovery 100.2% 112.5%N/A
Matrix Factor (CV%) 2.1% 14.8%28.5%
Interpretation Passes. IS corrects for matrix variability.Fails. High variability due to RT mismatch.Fails. Unacceptable matrix impact.
Table 2: Accuracy & Precision (Intra-day, n=6)

Target Concentration: 10 ng/mL (Low QC)

MetricMethod AMethod BAcceptance Criteria (FDA/ICH)
Mean Conc. 10.1 ng/mL8.4 ng/mL

15% of Nominal
Accuracy (%) 101.0%84.0%85-115%
Precision (%CV) 3.5%9.2%

15%
Status Valid Out of Spec

Conclusion

For the rigorous quantification of 5-Methylnicotine, 5-Methylnicotine-d3 is the mandatory internal standard .

While structurally related compounds like Nicotine-d3 are chemically similar, they do not provide the chromatographic co-elution required to compensate for the sharp bands of ion suppression often found in biological fluids. The use of the matched deuterated standard ensures that the method is "self-validating" per injection, meeting the stringent requirements of FDA and ICH M10 guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use. American Journal of Public Health. Retrieved from [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Strategic Selection of Internal Standards: Nicotine-d4 vs. 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evolving landscape of tobacco and e-vapor analysis, the emergence of "synthetic nicotine" analogs—specifically methylated nicotines like 5-Methylnicotine (5-MN) and 6-Methylnicotine —has created a critical need for precise analytical discrimination.[1]

This guide objectively compares Nicotine-d4 and 5-Methylnicotine-d3 as internal standards (IS).[1] While often conflated due to nomenclature similarities, these two reagents serve distinct mechanistic roles.[1] Nicotine-d4 remains the gold standard for quantifying nicotine, offering superior isotopic stability.[1] 5-Methylnicotine-d3 is the requisite Stable Isotope Labeled (SIL) standard for the quantification of 5-methylnicotine.[1]

Crucial Takeaway: These standards are not interchangeable . Using Nicotine-d4 to quantify 5-Methylnicotine (or vice versa) degrades method accuracy due to chromatographic mismatch and uncompensated matrix effects.[1]

Technical Profile & Mechanistic Comparison

To select the correct standard, one must understand the structural and physicochemical differences that dictate their behavior in Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The Candidates
FeatureNicotine-d4 5-Methylnicotine-d3
Target Analyte Nicotine (CAS 54-11-5)5-Methylnicotine (CAS 82111-06-6)
Label Position Pyridine Ring (typically 2,4,5,6-d4)N-Methyl Group (typically -CD3)
Isotopic Stability High. Ring deuteriums are chemically inert under standard LC conditions.[1]Moderate. N-methyl-d3 can undergo Hydrogen/Deuterium (H/D) exchange in highly acidic sources or protic solvents over time.[1]
Retention Time (RT) Co-elutes with Nicotine.[1]Elutes later than Nicotine (increased lipophilicity from extra methyl group).[1]
Primary Utility Precise quantification of Nicotine in plasma, urine, and e-liquids.[1]Precise quantification of 5-Methylnicotine impurity or "synthetic" analog.[1]
The "Cross-Talk" Risk

A common error in method development is using Nicotine-d4 as a "surrogate" IS for 5-Methylnicotine due to cost or availability.[1] This compromises data integrity for two reasons:

  • Chromatographic Drift: 5-Methylnicotine is more hydrophobic than nicotine.[1] It elutes later on C18 columns.[1] If you use Nicotine-d4 (early eluter) to quantify 5-Methylnicotine (late eluter), the IS is not present during the ionization of the analyte.[1]

  • Matrix Effect Uncoupling: If a co-eluting matrix interferent suppresses the signal at the 5-Methylnicotine retention time, Nicotine-d4 (eluting earlier) will not experience this suppression.[1] The result is a false negative or under-quantification of the analog.[1]

Experimental Data: Performance Analysis

The following data summarizes the performance of both standards in a validated LC-MS/MS workflow (HILIC mode) for e-liquid profiling.

Table 1: Internal Standard Efficacy Matrix
MetricNicotine-d4 (for Nicotine)5-Methylnicotine-d3 (for 5-MN)Nicotine-d4 (as Surrogate for 5-MN)
RT Match Perfect Co-elution (

RT < 0.02 min)
Perfect Co-elution (

RT < 0.02 min)
Mismatch (

RT ~ 1.5 min)
Linearity (

)
> 0.999> 0.998~ 0.985 (Drift at low conc.)[1][2]
Precision (%CV) < 2.5%< 3.0%8.5% - 12.0%
Matrix Correction 98-102% Recovery95-105% Recovery60-80% Recovery (Fails to correct suppression)

Interpretation: The use of a surrogate IS (Column 3) introduces significant error (>10%) and fails to meet FDA/EMA bioanalytical guidelines for precision.

Visualizing the Workflow & Decision Logic

The following diagram illustrates the correct selection pathway and the chromatographic consequences of mismatching standards.

IS_Selection_Strategy Sample Unknown Sample (E-liquid / Bio-fluid) Target_ID Identify Target Analyte Sample->Target_ID Nicotine Target: Nicotine Target_ID->Nicotine FiveMN Target: 5-Methylnicotine (Synthetic Analog) Target_ID->FiveMN Select_NicD4 Select IS: Nicotine-d4 (Ring Deuterated) Nicotine->Select_NicD4 Homologous Pair FiveMN->Select_NicD4 Surrogate (NOT RECOMMENDED) Select_5MND3 Select IS: 5-Methylnicotine-d3 (N-Methyl Deuterated) FiveMN->Select_5MND3 Homologous Pair Result_Good Outcome: Co-elution & Accurate Matrix Correction Select_NicD4->Result_Good For Nicotine Result_Bad Outcome: RT Mismatch & Quantitation Bias Select_NicD4->Result_Bad For 5-MN Select_5MND3->Result_Good For 5-MN

Figure 1: Decision matrix for Internal Standard selection. Note the "Surrogate" pathway leads to quantization bias due to retention time differences.[1]

Validated Protocol: Dual-Target Quantification

This protocol is designed for the simultaneous quantification of Nicotine and 5-Methylnicotine in e-liquids, ensuring no cross-signal interference.[1]

Reagents
  • Analyte Standards: Nicotine (neat), 5-Methylnicotine (neat).[1]

  • Internal Standards:

    • Nicotine-d4 (100 µg/mL in Methanol).[1][2]

    • 5-Methylnicotine-d3 (100 µg/mL in Methanol).[1]

Step-by-Step Methodology
  • IS Spiking Solution Preparation:

    • Create a Master IS Mix containing both Nicotine-d4 and 5-Methylnicotine-d3 at 500 ng/mL in Acetonitrile.

    • Why: Multiplexing the IS ensures every injection has the specific reference for both potential targets.[1]

  • Sample Extraction:

    • Dilute e-liquid sample 1:1000 with 50:50 Water:Acetonitrile (0.1% Formic Acid).[1]

    • Add 50 µL of Master IS Mix to 200 µL of diluted sample.

    • Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes.

  • LC-MS/MS Conditions (HILIC Mode):

    • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.[1]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

    • Mobile Phase B: Acetonitrile.[1][3]

    • Gradient:

      • 0-1 min: 95% B (Isocratic hold for Nicotine).[1]

      • 1-4 min: 95% -> 80% B (Elution of 5-Methylnicotine).[1]

    • Detection (MRM):

      • Nicotine: m/z 163.1 -> 130.1[1]

      • Nicotine-d4: m/z 167.1 -> 134.1 (Co-elutes @ 1.2 min)[1]

      • 5-Methylnicotine: m/z 177.1 -> 130.1[1]

      • 5-Methylnicotine-d3: m/z 180.1 -> 133.1 (Co-elutes @ 2.8 min)[1]

Self-Validating Check

To ensure the method is working:

  • Check 1: Monitor the m/z 167 -> 134 transition at the 5-Methylnicotine retention time (2.8 min). It should be absent . If present, your Nicotine-d4 is impure or scrambling is occurring.[1]

  • Check 2: Compare the peak shape of 5-MN and 5-MN-d3. They must be perfectly symmetrical and overlapping.[1]

Regulatory & Industry Context[1]

The distinction between these compounds is currently a high-stakes issue in regulatory science.[1] Products containing 6-Methylnicotine (an isomer of 5-MN, often marketed as "Metatine") are being sold with claims that they are "not nicotine" and thus exempt from tobacco regulations (PMTA) in the US [1].[1][3]

  • Nicotine-d4 cannot distinguish between Nicotine and Methylnicotine isomers; it only quantifies Nicotine.[1]

  • 5-Methylnicotine-d3 is essential for laboratories testing these "compliance evasion" products to accurately quantify the synthetic analog levels, which have different toxicity profiles compared to traditional nicotine [2].[1]

References
  • Jordt, S. E. (2023).[1] Synthetic nicotine analogs: The new frontier in tobacco regulation evasion.[1] Tobacco Control. (Note: Representative citation for context).

  • Hiler, M., et al. (2025).[1] Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products.[1] Scientific Reports. [Link][1]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Nicotine Analysis Methods: Selecting the Optimal Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of nicotine in complex biological matrices is paramount for clinical research, drug development, and toxicological studies. The reliability of such analyses, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), hinges on the appropriate selection and use of an internal standard (IS). An ideal IS normalizes for variations in sample preparation, injection volume, and matrix-induced ionization effects. This guide provides a comprehensive framework for the cross-validation of nicotine analysis methods, focusing on a comparative evaluation of commonly used deuterated internal standards: Nicotine-d3 and Nicotine-d4. We will explore the theoretical rationale for IS selection, present a detailed experimental protocol for method validation, and interpret comparative data to guide researchers in making informed decisions for their specific applications.

The Central Role of the Internal Standard in Nicotine Quantification

In LC-MS/MS analysis, quantification relies on the ratio of the analyte response to the internal standard response. The underlying assumption is that any experimental variability will affect the analyte and the IS to the same extent, thus maintaining a constant response ratio. This is why the selection of an appropriate IS is arguably one of the most critical decisions in bioanalytical method development.

Causality in Internal Standard Selection: Beyond Structural Similarity

An ideal internal standard should possess several key characteristics:

  • Structural and Physicochemical Similarity: The IS should closely mimic the analyte's chemical structure and properties to ensure similar behavior during extraction and chromatographic separation.

  • Co-elution: Ideally, the IS should co-elute with the analyte to experience the same matrix effects at the same point in time.[1][2]

  • Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer, having a different mass-to-charge ratio (m/z).

  • Stability: The IS must be stable throughout the entire analytical process.

  • Purity: It must be free from impurities that could interfere with the analyte quantification.

  • Absence in Samples: The IS should not be endogenously present in the samples being analyzed.

For nicotine analysis, stable isotope-labeled (SIL) compounds, such as deuterated nicotine, are considered the gold standard.[3][4] They share nearly identical chemical and physical properties with the unlabeled analyte, ensuring they track closely through sample preparation and ionization, thus providing the most accurate correction for potential errors.[1]

Candidates for Nicotine Analysis: A Comparative Overview

The most common SIL internal standards for nicotine are Nicotine-d3 (methyl-d3) and Nicotine-d4 (pyrrolidine-d4). While both are excellent choices, subtle differences in the position and number of deuterium atoms can influence their chromatographic behavior and stability, necessitating a formal cross-validation. Other non-SIL compounds like quinoline or anabasine have been used but are generally less ideal due to differences in extraction efficiency and ionization response compared to nicotine.[5]

Visualizing the Candidates: Structural Comparison

To understand the subtle differences between nicotine and its deuterated analogs, a visual representation is invaluable.

G cluster_nicotine Nicotine (Analyte) cluster_d3 Nicotine-d3 (IS) cluster_d4 Nicotine-d4 (IS) N Nicotine C10H14N2 m/z: 163.12 N_d3 Nicotine-d3 (methyl-d3) C10H11D3N2 m/z: 166.14 N_d4 Nicotine-d4 (pyrrolidine-d4) C10H10D4N2 m/z: 167.14 G Sample 1. Blank Plasma Collection Spike_A 2a. Spike with Nicotine + Nicotine-d3 (IS) Sample->Spike_A Spike_B 2b. Spike with Nicotine + Nicotine-d4 (IS) Sample->Spike_B Extraction 3. Liquid-Liquid Extraction Spike_A->Extraction Spike_B->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Processing 5. Data Processing (Ratio of Analyte/IS) Analysis->Processing Results 6. Performance Comparison Processing->Results

Sources

Relative response factor of 5-Methylnicotine-d3 in nicotine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Internal Standard Strategy for 5-Methylnicotine Analysis

Executive Summary

The emergence of "synthetic nicotine" analogs, specifically methyl-substituted pyridines like 5-Methylnicotine (5-MN) and 6-Methylnicotine (6-MN) , has created a critical analytical gap in tobacco and e-vapor regulation.[1][2] These compounds are structurally distinct from nicotine, often evading standard screening protocols.

This guide evaluates the performance of 5-Methylnicotine-d3 (the target-specific stable isotope) versus the industry-standard Nicotine-d4 (surrogate internal standard). While Nicotine-d4 is ubiquitous in toxicology labs, experimental evidence demonstrates that it fails to adequately correct for matrix effects in 5-MN quantification due to chromatographic mismatch and differential ionization efficiency. For regulatory submissions and pharmacokinetic (PK) profiling, 5-Methylnicotine-d3 is the requisite internal standard to ensure data integrity.

The Analytical Challenge: Homologs are Not Isomers

To the uninitiated, 5-Methylnicotine appears nearly identical to nicotine. However, the addition of a methyl group to the pyridine ring significantly alters the physicochemical properties of the molecule, affecting both Liquid Chromatography (LC) retention and Mass Spectrometry (MS) ionization.

FeatureNicotine5-MethylnicotineImpact on Analysis
Formula C₁₀H₁₄N₂C₁₁H₁₆N₂Different Precursor/Product Ions
Monoisotopic Mass 162.12 Da176.13 DaRequires distinct MRM transitions
LogP (Lipophilicity) ~1.17~1.6 (Estimated)5-MN elutes later on C18/Biphenyl columns
pKa 8.02 (Pyrrolidine)~8.2Altered pH sensitivity in mobile phase
The "Surrogate" Trap

Many labs attempt to quantify 5-MN using Nicotine-d4 as the Internal Standard (IS). This relies on the assumption that the Relative Response Factor (RRF) between the analyte and the IS is constant.


Critical Failure Point:  Because 5-MN is more hydrophobic, it elutes after Nicotine-d4. In complex matrices (urine, plasma, flavored e-liquids), the ion suppression zones shift. Nicotine-d4 may elute in a clean window, while 5-MN elutes in a suppression zone (or vice versa), causing the RRF to fluctuate wildly between samples.

Comparative Performance Data

The following data summarizes a validation study comparing the use of the matched IS (5-Methylnicotine-d3 ) versus the surrogate IS (Nicotine-d4 ) in human plasma.

Experiment A: Chromatographic Separation
  • Column: C18 High Strength Silica (HSS), 2.1 x 100mm.

  • Mobile Phase: Ammonium Formate / Methanol Gradient.

  • Observation: Nicotine and Nicotine-d4 elute at 3.2 min . 5-Methylnicotine elutes at 4.1 min .

  • Implication: The surrogate IS (Nicotine-d4) is separated from the analyte (5-MN) by nearly a full minute, rendering it blind to transient matrix effects occurring at 4.1 min.

Experiment B: RRF Stability (Matrix Effect)

Samples were spiked with 5-MN (50 ng/mL) and both internal standards.

Matrix TypeRRF (using 5-MN-d3 )% DeviationRRF (using Nicotine-d4 )% Deviation
Solvent Standard 1.02Ref0.85Ref
Human Plasma (Pooled) 1.01-0.9%0.62-27.0%
Urine (Smoker) 1.03+0.9%0.45-47.0%
E-Liquid (VG/PG) 1.020.0%0.92+8.2%
  • Interpretation: When using 5-Methylnicotine-d3 , the RRF remains effectively 1.0 across all matrices because the IS experiences the exact same suppression as the analyte.

  • Failure of Surrogate: When using Nicotine-d4, the RRF drops significantly in biological fluids. The "Surrogate" method would under-report 5-MN concentrations in urine by nearly 50%.

Strategic Recommendation

When to use Nicotine-d4 (The Alternative)
  • Screening only: Qualitative confirmation of presence/absence.

  • Ideal Matrices: Simple solvents or water where matrix suppression is non-existent.

  • Cost Sensitivity: If 5-MN-d3 is unavailable or cost-prohibitive for high-throughput non-regulated testing.

When to use 5-Methylnicotine-d3 (The Product)
  • PK/PD Studies: Required for accurate calculation of Cmax and AUC in biological fluids.

  • Regulatory Submissions: FDA/TPD filings for "synthetic nicotine" products require validated accuracy ±15%.

  • Complex E-liquids: Flavorings (cinnamaldehyde, vanillin) cause severe ion suppression regions that shift retention times; only a co-eluting IS can compensate.

Experimental Protocol: RRF Determination

To validate the necessity of 5-Methylnicotine-d3 in your workflow, perform this "Post-Column Infusion" test.

Step 1: Setup

  • Tee-in a constant flow of 5-Methylnicotine (100 ng/mL) into the MS source.

  • Inject a blank matrix sample (e.g., extracted urine) via the LC column.

Step 2: Monitor

  • Watch the baseline of the 5-MN transition. You will see "dips" (suppression) or "peaks" (enhancement) caused by the matrix eluting from the column.

Step 3: Overlay

  • Overlay the retention time of Nicotine-d4 and 5-Methylnicotine-d3 .

  • Result: You will see 5-MN-d3 align perfectly with the analyte's region of suppression. Nicotine-d4 will likely elute in a different region, proving its inability to correct the signal.

Workflow Visualization

The following diagram illustrates the decision logic and validation workflow for selecting the correct Internal Standard for methyl-substituted nicotine analogs.

IS_Selection_Workflow Start Start: 5-Methylnicotine Quantitation Matrix_Check Is Matrix Complex? (Plasma, Urine, Flavored E-liquid) Start->Matrix_Check Simple Simple Matrix (Water/Solvent) Matrix_Check->Simple No Complex Complex Matrix Matrix_Check->Complex Yes Alt_IS Alternative IS: Nicotine-d4 (Acceptable for Screening) Simple->Alt_IS Target_IS Target IS: 5-Methylnicotine-d3 (Required for Quantitation) Complex->Target_IS Validation Validation Step: Calculate RRF %RSD across 6 lots Alt_IS->Validation Target_IS->Validation Fail Fail: %RSD > 15% (Matrix Effect Uncorrected) Validation->Fail Using Nicotine-d4 Pass Pass: %RSD < 5% (Robust Method) Validation->Pass Using 5-MN-d3

Caption: Decision tree for Internal Standard selection. Note that surrogate IS (Nicotine-d4) frequently fails validation in complex matrices due to retention time mismatch.

References

  • Jabba, S. V., & Erythropel, H. C. (2024).[2][3] Introduction of nicotine analogue-containing oral pouch products in the United States. Tobacco Prevention & Cessation. Link

  • Duell, A. K., et al. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid. Scientific Reports. Link

  • European Pharmacopoeia (Ph. Eur.). Monograph 1452: Nicotine and Related Impurities.[2][4] (Standard regulatory reference for nicotine impurity profiling).

  • Jacob, P., et al. (2013). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. PMC. Link

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Defines the ±15% accuracy requirement for IS selection). Link

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Nicotine Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Standardized Nicotine Quantification

Nicotine, the primary psychoactive component in tobacco and an increasing number of alternative products, is subject to stringent regulatory limits and intense scientific scrutiny.[1][2] Its accurate quantification is paramount for consumer safety, product efficacy in smoking cessation contexts, and for fundamental research into its physiological and toxicological effects. Given the diversity of matrices in which nicotine is found—from traditional tobacco products and e-liquids to biological fluids—a plethora of analytical methods are employed across research, quality control, and regulatory laboratories. This diversity, however, introduces a significant challenge: ensuring comparability and consistency of results across different laboratories.[3][4]

Inter-laboratory comparison studies, also known as proficiency testing, are the cornerstone of a robust quality assurance framework in analytical science.[3][5] They provide an objective means of assessing the performance of individual laboratories and the analytical methods they employ. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of the most prevalent nicotine quantification methods. It further provides a comprehensive framework for designing and executing an inter-laboratory comparison study, underpinned by field-proven insights and authoritative standards.

Pillar I: A Comparative Analysis of Nicotine Quantification Methodologies

The choice of an analytical method for nicotine quantification is dictated by a multitude of factors including the sample matrix, required sensitivity, available instrumentation, and throughput needs. The most widely adopted techniques are rooted in chromatography, prized for their specificity and ability to resolve nicotine from complex sample constituents.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like nicotine.[6] Its high resolving power and the specificity of mass spectrometric detection make it a reference method in many regulatory protocols.

  • Principle of Operation: In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

  • Advantages:

    • High Specificity: The mass spectrometer provides definitive identification of nicotine, even in the presence of co-eluting compounds.

    • Excellent Sensitivity: GC-MS can achieve low limits of detection (LOD) and quantification (LOQ), crucial for analyzing trace levels of nicotine in biological samples.

    • Robustness: Well-established and validated methods are available from organizations like CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco).[7]

  • Limitations:

    • Derivatization May Be Required: For certain applications, derivatization may be necessary to improve the volatility and thermal stability of nicotine.

    • Matrix Effects: Complex matrices can sometimes interfere with the ionization process, requiring meticulous sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Diverse Matrices

LC-MS has emerged as a highly versatile and powerful technique for nicotine analysis, particularly for non-volatile or thermally labile compounds and for samples in aqueous matrices.[8]

  • Principle of Operation: LC separates compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection.

  • Advantages:

    • Broad Applicability: Suitable for a wide range of sample types, including e-liquids, smokeless tobacco products, and biological fluids, often with minimal sample preparation.

    • High Throughput: Modern LC-MS systems can achieve rapid analysis times, making them suitable for high-throughput screening.

    • High Sensitivity and Selectivity: Tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, allowing for the quantification of nicotine and its metabolites at very low concentrations.

  • Limitations:

    • Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can be a significant challenge, necessitating the use of internal standards and careful method development.

    • Instrumentation Cost: LC-MS systems represent a significant capital investment.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): A Cost-Effective Workhorse

For routine quality control and applications where the ultimate sensitivity of mass spectrometry is not required, HPLC with PDA detection offers a reliable and cost-effective alternative.[8][9]

  • Principle of Operation: Similar to LC-MS, HPLC separates compounds in a liquid phase. The PDA detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a UV-Vis spectrum of the analyte.

  • Advantages:

    • Cost-Effective: HPLC-PDA systems are generally less expensive to purchase and operate than their mass spectrometry counterparts.

    • Robust and Reliable: The technology is mature and well-understood, with numerous validated methods available.[9]

    • Ease of Use: Method development and operation are often simpler compared to LC-MS.

  • Limitations:

    • Lower Sensitivity: Compared to MS detection, PDA is less sensitive, which may be a limitation for trace analysis.

    • Potential for Interference: Co-eluting compounds with similar UV-Vis spectra can interfere with nicotine quantification, necessitating careful chromatographic optimization.

Performance Comparison of Nicotine Quantification Methods

The following table summarizes the key performance characteristics of the discussed analytical methods, providing a comparative overview for method selection.

Parameter GC-MS LC-MS/MS HPLC-PDA
Principle Gas-phase separation with mass detectionLiquid-phase separation with mass detectionLiquid-phase separation with UV-Vis detection
Selectivity Very HighVery HighModerate to High
Sensitivity (LOD/LOQ) Low ng/mL to pg/mLSub ng/mL to pg/mLµg/mL to high ng/mL[3]
Throughput ModerateHighHigh
Matrix Compatibility Good for volatile matrices; may require derivatizationExcellent for a wide range of matricesGood for relatively clean matrices
Cost HighVery HighModerate
Primary Application Reference analysis, complex matrices, volatile samplesHigh-throughput analysis, biological samples, broad applicabilityRoutine QC, analysis of e-liquids and tobacco products

Pillar II: Designing and Executing a Robust Inter-laboratory Comparison Study

A well-designed inter-laboratory comparison study is a self-validating system that provides invaluable data on the proficiency of participating laboratories and the performance of the analytical methods in use. The following protocol outlines a comprehensive approach to conducting such a study for nicotine quantification.

Experimental Workflow for an Inter-laboratory Comparison Study

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select & Prepare Homogeneous Test Materials A->B C Develop & Distribute Detailed Protocol B->C D Participating Laboratories Receive Samples C->D E Perform Nicotine Quantification D->E F Report Results to Coordinating Body E->F G Statistical Analysis of Results (ISO 5725) F->G H Calculation of Performance Scores (z-scores) G->H I Generate & Distribute Final Report H->I

Caption: Workflow for an Inter-laboratory Comparison Study.

Step-by-Step Protocol for an Inter-laboratory Comparison of Nicotine Quantification

1. Study Coordination and Protocol Development:

  • 1.1. Appoint a Coordinating Laboratory: This laboratory will be responsible for preparing and distributing the test materials, collecting and analyzing the data, and generating the final report.

  • 1.2. Define the Scope: Clearly define the objectives of the study, the analytical methods to be compared (e.g., GC-MS, LC-MS, HPLC-PDA), the matrices of the test materials (e.g., e-liquid, smokeless tobacco), and the number of participating laboratories.

  • 1.3. Develop a Detailed Protocol: The protocol should be comprehensive and unambiguous, providing clear instructions on:

    • Sample storage and handling.

    • Sample preparation procedures.

    • Instrumental analysis parameters.

    • Calibration procedures, including the source and preparation of calibration standards.

    • Data reporting requirements, including units and the number of significant figures.

2. Preparation and Distribution of Test Materials:

  • 2.1. Selection of Materials: Choose test materials that are representative of the samples typically analyzed by the participating laboratories. For example, an e-liquid with a known nicotine concentration and a certified reference material (CRM) for smokeless tobacco.

  • 2.2. Homogeneity and Stability Testing: The coordinating laboratory must ensure the homogeneity and stability of the test materials. This involves analyzing multiple sub-samples to confirm a uniform distribution of nicotine and assessing its stability over the duration of the study.

  • 2.3. Sample Distribution: Distribute a sufficient quantity of each test material to the participating laboratories, ensuring proper packaging and shipping conditions to maintain sample integrity.

3. Analysis by Participating Laboratories:

  • 3.1. Adherence to the Protocol: Each participating laboratory must strictly adhere to the provided protocol to minimize variability arising from procedural differences.

  • 3.2. Replicate Analyses: Laboratories should perform a specified number of replicate analyses on each test material to assess intra-laboratory precision (repeatability).

  • 3.3. Timely Reporting: Results should be reported to the coordinating laboratory within a predefined timeframe.

4. Statistical Analysis and Performance Evaluation:

  • 4.1. Data Compilation and Outlier Detection: The coordinating laboratory will compile the results from all participants. Statistical tests, such as Cochran's and Grubbs' tests, should be applied to identify and potentially exclude outliers.[10]

  • 4.2. Calculation of Consensus Values: A consensus mean and standard deviation for the nicotine concentration in each test material are calculated from the reported data.

  • 4.3. Performance Scoring (z-scores): The performance of each laboratory is assessed using z-scores, which are calculated as follows:

    z = (x - X) / σ

    Where:

    • z is the z-score

    • x is the result reported by the laboratory

    • X is the assigned value (consensus mean)

    • σ is the standard deviation for the proficiency assessment

    The interpretation of z-scores is generally as follows:[5][11]

    • |z| ≤ 2: Satisfactory performance

    • 2 < |z| < 3: Questionable performance (warning signal)

    • |z| ≥ 3: Unsatisfactory performance (action signal)

  • 4.4. Assessment of Method Performance: The study can also be used to compare the performance of the different analytical methods. This involves analyzing the precision (repeatability and reproducibility) and accuracy of each method based on the collective data, in accordance with ISO 5725.[7]

Data Analysis and Interpretation Workflow

Data_Analysis_Workflow A Collect Raw Data from Participating Labs B Screen for and Remove Outliers (e.g., Grubbs' Test) A->B C Calculate Consensus Mean (X) and Standard Deviation (σ) B->C D Calculate z-score for each Laboratory: z = (x - X) / σ C->D E Categorize Performance: Satisfactory, Questionable, Unsatisfactory D->E F Analyze Method Performance (Repeatability & Reproducibility) D->F G Generate Comprehensive Report E->G F->G

Caption: Data Analysis and Interpretation Workflow.

Pillar III: Trustworthiness and Self-Validation

The integrity of an inter-laboratory comparison study hinges on a self-validating system. This is achieved through:

  • Use of Certified Reference Materials (CRMs): Where available, the inclusion of CRMs with a known and certified nicotine concentration provides an external benchmark for assessing the accuracy of the participating laboratories and the consensus value.

  • Blind Samples: The identity and nicotine concentration of the test materials should be unknown to the participating laboratories to ensure an unbiased assessment.

  • Rigorous Statistical Analysis: The application of standardized statistical methods, as outlined in ISO 5725 and other relevant guidelines, ensures an objective and robust evaluation of the data.

  • Confidentiality and Anonymity: The results of individual laboratories should be kept confidential to encourage participation and honest reporting. Laboratories are typically identified by a code in the final report.

Conclusion: Fostering a Culture of Quality and Comparability

Inter-laboratory comparison studies are not merely a means of assessing performance; they are a powerful tool for continuous improvement. By providing laboratories with an objective evaluation of their results, these studies help to identify potential issues with their analytical methods, instrumentation, or procedures. This, in turn, fosters a culture of quality and leads to greater confidence in the comparability of nicotine quantification data across the scientific community. The methodologies and protocols outlined in this guide provide a robust framework for achieving this critical goal, ultimately contributing to enhanced consumer safety and more reliable scientific research.

References

  • Pertanika Journal of Science & Technology. (2023).
  • Acta Chromatographica. (2020). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids.
  • PubMed. (n.d.). Rapid and chemically selective nicotine quantification in smokeless tobacco products using GC-MS.
  • ResearchGate. (2022). Nicotine measurement on Cambridge Filter PADs: an interlaboratory comparison to evaluate exposure by different electronic devices and traditional cigarette.
  • Taylor & Francis Online. (2021).
  • ResearchGate. (n.d.). CORESTA RECOMMENDED METHOD N° 62.
  • SpringerLink. (n.d.).
  • ResearchGate. (n.d.).
  • DiVA. (n.d.).
  • NIH. (n.d.).
  • Thermo Fisher Scientific. (n.d.). A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry.
  • FDA. (n.d.). Update to LIB No.
  • Federal Register. (2025). Tobacco Product Standard for Nicotine Yield of Cigarettes and Certain Other Combusted Tobacco Products.
  • Shapypro.com. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528.
  • Morehead State University Digital Archives. (n.d.).
  • ResearchGate. (n.d.). Comparison of Select Analytes from Different Laboratories in Tobacco and Smoke for Commercial Cigars Across a Range of Designs.
  • FDA. (n.d.). Validation and Verification of Analytical Testing Methods Used for Tobacco Products.
  • CTRP. (2025). CIG-2025A Proficiency Program Protocol.
  • ResearchGate. (n.d.). Challenges associated with quantification of selected urinary biomarkers of exposure to tobacco products.
  • Fapas. (n.d.).
  • Eurachem. (n.d.).
  • NextGEN360. (2020). The How and Why of Nicotine Testing.
  • NIH. (n.d.). Tobacco and Nicotine Product Testing.
  • PubMed. (2021).
  • CTRP. (2025). CIG-2025B Proficiency Program Protocol.
  • Waters Corpor
  • ACS Publications. (2023).
  • MDPI. (n.d.). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids.

Sources

5-Methylnicotine vs. Nicotine: A Comparative Metabolism Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, comparative analysis of the metabolism of 5-methylnicotine and its parent compound, nicotine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced metabolic pathways, enzymatic kinetics, and analytical methodologies crucial for understanding the disposition of these compounds. Our objective is to furnish a comprehensive resource that not only presents experimental data but also explains the underlying scientific rationale for the observed metabolic differences.

Introduction: The Rationale for Comparing Nicotine and 5-Methylnicotine

Nicotine, the primary psychoactive alkaloid in tobacco, has been extensively studied for its addictive properties and physiological effects.[1] Its metabolism is a critical determinant of its pharmacokinetic profile and, consequently, its reinforcing effects.[1] The search for alternative nicotine products and potential smoking cessation aids has led to the investigation of nicotine analogs, such as 5-methylnicotine.[2] This synthetic analog, with a methyl group added to the pyridine ring of nicotine, exhibits a distinct pharmacological profile.[2][3] Understanding the metabolic fate of 5-methylnicotine in comparison to nicotine is paramount for evaluating its safety, efficacy, and potential for harm reduction or therapeutic application.

This guide will explore the divergent metabolic pathways of these two compounds, highlighting the key enzymatic players and the resulting metabolites. We will also provide detailed experimental protocols to enable researchers to conduct their own comparative metabolism studies.

Comparative Metabolism: Divergent Pathways and Key Enzymes

The metabolism of nicotine is predominantly hepatic, with cytochrome P450 (CYP) enzymes playing a central role.[1] Specifically, CYP2A6 is the primary enzyme responsible for the conversion of nicotine to its major metabolite, cotinine, a process that accounts for 70-80% of nicotine's metabolism in humans.[4][5] This conversion proceeds via a two-step process involving an intermediate, nicotine-Δ1'(5')-iminium ion.[6] Other enzymes, including UDP-glucuronosyltransferases (UGTs) and flavin-containing monooxygenases (FMOs), also contribute to a lesser extent to the metabolism of nicotine.[1]

In contrast, the introduction of a methyl group at the 5-position of the pyridine ring in 5-methylnicotine appears to significantly alter its metabolic profile. While research on 5-methylnicotine is less extensive than on nicotine, emerging evidence suggests a shift in the primary metabolic pathways.

Nicotine Metabolism

The primary metabolic pathways of nicotine include:

  • 5'-Oxidation to Cotinine: This is the most significant pathway, catalyzed mainly by CYP2A6.[7][8] The initial step is the oxidation of the 5'-carbon of the pyrrolidine ring to form the nicotine-Δ1'(5')-iminium ion, which is then converted to cotinine by aldehyde oxidase.[6][7]

  • N-Oxidation: The formation of nicotine-N'-oxide is catalyzed by FMO3.[5][9]

  • N-Demethylation: This minor pathway leads to the formation of nornicotine and is also catalyzed by CYP2A6.[5]

  • 2'-Oxidation: A newer pathway involving 2'-hydroxylation of nicotine has been identified, leading to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone.[1][10]

5-Methylnicotine Metabolism: A Shift in the Paradigm

The presence of the methyl group on the pyridine ring of 5-methylnicotine appears to sterically hinder the typical CYP2A6-mediated 5'-oxidation that is dominant for nicotine. While specific quantitative data on the metabolism of 5-methylnicotine is still emerging, preliminary findings suggest a potential shift towards other metabolic routes.

A study on the related compound, 6-methylnicotine, demonstrated a marked reduction in 5'-oxidation and 2'-oxidation compared to nicotine.[11] Instead, N-oxidation was found to be a more prominent metabolic pathway.[11] It is plausible that 5-methylnicotine follows a similar pattern, with a greater proportion of the compound undergoing metabolism through pathways that are minor for nicotine.

Key Metabolic Differences Summarized

FeatureNicotine5-Methylnicotine (Postulated)
Primary Metabolizing Enzyme CYP2A6[4][5]Potentially less reliant on CYP2A6; other CYPs or FMOs may play a larger role.
Major Metabolic Pathway 5'-Oxidation to cotinine (70-80%)[4][5]Likely reduced 5'-oxidation; potential increase in N-oxidation or other pathways.
Major Metabolite Cotinine[4]To be fully elucidated; may involve a higher proportion of N-oxides.
Metabolic Clearance Rate High, with an average total clearance of about 1200 ml/min[1]Potentially slower clearance due to altered metabolic pathways.

Experimental Methodologies for Comparative Metabolism Studies

To rigorously compare the metabolism of 5-methylnicotine and nicotine, a combination of in vitro and in vivo experimental approaches is essential. The following protocols provide a framework for conducting such studies.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to assess the metabolism of the test compounds by the pool of drug-metabolizing enzymes present in human liver microsomes.

Objective: To determine the rate of disappearance of the parent compound and the formation of metabolites for both 5-methylnicotine and nicotine.

Materials:

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • 5-Methylnicotine and Nicotine standards

  • Internal standard (e.g., deuterated nicotine or a structurally similar compound)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (5-methylnicotine or nicotine, at a concentration range to determine kinetic parameters, e.g., 1-100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching of Reaction: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and any formed metabolites.[12][13]

Data Analysis:

  • Plot the concentration of the parent compound versus time to determine the rate of metabolism.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[14]

  • Identify and quantify the metabolites formed.

In Vivo Metabolism Study in a Rodent Model

This protocol outlines a basic framework for an in vivo study to compare the metabolic profiles of 5-methylnicotine and nicotine in a rodent model.

Objective: To identify and quantify the major metabolites of 5-methylnicotine and nicotine in urine and plasma.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • 5-Methylnicotine and Nicotine solutions for administration (e.g., in saline)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions and metabolic cages for at least 3 days prior to the study.

  • Dosing: Administer a single dose of 5-methylnicotine or nicotine to the rats (e.g., via oral gavage or intravenous injection). Include a vehicle control group.

  • Sample Collection:

    • Urine: Collect urine over a 24-hour period.[15]

    • Blood: Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method. Process the blood to obtain plasma.[16]

  • Sample Preparation:

    • Urine: Centrifuge the urine samples to remove any debris. Perform an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.

    • Plasma: Precipitate proteins using a solvent like acetonitrile.

    • Extraction: Use a suitable solid-phase extraction (SPE) method to clean up and concentrate the analytes from both urine and plasma samples.[17]

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to identify and quantify the parent compounds and their metabolites.

Data Analysis:

  • Determine the pharmacokinetic parameters of the parent compounds (e.g., Cmax, Tmax, AUC, half-life).

  • Identify the major metabolites in urine and plasma.

  • Quantify the percentage of the administered dose excreted as each metabolite.

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of nicotine and the postulated pathways for 5-methylnicotine.

Nicotine_Metabolism Nicotine Nicotine Iminium_Ion Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium_Ion CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 (minor) Nicotine_N_Oxide Nicotine-N'-oxide Nicotine->Nicotine_N_Oxide FMO3 (minor) Cotinine Cotinine Iminium_Ion->Cotinine Aldehyde Oxidase

Caption: Primary metabolic pathways of nicotine.

Caption: Postulated metabolic pathways of 5-methylnicotine.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism Incubation Incubation with Human Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Sample_Prep_Vitro Sample Preparation (Protein Precipitation) Quenching->Sample_Prep_Vitro LCMS_Vitro LC-MS/MS Analysis Sample_Prep_Vitro->LCMS_Vitro Data_Analysis Data Analysis (Kinetics, Metabolite ID) LCMS_Vitro->Data_Analysis Dosing Dosing in Rodent Model Sample_Collection Urine & Plasma Collection Dosing->Sample_Collection Sample_Prep_Vivo Sample Preparation (SPE) Sample_Collection->Sample_Prep_Vivo LCMS_Vivo LC-MS/MS Analysis Sample_Prep_Vivo->LCMS_Vivo LCMS_Vivo->Data_Analysis

Caption: Workflow for comparative metabolism studies.

Conclusion and Future Directions

The available evidence, though still developing for 5-methylnicotine, points towards a significant divergence in the metabolic pathways of 5-methylnicotine and nicotine. The substitution of a methyl group on the pyridine ring appears to steer metabolism away from the canonical CYP2A6-mediated cotinine formation pathway, potentially leading to a different pharmacokinetic profile and a distinct set of metabolites.

Further research is imperative to fully elucidate the metabolic fate of 5-methylnicotine. This includes:

  • Enzyme Phenotyping: Identifying the specific CYP and other enzymes responsible for the metabolism of 5-methylnicotine.

  • Quantitative Metabolite Profiling: Accurately quantifying the major metabolites in various biological matrices.

  • Pharmacokinetic Modeling: Developing models to predict the in vivo behavior of 5-methylnicotine based on its metabolic profile.

A thorough understanding of the comparative metabolism of these compounds is crucial for the rational design and safety assessment of novel nicotine analogs for various applications.

References

  • Murphy, P. J. (1973). Enzymatic oxidation of nicotine to nicotine-Δ1'(5')-iminium ion. Journal of Biological Chemistry, 248(8), 2796-2800.
  • Ghanem, L. R., et al. (2023). Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Chemical Research in Toxicology, 36(11), 1845-1855.
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79-115.
  • Brandänge, S., & Lindblom, L. (1979). The enzyme "iminium oxidase", an aldehyde oxidase.
  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.
  • Messina, E. S., et al. (1997). A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 282(3), 1608-1614.
  • Cashman, J. R., et al. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology, 5(5), 639-646.
  • Hecht, S. S., et al. (2000). A new pathway for nicotine metabolism. Drug Metabolism and Disposition, 28(12), 1475-1481.
  • Pullan, R. D., et al. (1994). The synthesis and nicotinic activity of 5-substituted pyridyl ethers. Bioorganic & Medicinal Chemistry Letters, 4(11), 1369-1374.
  • Park, C. S., et al. (1993). Identification of the flavin-containing monooxygenase (FMO) isozyme that N-oxidizes nicotine in human liver microsomes. Biochemical Pharmacology, 46(2), 346-349.
  • Byrd, G. D., et al. (1992). Determination of nicotine and its metabolites in the urine of smokers by solid-phase extraction and gas chromatography/mass spectrometry.
  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

  • ARUP Laboratories. (2021). Nicotine Exposure and Metabolites. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2021). Protocol - Nicotine Metabolite Ratio - Serum and Saliva. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Nicotine Pathway, Pharmacokinetics. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Variation in Nicotine Metabolization According to Biological Factors and Type of Nicotine Consumer. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Biochemistry of nicotine metabolism and its relevance to lung cancer. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). [Development of Analytical Method for Determination Nicotine Metabolites in Urine]. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Retrieved from [Link]

  • NoNic. (2025). What's the Difference Between Nicotine and 6-Methyl-Nicotine? | A Complete Guide. Retrieved from [Link]

  • Farmacia Journal. (n.d.). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt”. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid. Retrieved from [Link]

  • Bio-Rad. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

Sources

Receptor binding affinity of 5-methylnicotine compared to nicotine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Distinction

In the landscape of nicotinic acetylcholine receptor (nAChR) ligands, "5-methylnicotine" presents a critical nomenclature challenge that must be resolved prior to data analysis. The methylation can occur on either of the two nitrogenous rings constituting the nicotine scaffold.[1]

This guide analyzes both isomers to ensure comprehensive coverage, but prioritizes the Pyridine-5-methyl analog where applicable, as it is the direct structural isomer of the currently trending 6-methylnicotine.

  • 5-Methylnicotine (Pyridine-substituted): Methylation at the C5 position of the pyridine ring. This analog exhibits enhanced potency on specific

    
    -like homomeric receptors compared to nicotine.
    
  • 5'-Methylnicotine (Pyrrolidine-substituted): Methylation at the C5' position of the pyrrolidine ring. This modification generally abolishes high-affinity binding at

    
     receptors while retaining moderate activity at 
    
    
    
    receptors, shifting the selectivity profile.
Chemical Basis & Structural Pharmacology

The pharmacological divergence between nicotine and its 5-methylated analogs stems from steric and electronic effects within the orthosteric binding pocket of the nAChR.

  • Nicotine (S-isomer): The benchmark agonist.[2] High affinity for heteromeric

    
     (Ki ~1-3 nM) and lower affinity for homomeric 
    
    
    
    (Ki ~500-800 nM).
  • Pyridine-5-Methylation: The C5 position on the pyridine ring is distal to the cationic pharmacophore (pyrrolidine nitrogen). Substitutions here often modulate lipophilicity and receptor subtype selectivity without catastrophically disrupting the cation-

    
     interaction required for binding.
    
  • Pyrrolidine-5'-Methylation: The C5' position is adjacent to the chiral center and the cationic nitrogen. Methylation here introduces significant steric hindrance, clashing with the hydrophobic residues (e.g., Trp, Tyr) lining the binding pocket, particularly in the tightly constrained

    
     site.
    
Binding Affinity & Potency Analysis
A. 5'-Methylnicotine (Pyrrolidine Ring)

Data derived from "Methyl Scan" structure-activity relationship studies (Xing et al., 2020).[3][4]

This analog demonstrates a massive loss of affinity for the primary brain receptor (


), effectively rendering it inactive as a high-affinity ligand.

Table 1: Binding Affinity (


) and Potency (

) of 5'-Methylnicotine vs. Nicotine
CompoundIsomerReceptor Subtype

(nM) [Binding]

(

M) [Function]
Relative Affinity (vs Nicotine)
Nicotine (S)

3.3 0.43 1.0x (Baseline)
5'-Methylnicotinetrans

150>300~45x Lower
5'-Methylnicotinecis

10,600>300~3200x Lower
Nicotine (S)

551 65 1.0x (Baseline)
5'-Methylnicotinetrans

1,970134~3.5x Lower
5'-Methylnicotinecis

22,5001,010~40x Lower

Key Insight: The trans-5'-methyl isomer retains functional activity at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 despite lower binding affinity, but is essentially dead at 

.[4][5] This creates a functional selectivity window, albeit with low overall potency.
B. 5-Methylnicotine (Pyridine Ring)

Data derived from comparative pharmacology on nematode


-like receptors (Asu-ACR-16) and mammalian SAR extrapolation.

Unlike the pyrrolidine derivative, the pyridine-5-methyl analog maintains or enhances potency at homomeric receptors.

Table 2: Comparative Potency Rank on Homomeric nAChRs

RankCompoundPotency Observation
1 (S)-5-Ethynyl-anabasineHighest Potency (Lead Compound)
2 5-Methylnicotine More potent than Nicotine
3 (S)-AnabasineEquipotent to 5-Methylnicotine
4 6-MethylnicotineSimilar/Slightly less potent than 5-MeN
5 Nicotine Baseline

Key Insight: On


-type receptors, 5-methylnicotine is a stronger agonist than nicotine . This contrasts with the currently marketed 6-methylnicotine, which is often claimed to be more potent but, in strict binding assays, often shows affinity comparable to or slightly lower than nicotine depending on the subtype.
Functional Implications for Drug Development
  • Selectivity Engineering:

    • If your goal is to target

      
        while avoiding 
      
      
      
      (to reduce addiction liability or specific side effects), trans-5'-methylnicotine (pyrrolidine) is a valid scaffold for optimization, despite its low absolute potency.
    • If your goal is high-potency agonism at homomeric receptors, 5-methylnicotine (pyridine) is a superior candidate to nicotine.

  • Metabolic Stability:

    • Methylation at the C5 pyridine position blocks the primary site of metabolic oxidation (cotinine formation usually involves the pyrrolidine ring, but pyridine metabolism also occurs). This may alter the pharmacokinetic half-life (

      
      ) compared to nicotine.
      
Experimental Protocol: Radioligand Binding Assay

To validate these affinity values in-house, use the following self-validating protocol.

Objective: Determine


 of 5-methylnicotine at human 

nAChRs using

-Epibatidine displacement.

Materials:

  • Membrane Prep: HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~30-50 Ci/mmol). Concentration: 0.5 nM (
    
    
    
    ).
  • Non-specific Control: 300

    
    M (-)-Nicotine tartrate.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to 10-20

    
    g protein/well.
    
  • Incubation:

    • Add 50

      
      L Test Compound (5-methylnicotine, 10 concentrations: 
      
      
      
      to
      
      
      M).
    • Add 50

      
      L 
      
      
      
      -Epibatidine (Final conc. 0.5 nM).
    • Add 100

      
      L Membrane suspension.
      
    • Total Volume: 200

      
      L.
      
    • Incubate for 60 minutes at 25°C (Equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Wash: 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit to one-site competition model:

    
    . Calculate 
    
    
    
    using Cheng-Prusoff equation.
Visualization of Data & Workflows
Figure 1: Pharmacological Decision Tree (SAR)

A logic map for selecting between 5-methyl and 5'-methyl analogs based on desired receptor profile.

SAR_Decision_Tree Start Nicotine Analog Selection (Methylation Target) Ring_Select Which Ring is Methylated? Start->Ring_Select Pyridine Pyridine Ring (C5) Ring_Select->Pyridine 5-Methyl (Pyridine) Pyrrolidine Pyrrolidine Ring (C5') Ring_Select->Pyrrolidine 5'-Methyl (Pyrrolidine) Pyridine_Effect Effect: Steric tolerance Maintains/Enhances Potency Pyridine->Pyridine_Effect Pyrrolidine_Effect Effect: Steric Clash Drastic Affinity Loss Pyrrolidine->Pyrrolidine_Effect a7_Result High Potency at a7 (> Nicotine) Pyridine_Effect->a7_Result Primary Outcome a4b2_Result Loss of a4b2 Affinity (Selectivity Window) Pyrrolidine_Effect->a4b2_Result Primary Outcome

Caption: Structure-Activity Relationship (SAR) decision tree distinguishing the pharmacological outcomes of pyridine vs. pyrrolidine methylation on the nicotine scaffold.

Figure 2: Radioligand Binding Assay Workflow

Step-by-step visualization of the experimental protocol described above.

Binding_Assay Membrane HEK293 Membranes (a4b2 or a7) Incubate Incubation 60 min @ 25°C Membrane->Incubate Ligand [3H]-Epibatidine (0.5 nM) Ligand->Incubate Drug 5-Methylnicotine (Serial Dilution) Drug->Incubate Filter GF/B Filtration (PEI Pre-soaked) Incubate->Filter Equilibrium Count Scintillation Counting Filter->Count Wash 3x Data Ki Calculation (Cheng-Prusoff) Count->Data CPM Values

Caption: Workflow for determining Ki values via competitive radioligand binding, ensuring self-validation through specific controls.

References
  • Xing, H., Andrud, K., Soti, F., & Kem, W. R. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with

    
     and 
    
    
    
    Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(3), 198–209.
  • Abongwa, M., et al. (2016). (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor. Neuropharmacology, 111, 28-39.

  • Jabba, S. V., & Jordt, S. E. (2024). Risk Assessment for an Unregulated Neurotoxic Nicotine Analogue in Oral Pouch Products. Tobacco Prevention & Cessation.

  • Erythropel, H. C., et al. (2024). Novel E-Cigarette Products Marketed to Contain Nicotine Analogs Instead of Nicotine Show Discrepancies Between Label Information and Contents.[6][7] JAMA.[7][8]

Sources

A Senior Application Scientist's Guide to Evaluating 5-Methylnicotine-d3 as an Internal Standard in LC-MS Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of nicotine and its metabolites is paramount. The backbone of any robust liquid chromatography-mass spectrometry (LC-MS) bioanalytical method is the internal standard (IS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability and ensuring data integrity.[1] This guide provides an in-depth evaluation of 5-Methylnicotine-d3 as a potential internal standard for nicotine analysis, comparing it with commonly used alternatives and offering a framework for its validation in different LC-MS systems.

The Critical Role of the Internal Standard in Nicotine Bioanalysis

In the complex biological matrices where nicotine is often measured, such as plasma, urine, or saliva, significant variability can be introduced during sample preparation, extraction, and injection. Furthermore, matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, can severely impact accuracy and precision.[1] A suitable internal standard co-elutes with the analyte and experiences similar matrix effects, thereby normalizing the analyte's response and leading to reliable quantification.[2]

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis.[3] By replacing some atoms with their stable isotopes (e.g., deuterium, carbon-13), SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction and chromatographic separation.

Introducing 5-Methylnicotine-d3: A Candidate for Nicotine Analysis

5-Methylnicotine-d3 is a deuterated analog of 5-methylnicotine, a structural isomer of nicotine. Its potential as an internal standard for nicotine analysis stems from its structural similarity. However, a critical consideration is the natural occurrence of unlabeled 5-methylnicotine in tobacco products.[4][5] This necessitates a chromatographic method with sufficient resolution to separate nicotine from both endogenous 5-methylnicotine and the 5-Methylnicotine-d3 internal standard to prevent isobaric interference.

Comparative Evaluation of Internal Standards for Nicotine Analysis

The selection of an internal standard is a critical decision in method development. Below is a comparative overview of 5-Methylnicotine-d3 against other commonly used internal standards for nicotine analysis.

Internal StandardTypeKey AdvantagesPotential Disadvantages
5-Methylnicotine-d3 Deuterated Structural Analog- Structurally similar to nicotine.- Deuteration provides mass differentiation for MS detection.- Potential for co-elution with endogenous 5-methylnicotine, requiring high-resolution chromatography.[4][5]- Chromatographic behavior may not perfectly match nicotine due to the methyl group addition.
Nicotine-d4 Stable Isotope-Labeled- Near-identical chemical and physical properties to nicotine.- Co-elutes with nicotine, providing excellent correction for matrix effects.[2]- Potential for isotopic cross-talk if not sufficiently labeled.- Deuterium substitution can sometimes lead to slight chromatographic shifts.[6]
Cotinine-d3 Deuterated Metabolite- Useful for simultaneous analysis of nicotine and its major metabolite, cotinine.[7]- Different chemical properties than nicotine, leading to different extraction recovery and chromatographic retention.
Quinoline Structural Analog- Cost-effective.- Mass is significantly different from nicotine.- Different chemical and physical properties can lead to poor correction for matrix effects and extraction variability.

Experimental Design for Evaluating 5-Methylnicotine-d3

To rigorously evaluate the performance of 5-Methylnicotine-d3, a series of experiments should be conducted on different LC-MS platforms. The following protocols outline a comprehensive validation approach.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Evaluation prep1 Spike Blank Matrix with Nicotine & IS prep2 Protein Precipitation / LLE / SPE prep1->prep2 prep3 Evaporate & Reconstitute prep2->prep3 lc Chromatographic Separation prep3->lc ms Tandem Mass Spectrometry lc->ms eval1 Assess Specificity & Resolution ms->eval1 eval2 Determine Accuracy & Precision eval1->eval2 eval3 Evaluate Matrix Effects eval2->eval3 eval4 Assess Recovery eval3->eval4

Caption: Workflow for evaluating a new internal standard.

Protocol 1: Specificity and Chromatographic Resolution

Objective: To ensure that 5-Methylnicotine-d3 and endogenous 5-methylnicotine are chromatographically resolved from nicotine and do not interfere with its quantification.

Methodology:

  • Prepare separate standard solutions of nicotine, 5-methylnicotine, and 5-Methylnicotine-d3.

  • Prepare a mixed standard solution containing all three compounds.

  • Analyze each solution using the developed LC-MS/MS method.

  • Monitor the MRM transitions for each compound to check for any cross-talk or co-elution.

  • Spike a blank biological matrix (e.g., plasma) with the mixed standard and analyze to assess the impact of the matrix on resolution.

Causality: The addition of a methyl group in 5-methylnicotine can alter its polarity and interaction with the stationary phase compared to nicotine.[8] This experiment is crucial to confirm that the chosen chromatographic conditions can effectively separate these closely related compounds, preventing inaccurate quantification due to isobaric interference.[9]

Protocol 2: Accuracy, Precision, and Linearity

Objective: To determine the accuracy, precision, and linearity of the method using 5-Methylnicotine-d3 as the internal standard.

Methodology:

  • Prepare calibration standards by spiking a blank biological matrix with known concentrations of nicotine.

  • Add a constant concentration of 5-Methylnicotine-d3 to all calibration standards and quality control (QC) samples.

  • Analyze the samples in replicate (n=5) on three different days.

  • Construct a calibration curve by plotting the peak area ratio of nicotine to 5-Methylnicotine-d3 against the nicotine concentration.

  • Calculate the accuracy (% bias) and precision (% RSD) for the QC samples.

Causality: This protocol follows FDA guidelines for bioanalytical method validation.[10] Consistent accuracy and precision across multiple days demonstrate the robustness and reliability of the internal standard to correct for analytical variability.

Protocol 3: Matrix Effect and Recovery Assessment

Objective: To evaluate the ability of 5-Methylnicotine-d3 to compensate for matrix effects and to assess its extraction recovery.

Methodology:

  • Matrix Effect:

    • Prepare three sets of samples:

      • Set A: Nicotine and 5-Methylnicotine-d3 in a neat solution.

      • Set B: Blank matrix extract spiked with nicotine and 5-Methylnicotine-d3.

      • Set C: Matrix spiked with nicotine and 5-Methylnicotine-d3 before extraction.

    • Calculate the matrix effect using the formula: (Peak Area in Set B / Peak Area in Set A) * 100.

  • Recovery:

    • Calculate the extraction recovery using the formula: (Peak Area in Set C / Peak Area in Set B) * 100.

Causality: An ideal internal standard should have a matrix effect and recovery that closely matches the analyte.[1] This experiment directly assesses how well 5-Methylnicotine-d3 mimics nicotine's behavior in the presence of a complex biological matrix.

Hypothetical Performance Data on Different LC-MS Systems

The following table presents hypothetical, yet realistic, performance data for 5-Methylnicotine-d3 compared to Nicotine-d4 and a structural analog internal standard across two common LC-MS platforms: a triple quadrupole (QqQ) and a high-resolution mass spectrometer (HRMS).

Parameter5-Methylnicotine-d3Nicotine-d4Structural Analog (e.g., Quinoline)
LC-QqQ-MS
Accuracy (% Bias)-5.0 to +4.5-2.5 to +2.0-15.0 to +18.0
Precision (% RSD)< 6.0< 4.0< 15.0
Matrix Effect (%)85-11095-10560-140
Recovery (%)80-9585-9850-110
LC-HRMS
Accuracy (% Bias)-4.0 to +3.5-2.0 to +1.5-14.0 to +16.0
Precision (% RSD)< 5.0< 3.0< 14.0
Matrix Effect (%)90-10896-10465-135
Recovery (%)82-9686-9955-115

Note: This data is illustrative and actual performance will depend on the specific LC-MS system, method parameters, and matrix. The data suggests that while 5-Methylnicotine-d3 can perform well, a stable isotope-labeled internal standard like Nicotine-d4 generally provides superior performance.

Decision Framework for Internal Standard Selection

G start Start: Need IS for Nicotine Analysis is_sil_available Is Nicotine-d4 available & affordable? start->is_sil_available use_sil Use Nicotine-d4 is_sil_available->use_sil Yes consider_analog Consider Structural Analog is_sil_available->consider_analog No is_5mn_resolvable Can 5-Methylnicotine be chromatographically resolved from Nicotine? consider_analog->is_5mn_resolvable use_5mn_d3 Evaluate 5-Methylnicotine-d3 is_5mn_resolvable->use_5mn_d3 Yes find_other_analog Find another structural analog is_5mn_resolvable->find_other_analog No

Caption: Decision tree for selecting an internal standard.

Conclusion and Recommendations

Key Recommendations:

  • Prioritize Stable Isotope-Labeled Standards: Whenever possible, a stable isotope-labeled internal standard such as Nicotine-d4 should be the first choice due to its near-identical properties to the analyte.

  • Thorough Chromatographic Validation: If considering 5-Methylnicotine-d3, rigorous chromatographic method development and validation are essential to ensure specificity and avoid isobaric interferences.

  • Systematic Evaluation: Follow a systematic approach to evaluate any new internal standard, including assessments of accuracy, precision, matrix effects, and recovery, as outlined in this guide.

  • Consider the Entire Analytical System: The performance of an internal standard is intrinsically linked to the entire LC-MS system. Evaluation should be performed on the specific platform intended for routine analysis.

By following the principles and protocols detailed in this guide, researchers can confidently evaluate and implement 5-Methylnicotine-d3 or any other novel internal standard, ensuring the generation of high-quality, reliable data in their nicotine bioanalysis studies.

References

  • Abdallah, I. A., Hammell, D. C., Stinchcomb, A. L., & Hassan, H. E. (2016). A Fully Validated LC-MS/MS Method for Simultaneous Determination of Nicotine and Its Metabolite Cotinine in Human Serum and Its Application to a Pharmacokinetic Study After Using Nicotine Transdermal Delivery Systems With Standard Heat Application in Adult Smokers. Journal of Chromatographic Science, 54(7), 1167-1175. [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]

  • Flora, J. W., et al. (2020). Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols by Liquid Chromatography-Tandem Mass Spectrometry. Journal of AOAC International, 103(4), 856-865. [Link]

  • Gordon, S. M., et al. (2024). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Scientific Reports, 14(1), 1-11. [Link]

  • Nisathar, S., et al. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry, 12, 1483868. [Link]

  • Kumar, P., et al. (2012). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV+ Smokers. Journal of neuroimmune pharmacology, 7(3), 665-676. [Link]

  • Megawati, B. W., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PloS one, 9(7), e101816. [Link]

  • Schulz, M., & Schmoldt, A. (2020). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1158, 122391. [Link]

  • Papathanasiou, T., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 45(6), 593-601. [Link]

  • Al-Mardini, M. A., et al. (2017). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Jordan Journal of Pharmaceutical Sciences, 10(2). [Link]

  • Ciolino, L. A., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International, 29(5), 26-37. [Link]

  • Clarke, W. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Laboratory News, 40(4), 12-13. [Link]

  • ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Gordon, S. M., et al. (2024). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. Portland State University Chemistry Faculty Publications and Presentations, 308. [Link]

  • Farsalinos, K. E., et al. (2018). Liquid chromatography with tandem mass spectrometry method for the determination of nicotine and minor tobacco alkaloids in refill liquids for electronic cigarettes and their generated aerosol. International Journal of Environmental Research and Public Health, 15(1), 133. [Link]

  • van de Merbel, N. C. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 20(18), 2824-2828. [Link]

  • Avagyan, L., et al. (2021). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry, 9, 756824. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. [Link]

  • Shakleya, D. M., et al. (2012). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 906, 8-17. [Link]

  • Perera, S. K., & Prapaitrakul, W. (2024). Analysis of Coumarin in Tobacco, Smokeless Tobacco Products, and Electronic Cigarette Liquids by Isotope Dilution LC–MS/MS. LCGC International, 37(3), 20-26. [Link]

Sources

Navigating the Specificity Challenge: A Comparative Guide to Nicotine Metabolite Assay Cross-Reactivity with 5-Methylnicotine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of nicotine metabolites is paramount in clinical and research settings for assessing tobacco exposure and adherence to smoking cessation programs. However, the emergence of synthetic nicotine analogs, such as 5-methylnicotine, presents a new analytical challenge. This guide provides a comprehensive comparison of analytical methodologies, focusing on the critical issue of cross-reactivity of nicotine metabolite assays with 5-methylnicotine and its metabolites. As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in the selection of appropriate analytical techniques and the design of robust validation studies.

The Analytical Imperative: Distinguishing Nicotine Metabolites from Synthetic Analogs

The primary metabolite of nicotine, cotinine, is the most common biomarker for assessing tobacco use due to its longer half-life compared to the parent compound. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are widely used for their convenience and high-throughput capabilities in screening for cotinine in biological matrices like urine and saliva. However, the specificity of these assays is a crucial consideration, as cross-reactivity with structurally similar compounds can lead to inaccurate results.[1][2][3]

5-Methylnicotine, a synthetic analog of nicotine, and its primary metabolite, 5-methylcotinine, possess structural similarities to nicotine and cotinine, respectively. This raises the potential for interference in immunoassays designed to detect nicotine exposure, potentially leading to false-positive results or overestimated concentrations. Therefore, understanding the cross-reactivity profile of different analytical methods is essential for reliable data interpretation.

Comparative Analysis of Assay Platforms

The choice of analytical platform significantly impacts the specificity and accuracy of nicotine metabolite measurements. Here, we compare the two primary methodologies: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Immunoassays: A High-Throughput Screening Tool with Specificity Considerations

Immunoassays rely on the specific binding of antibodies to a target analyte. While highly sensitive, the potential for cross-reactivity with structurally related molecules is an inherent limitation.[3] Several studies have documented the cross-reactivity of cotinine immunoassays with other nicotine metabolites, such as trans-3'-hydroxycotinine.[1][2] This cross-reactivity can lead to an overestimation of cotinine levels.

Data on the cross-reactivity of commercial cotinine ELISA kits with 5-methylnicotine and its metabolites is currently limited in publicly available literature. This lack of data underscores the importance of in-house validation for any laboratory considering the use of immunoassays in populations where exposure to synthetic nicotine analogs is possible.

Table 1: Illustrative Cross-Reactivity of a Polyclonal Rabbit Anti-Cotinine Antiserum (Data adapted from Schepers & Walk, 1988)

CompoundRelative Cross-Reactivity (%)
Cotinine100
trans-3'-Hydroxycotinine~30
Other Nicotine Metabolites<1

Note: This table illustrates the principle of cross-reactivity with natural metabolites. Specific data for 5-methylnicotine is not available in this source.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS is considered the gold standard for the quantitative analysis of small molecules in complex biological matrices.[4] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the unambiguous identification and quantification of analytes based on their unique mass-to-charge ratio and fragmentation patterns.[5][6][7]

LC-MS/MS methods can be developed to differentiate between structurally similar compounds like cotinine and 5-methylcotinine, providing a definitive assessment of exposure to either tobacco-derived nicotine or synthetic analogs.[8][9]

Table 2: Comparison of Immunoassay and LC-MS/MS for Nicotine Metabolite Analysis

FeatureImmunoassay (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingChromatographic separation and mass-to-charge ratio detection
Specificity Potential for cross-reactivity with structurally similar compounds.[1][3]High specificity, capable of distinguishing between isomers and analogs.[4]
Throughput HighModerate to High
Cost Lower initial investment and per-sample costHigher initial investment and per-sample cost
Expertise Relatively easy to performRequires specialized expertise and instrumentation
Application Screening, qualitative or semi-quantitative analysisConfirmatory analysis, quantitative analysis, research

Experimental Design for Assessing Cross-Reactivity

For laboratories utilizing immunoassays, it is imperative to conduct thorough validation studies to determine the potential for cross-reactivity with 5-methylnicotine and its metabolites. The following section outlines a general protocol for such an assessment.

Principle of Competitive ELISA for Cross-Reactivity Testing

Most immunoassays for small molecules like cotinine are based on a competitive format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

To assess cross-reactivity, a standard curve is generated for the primary analyte (cotinine). Then, increasing concentrations of the potentially cross-reacting substance (e.g., 5-methylcotinine) are tested to determine the concentration that causes a 50% reduction in the signal (IC50). The cross-reactivity is then calculated as a percentage relative to the primary analyte.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cotinine Standards - 5-Methylcotinine Standards - Antibody-coated plate - Enzyme Conjugate - Substrate prep_samples Prepare Samples: - Dilute standards in appropriate matrix prep_reagents->prep_samples add_standards Add Cotinine standards to wells prep_samples->add_standards add_cross_reactants Add 5-Methylcotinine standards to separate wells prep_samples->add_cross_reactants add_conjugate Add Enzyme Conjugate to all wells add_standards->add_conjugate add_cross_reactants->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_cotinine Plot Cotinine Standard Curve read_plate->plot_cotinine plot_cross_reactant Plot 5-Methylcotinine Inhibition Curve read_plate->plot_cross_reactant calc_cotinine_ic50 Calculate Cotinine IC50 plot_cotinine->calc_cotinine_ic50 calc_cross_reactivity Calculate % Cross-Reactivity: ([Cotinine IC50] / [5-Methylcotinine IC50]) x 100 calc_cotinine_ic50->calc_cross_reactivity calc_cross_reactant_ic50 Calculate 5-Methylcotinine IC50 plot_cross_reactant->calc_cross_reactant_ic50 calc_cross_reactant_ic50->calc_cross_reactivity

Caption: Workflow for determining immunoassay cross-reactivity.

Detailed Protocol for Cross-Reactivity Determination in a Competitive ELISA
  • Prepare Reagents: Reconstitute and dilute cotinine and 5-methylcotinine standards to a range of concentrations in the same matrix as the samples (e.g., drug-free urine or saliva). Prepare all other assay reagents according to the manufacturer's instructions.

  • Plate Coating: If not using a pre-coated plate, coat the microplate wells with the anti-cotinine antibody and block non-specific binding sites.

  • Standard and Sample Addition: Add the prepared cotinine standards and 5-methylcotinine standards to their respective wells in duplicate or triplicate.

  • Enzyme Conjugate Addition: Add the enzyme-labeled cotinine conjugate to all wells.

  • Incubation: Incubate the plate according to the assay protocol to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition and Incubation: Add the substrate and incubate to allow for color development.

  • Stop Reaction: Add a stop solution to halt the enzymatic reaction.

  • Absorbance Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve for cotinine by plotting the absorbance against the log of the concentration.

    • Determine the IC50 value for cotinine from the standard curve.

    • Generate an inhibition curve for 5-methylcotinine by plotting the absorbance against the log of its concentration.

    • Determine the IC50 value for 5-methylcotinine from its inhibition curve.

    • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Cotinine / IC50 of 5-Methylcotinine) x 100.

Authoritative Grounding and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of thorough assay validation, including specificity and interference studies. When developing or implementing an assay for a new analyte or in the presence of potential interferents, it is crucial to follow established guidelines for bioanalytical method validation.

For novel psychoactive substances (NPS), including synthetic nicotine analogs, a comprehensive approach to analytical testing is recommended. This may involve using immunoassays as an initial screen, followed by a more specific confirmatory method like LC-MS/MS, especially for medico-legal or clinical diagnostic purposes where definitive identification is required.[10]

Conclusion and Recommendations

The potential for cross-reactivity of nicotine metabolite assays with 5-methylnicotine and its metabolites is a significant consideration for researchers and clinicians. While immunoassays offer a rapid and cost-effective screening method, their specificity for cotinine in the presence of synthetic nicotine analogs must be rigorously evaluated.

Recommendations:

  • For high-stakes testing (clinical diagnostics, forensic analysis): LC-MS/MS is the recommended method due to its high specificity and ability to differentiate between nicotine metabolites and synthetic analogs.

  • For large-scale epidemiological studies or initial screening: Immunoassays can be a valuable tool, but it is essential to:

    • Validate the assay for cross-reactivity with 5-methylnicotine and other relevant analogs.

    • Be aware of the potential for false positives and consider confirmatory testing for positive results, especially in populations with known or suspected use of synthetic nicotine products.

  • For drug development professionals: When evaluating new nicotine-related compounds, it is crucial to develop and validate specific analytical methods to accurately assess their pharmacokinetic and pharmacodynamic properties without interference from other nicotine products.

As the landscape of nicotine products continues to evolve, a thorough understanding of the analytical methods and their limitations is critical for maintaining the integrity and accuracy of research and clinical data.

References

  • Schepers, G., & Walk, R. A. (1988). Cotinine determination by immunoassays may be influenced by other nicotine metabolites. Archives of toxicology, 62(5), 395–397. [Link]

  • Inoue, K., et al. (2010). Enzyme-linked immunosorbent assay of nicotine metabolites. Analytical and bioanalytical chemistry, 396(2), 879–885. [Link]

  • Phenomenex. (2020). Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS. [Link]

  • American Association for Clinical Chemistry. (2025). Can immunoassays help detect novel psychoactive substances?. [Link]

  • Kos, T., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3369. [Link]

  • Ismail, R., & Gani, S. A. (2012). Interferences in Immunoassay. The Malaysian journal of medical sciences : MJMS, 19(3), 5–15. [Link]

  • Dyatlov, V. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International journal of molecular sciences, 22(14), 7586. [Link]

  • Charles River. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • Couchman, L., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of analytical toxicology, 37(4), 205–211. [Link]

  • Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of chromatographic science, 43(3), 133–140. [Link]

  • Alterman, A. I., Gariti, P., & Niedbala, R. S. (2002). Varying results for immunoassay screening kits for cotinine level. Psychology of addictive behaviors, 16(3), 256–259. [Link]

  • Behera, D., Uppal, R., & Majumdar, S. (2003). Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry. Indian journal of medical research, 118, 129–133. [Link]

  • Effah, E., et al. (2025). Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Toxicological Sciences, kfad107. [Link]

  • Farsalinos, K., et al. (2024). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as "FDA-Exempt". Toxics, 12(5), 323. [Link]

  • Kumar, P., et al. (2018). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Scientific reports, 8(1), 1–13. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Mercolini, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Journal of analytical toxicology, 44(5), 468–478. [Link]

  • Ho-Sang Shin, & Yun-Suk Oh. (2024). Knowing your nicotine: Biomarkers distinguish tobacco-derived nicotine from synthetic. Wiley Analytical Science. [Link]

  • RTI International. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • Creative Diagnostics. (n.d.). Cotinine ELISA KIT (DEIA04892). [Link]

  • Pacifici, R., et al. (1994). Interference of nicotine metabolites in cotinine determination by RIA. Clinical chemistry, 40(2), 324–325. [Link]

  • ResearchGate. (n.d.). (PDF) Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. [Link]

  • ChemRxiv. (n.d.). Analysis and differentiation of tobacco-derived and synthetic nicotine products. [Link]

Sources

Safety Operating Guide

Operational Protocol: Safe Disposal and Management of 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Methylnicotine-d3 is a high-value, stable isotope-labeled internal standard used primarily in mass spectrometry (LC-MS/GC-MS) for the quantification of nicotine and its metabolites.

While the deuterium labeling (


H

) significantly increases the financial value of the material, it does not alter the toxicological profile compared to its non-labeled parent, 5-Methylnicotine. As a structural analog of nicotine, this compound must be handled as a potent neurotoxin and a cholinergic agonist.

Critical Safety Directive: Although 5-Methylnicotine is not explicitly listed by name under the RCRA P-list (unlike Nicotine, P075), best laboratory practice dictates treating it with P-list equivalent rigor . This ensures compliance with "Toxic, N.O.S." (Not Otherwise Specified) regulations and protects personnel from acute exposure risks.[1][2][3]

Compound Data for Waste Profiling
PropertySpecification
Chemical Name 5-Methylnicotine-d3
CAS Number 1190016-33-1 (or similar, verify specific isomer)
Molecular Formula C

H

D

N

Primary Hazard Acute Toxicity (Oral, Dermal, Inhalation)
Waste Class Organic Toxic / Alkaloid
RCRA Status Treat as Acute Hazardous (P-List equivalent recommended)

Hazard Identification & Causality

To ensure safety, you must understand the why behind the disposal steps.

  • Neurotoxicity: Like nicotine, this compound penetrates the skin rapidly. It binds to nicotinic acetylcholine receptors. Improper disposal (e.g., trash can) puts custodial staff at risk of dermal absorption.

  • Environmental Persistence: Nicotinoids are harmful to aquatic life. Drain disposal is strictly prohibited by EPA and local water authority regulations.

  • Cross-Contamination (Memory Effects): As a deuterated internal standard, even micro-traces left in glassware can contaminate future mass spec baselines. Rigorous rinsing is not just for safety; it is for data integrity.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Preparation

PPE Requirements:

  • Gloves: Double-gloving with Nitrile (minimum 5 mil thickness) is mandatory. Nicotine analogs can permeate thin latex.

  • Respiratory: Work within a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles.

Phase 2: Waste Segregation & Handling

Do not mix this compound with oxidizers (e.g., nitric acid, peroxides), as nitrogen-containing heterocycles can form unstable byproducts.

Scenario A: Disposing of Residual Liquid (Stock Solutions)
  • Segregation: Collect solvent-based standards in a waste container specifically labeled "Toxic Organic Waste - Alkaloids."

  • Solvent Compatibility: Ensure the bulk waste solvent (e.g., Methanol, Acetonitrile) is compatible with the container material (HDPE or Glass).

  • Deactivation (Optional but Recommended): For large spills, adsorption onto activated charcoal or clay-based absorbents is effective before placing in solid waste.

Scenario B: Disposing of "Empty" Vials (The Triple Rinse Rule)

Because this material is acutely toxic, a vial is not considered "RCRA Empty" by simply pouring out the liquid.

  • Rinse 1: Add a small volume of compatible solvent (e.g., Methanol) to the vial. Cap and vortex/shake. Decant into the Liquid Toxic Waste stream.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Disposal: Only after triple rinsing can the glass vial be defaced (label removed) and placed in the Glass/Sharps container. If you cannot triple rinse, the entire vial must be disposed of as Solid Hazardous Waste .

Scenario C: Solid Waste (Gloves, Wipes, Weigh Boats)

Any solid material that has contacted the undiluted compound must be bagged in a sealed hazardous waste bag (often yellow or red, depending on facility codes) and labeled for Incineration .

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for segregating 5-Methylnicotine-d3 waste streams to ensure compliance and safety.

Disposal_Workflow Start Start: Waste Generation TypeCheck Identify Waste Type Start->TypeCheck Liquid Liquid (Stock/Solvent) TypeCheck->Liquid Solvent Solid Solid (Wipes/Gloves) TypeCheck->Solid Debris Vial Empty Vial/Container TypeCheck->Vial Container LiqWaste Container: Toxic Organic (No Oxidizers) Liquid->LiqWaste SolidWaste Container: Haz Waste Solid (Incineration) Solid->SolidWaste RinseCheck Can it be Triple Rinsed? Vial->RinseCheck TripleRinse Perform Triple Rinse (Solvent -> Liquid Waste) RinseCheck->TripleRinse Yes RinseCheck->SolidWaste No (Treat as Full) TripleRinse->LiqWaste Rinsate GlassWaste Container: Lab Glass (Defaced Label) TripleRinse->GlassWaste Clean Vial

Figure 1: Decision matrix for segregating 5-Methylnicotine-d3 waste streams. Note that rinsate from cleaning vials must be captured as hazardous liquid waste.

Regulatory & Compliance Framework

US EPA (RCRA) Context

While 5-Methylnicotine is not P075, the "Derived-from" rule and "Mixture" rule logic should be applied to maintain a high safety margin.

  • Waste Code Recommendation: If your facility requires a specific code, use Toxic Solids/Liquids, Organic, N.O.S. (Not Otherwise Specified).

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. The container must remain closed except when adding waste. This is the #1 citation during EPA lab inspections.

Emergency Spill Procedures
  • Evacuate: If a significant amount (>100 mg pure powder) is spilled outside a hood, evacuate the immediate area.

  • PPE Up: Do not attempt cleanup without proper PPE (Nitrile gloves, lab coat, goggles).

  • Contain: Use a spill pillow or absorbent pads.

  • Clean: Wipe the area with a solvent (ethanol or methanol) followed by a soap/water wash. All cleanup materials are Hazardous Solid Waste .

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[4] [Link]

  • PubChem. Nicotine (Compound Summary).[5] National Library of Medicine. (Referenced for toxicological analog comparison). [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Methylnicotine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Do not underestimate this compound because it is an isotope. 5-Methylnicotine-d3 is a deuterated analog of 5-methylnicotine. While deuteration is used to stabilize the molecule for Mass Spectrometry (MS) internal standardization, it does not mitigate the acute toxicity profile of the parent compound. In fact, the Kinetic Isotope Effect (KIE) can theoretically extend the biological half-life of the compound by slowing metabolic breakdown, potentially increasing systemic toxicity duration if exposure occurs.

The Critical Hazard: Dermal Absorption Like nicotine, 5-Methylnicotine-d3 is a cholinergic agonist that is rapidly absorbed through the skin.

  • Latency: Symptoms can appear within minutes.

  • Permeation: Standard nitrile gloves provide <10 minutes of protection against the pure free base before permeation occurs.

  • Classification: Treat as Acute Toxicity Category 1 or 2 (Fatal in contact with skin/swallowed).

Part 2: The Layered Defense System (PPE Matrix)

This protocol utilizes a "Swiss Cheese" model of defense. No single barrier is sufficient; multiple redundant layers are required.

2.1 Personal Protective Equipment (PPE) Specifications
Body AreaMinimum RequirementSenior Scientist Recommendation (Best Practice)
Hands (Routine) Double Nitrile Gloves (Total thickness >8 mil)Double-Gloving Protocol: 1. Inner: High-dexterity Nitrile (bright color).2. Outer: Extended-cuff Nitrile (dark color).Why? Color contrast reveals tears immediately.
Hands (Spill) Silver Shield / Laminate GlovesLaminate Liners: Wear Silver Shield gloves under heavy nitrile gloves to maintain dexterity while ensuring >4 hour breakthrough time.
Respiratory Fume Hood (Certified)Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood. Note: N95 respirators offer NO protection against nicotine vapors.
Eyes Chemical Splash GogglesGoggles + Face Shield if working with volumes >10 mL or pressurized systems (e.g., HPLC injection).
Body Cotton Lab CoatTyvek® or Poly-coated Gown (closed front). Nicotine absorbs into cotton; disposable, non-absorbent layers are superior.
2.2 Visualization: The Barrier Logic

The following diagram illustrates the hierarchy of controls required for 5-Methylnicotine-d3.

G cluster_0 Safety Zone Source 5-Methylnicotine-d3 (Source) EngControl Engineering Control (Fume Hood / Neg Pressure) Source->EngControl Primary Containment PPE PPE Barrier (Double Nitrile + Tyvek) EngControl->PPE Breach/Splash Researcher Researcher (Target) PPE->Researcher Failure (Permeation < 9 min)

Caption: Hierarchy of exposure control. PPE is the final, not primary, defense layer.

Part 3: Operational Workflow

Objective: Prepare a stock solution for LC-MS/MS analysis while maintaining zero exposure.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure fume hood face velocity is 80–100 fpm.

  • Static Control: If the standard is a salt (powder), use an anti-static gun or ionizer. Nicotine salts are often hygroscopic and sticky; static can cause "jumping" of particles.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.

Phase B: Weighing & Solubilization

Note: If possible, purchase pre-weighed ampoules to eliminate this step.

  • Don PPE: Put on inner gloves, Tyvek sleeves/coat, and outer gloves.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, tare the vial outside, add powder inside, and re-weigh. Never open the vial outside the hood.

  • Transfer:

    • Use a disposable spatula.

    • Immediately after weighing, wipe the balance pan with a damp Kimwipe (water/ethanol).

  • Dissolution:

    • Add solvent (e.g., Methanol or Acetonitrile) immediately to the vial.

    • Scientific Context: Solutions are generally safer than powders (lower inhalation risk), but they permeate gloves faster.

    • Vortex inside the hood.

Phase C: Waste & Cleanup
  • Triple Rinse: Any empty vial must be triple-rinsed with solvent. The rinsate must be collected as hazardous waste.

  • Glove Removal:

    • Remove outer gloves inside the hood and dispose of them as hazardous waste.

    • Inspect inner gloves for contamination.[1]

    • Wash hands with soap and water immediately after leaving the lab.

Part 4: Emergency Response & Deactivation[2]

The "Acid-First" Deactivation Strategy Nicotine is a base (alkaloid). To clean a spill effectively, you must protonate it.

  • Do NOT use pure bleach immediately on a large concentrated spill (potential for vigorous oxidation).

  • Protocol:

    • Acidify: Spray the spill with dilute Acetic Acid or Citric Acid . This converts free-base nicotine into a non-volatile salt, reducing vapor pressure and skin permeability.

    • Absorb: Wipe up with absorbent pads.[2][3]

    • Clean: Wash the area with soap and water.[2][4]

Emergency Logic Flow

Emergency Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Dermal Surface Surface Spill Type->Surface Environmental ActionSkin 1. Remove Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT scrub (abrasion increases absorption) Skin->ActionSkin ActionSpill 1. Evacuate Area 2. Don Silver Shield Gloves 3. Apply Dilute Acid (Protonate) 4. Absorb Surface->ActionSpill Medical Seek Emergency Medical Attention (Bring SDS) ActionSkin->Medical

Caption: Decision matrix for accidental exposure. Speed is critical for dermal contact.

Part 5: Disposal (P-List Equivalence)

Although 5-Methylnicotine-d3 may not be explicitly listed by CAS on the EPA "P-list" (Acute Hazardous Waste), it must be managed as P075 (Nicotine) equivalent due to its structural and toxicological similarity.

  • Segregation: Do not mix with general organic solvents. Use a dedicated "Acute Tox" waste stream.

  • Container: Triple-rinse all original containers. The rinsate is hazardous waste; the washed glass can be glass waste.

  • Labeling: Clearly mark as "Acute Toxic - Fatal in contact with skin."

References
  • National Institute for Occupational Safety and Health (NIOSH). (2014). Nicotine: Systemic Agent. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Nicotine - Substance Information & Classification. [Link]

  • Boston University Environmental Health & Safety. (2023). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylnicotine-d3
Reactant of Route 2
5-Methylnicotine-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.